4-Methylvaleryl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methylpentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWCVXFHTHCJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068072 | |
| Record name | Pentanoyl chloride, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38136-29-7 | |
| Record name | 4-Methylpentanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38136-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoyl chloride, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038136297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoyl chloride, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoyl chloride, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylvaleryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylvaleryl Chloride
This guide provides a comprehensive overview of 4-Methylvaleryl chloride, a key reagent in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, structural characteristics, physicochemical properties, and primary applications, with a focus on the underlying chemical principles that govern its reactivity and utility.
Nomenclature and Identification: Establishing a Common Language
Accurate and unambiguous identification of chemical compounds is paramount in scientific research and development. This compound is known by several names, which can sometimes lead to confusion. A clear understanding of its various synonyms and systematic name is crucial for effective communication and procurement.
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 4-methylpentanoyl chloride [1][2]. This name precisely describes the molecule's structure: a five-carbon (pentanoyl) acyl chloride with a methyl group located on the fourth carbon atom.
Beyond its systematic name, this compound is frequently referred to by a variety of synonyms in commercial and academic literature. These include:
The prevalence of these different names underscores the importance of using a universal identifier in technical documentation. The Chemical Abstracts Service (CAS) Registry Number provides such a unique identifier.
Table 1: Key Identifiers for 4-Methylpentanoyl Chloride
| Identifier | Value |
| CAS Number | 38136-29-7[1][3][5] |
| Molecular Formula | C6H11ClO[4][5][7] |
| IUPAC Name | 4-methylpentanoyl chloride[1][2] |
| InChI | 1S/C6H11ClO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3[1][4] |
| InChIKey | SVWCVXFHTHCJJB-UHFFFAOYSA-N[1][4] |
| SMILES | CC(C)CCC(=O)Cl[1][4][8] |
Molecular Structure and Chemical Properties
The reactivity and utility of 4-methylpentanoyl chloride are direct consequences of its molecular structure. The presence of a highly electrophilic carbonyl carbon, bonded to a good leaving group (chloride), makes it a potent acylating agent.
Structural Representation
The structure of 4-methylpentanoyl chloride consists of a six-carbon branched chain. The acyl chloride functional group is located at one end of the chain, and a methyl group is attached to the fourth carbon atom.
Figure 1: 2D structure of 4-methylpentanoyl chloride.
Physicochemical Properties
The physical and chemical properties of 4-methylpentanoyl chloride are critical for its handling, storage, and application in chemical synthesis. It is a colorless to pale yellow liquid with a strong, irritating odor[7]. Due to its high reactivity, particularly with nucleophiles, it must be handled with appropriate safety precautions in a controlled laboratory environment.
Table 2: Physicochemical Properties of 4-Methylpentanoyl Chloride
| Property | Value | Source(s) |
| Molecular Weight | 134.60 g/mol | [1][2][5] |
| Boiling Point | 141-144 °C | [7][9] |
| Density | Approximately 1.0 g/cm³ | [7] |
| Flash Point | 41 °C (105.8 °F) | [7] |
| Refractive Index | ~1.422 | [7] |
Core Reactivity and Applications in Synthesis
The primary utility of 4-methylpentanoyl chloride stems from its role as an acylation reagent [7]. The electron-withdrawing nature of the chlorine atom and the carbonyl oxygen renders the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is harnessed in a wide range of organic transformations.
Mechanism of Acylation
The fundamental reaction pathway involves the attack of a nucleophile (e.g., an alcohol, amine, or carbanion) on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, a good leaving group, resulting in the formation of a new acyl derivative.
Figure 2: Generalized workflow for acylation using 4-methylpentanoyl chloride.
Key Applications
The versatility of 4-methylpentanoyl chloride as an acylating agent has led to its use in various sectors of the chemical industry.
-
Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various drug intermediates and active pharmaceutical ingredients (APIs)[7][9]. For instance, it has been used in the preparation of novel inhibitors of AKR1C3, which are being investigated as potential anti-cancer agents[4][9].
-
Polymer Chemistry: This compound is employed in the synthesis of high-performance polymers, such as polyamides and polyesters[7]. The resulting polymers often exhibit desirable properties for applications in engineering plastics, fibers, and coatings[7].
-
Specialty Chemicals: 4-Methylpentanoyl chloride is also utilized in the production of a range of specialty chemicals, including surfactants, fragrances, and dyes[7].
Safety and Handling
4-Methylpentanoyl chloride is a flammable, corrosive, and moisture-sensitive compound[1][3]. It can cause severe skin burns and eye damage[3]. Therefore, stringent safety protocols must be followed during its handling and storage. It should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation and ensure safety. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Conclusion
4-Methylpentanoyl chloride is a valuable and versatile reagent in organic synthesis. Its high reactivity as an acylating agent makes it an important intermediate in the production of a wide array of products, from pharmaceuticals to advanced polymers. A thorough understanding of its nomenclature, structure, properties, and safe handling procedures is essential for its effective and responsible use in research and industrial applications.
References
- 1. Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS RN 38136-29-7 | Fisher Scientific [fishersci.ca]
- 3. This compound | 38136-29-7 | TCI AMERICA [tcichemicals.com]
- 4. 4-Methylpentanoyl Chloride | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Isohexanoyl chloride-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]
- 7. echemi.com [echemi.com]
- 8. PubChemLite - this compound (C6H11ClO) [pubchemlite.lcsb.uni.lu]
- 9. This compound | 38136-29-7 [chemicalbook.com]
4-Methylpentanoyl chloride chemical compatibility
An In-depth Technical Guide to the Chemical Compatibility of 4-Methylpentanoyl Chloride
Abstract
4-Methylpentanoyl chloride (also known as isocaproyl chloride) is a highly reactive acyl chloride widely employed as an acylation reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its utility is derived from the electrophilic nature of its carbonyl carbon, which makes it susceptible to nucleophilic attack. However, this same reactivity necessitates a thorough understanding of its chemical compatibility to ensure safe handling, prevent undesirable side reactions, and maintain reagent integrity. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the chemical compatibility of 4-methylpentanoyl chloride, focusing on its reactivity with common laboratory substances and materials, safe storage and handling protocols, and methodologies for material compatibility validation.
Introduction: The Chemistry of 4-Methylpentanoyl Chloride
4-Methylpentanoyl chloride (C₆H₁₁ClO) is a colorless to pale yellow liquid characterized by a strong, irritating odor.[1] The molecule's reactivity is dictated by the functional group: an acyl chloride. The carbon atom of the carbonyl group is bonded to both a highly electronegative oxygen atom and a chlorine atom. This electronic arrangement makes the carbonyl carbon highly electrophilic and an excellent target for nucleophiles. The chloride ion is an effective leaving group, facilitating nucleophilic acyl substitution reactions that are often rapid and exothermic.
These properties make it an efficient reagent for introducing the 4-methylpentanoyl group into molecules, a common step in the synthesis of complex organic compounds like novel anti-cancer agents.[2][3] However, this high reactivity is also the source of its primary hazards and incompatibilities.
Fundamental Reactive Hazards and Incompatibilities
The primary directive when handling 4-methylpentanoyl chloride is the strict exclusion of substances with active nucleophilic sites, particularly those containing active hydrogens. The most common and critical incompatibilities are detailed below.
Hydrolysis: Reaction with Water and Moisture
This is the most significant and immediate incompatibility. 4-Methylpentanoyl chloride reacts vigorously, and often violently, with water, including atmospheric moisture.[4][5][6] The reaction is a rapid hydrolysis that produces 4-methylpentanoic acid and dense, corrosive hydrogen chloride (HCl) gas.[5][7]
Reaction Mechanism: Hydrolysis
Caption: Reaction pathway for the hydrolysis of 4-methylpentanoyl chloride.
The generation of HCl gas not only presents a severe inhalation hazard but also creates a highly corrosive environment that can degrade incompatible container materials.[8] Therefore, all handling and storage must be performed under strictly anhydrous (moisture-free) conditions.[9][10]
Reaction with Alcohols and Phenols
4-Methylpentanoyl chloride reacts exothermically with alcohols and phenols to form the corresponding esters.[1][11] While this is a synthetically useful transformation, an uncontrolled reaction is a significant compatibility concern.[12][13] The reaction also co-generates hydrogen chloride.
Reaction Mechanism: Esterification
Caption: General mechanism for ester formation from 4-methylpentanoyl chloride.
Reaction with Amines
Primary and secondary amines are potent nucleophiles and react violently with 4-methylpentanoyl chloride to yield N-substituted amides.[1][14][15] The reaction is highly exothermic. The HCl byproduct immediately reacts with any excess amine present to form the corresponding ammonium chloride salt.[14][16] This rapid, often uncontrollable reaction makes amines highly incompatible for incidental contact.
Incompatibility with Bases and Oxidizers
-
Strong Bases: Reagents such as sodium hydroxide and potassium hydroxide will rapidly hydrolyze 4-methylpentanoyl chloride in a violent reaction.[4][5] These substances must be strictly avoided.
-
Strong Oxidizing Agents: Acyl chlorides are incompatible with strong oxidizing agents (e.g., peroxides, nitrates).[4][9] Such mixtures can lead to vigorous, uncontrollable reactions.
Material Compatibility: A Guide for Equipment and Storage
Selecting appropriate materials for reactors, transfer lines, and storage containers is critical to prevent equipment failure, sample contamination, and hazardous situations. General guidance is provided below, but specific testing is always recommended.[17][18]
Metals
4-Methylpentanoyl chloride is corrosive to many metals, a property that is severely exacerbated by the presence of moisture due to the formation of hydrochloric acid.[8]
| Material | Compatibility Rating | Rationale |
| Glass (Borosilicate) | Excellent | Highly inert. The material of choice for storage and reaction vessels. |
| Stainless Steel (316) | Good to Fair | Generally resistant in anhydrous conditions. Susceptible to pitting and crevice corrosion if moisture is present, leading to HCl formation.[17] |
| Stainless Steel (304) | Fair to Poor | Less resistant than 316 SS, particularly to chloride-induced corrosion.[17] Not recommended for long-term storage. |
| Aluminum | Not Recommended | Reacts readily, especially in the presence of moisture. |
| Carbon Steel, Cast Iron | Not Recommended | Rapidly corroded.[17] |
Plastics and Elastomers
Many common polymers are susceptible to attack, degradation, or swelling by acyl chlorides.[5] Compatibility should be verified experimentally.
| Material | Compatibility Rating | Rationale |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and chemically resistant. Ideal for gaskets, seals, and container liners.[19] |
| Polyvinylidene Fluoride (PVDF) | Excellent | Exhibits broad chemical resistance similar to PTFE.[19] |
| Perfluoroalkoxy (PFA) | Excellent | Similar chemical resistance to PTFE with better melt-processing properties. |
| Polypropylene (PP) | Fair to Poor | May show some resistance at ambient temperatures but is generally not recommended due to risk of chemical attack and stress cracking.[20] |
| Polyethylene (HDPE, LDPE) | Poor | Susceptible to attack and swelling. Not recommended. |
| Polyvinyl Chloride (PVC) | Not Recommended | Likely to be attacked and degraded. |
| Fluoroelastomer (FKM, Viton®) | Good | Generally good resistance to corrosive chemicals. Recommended for O-rings and seals, but testing is advised.[19] |
| Buna-N (Nitrile), EPDM | Not Recommended | Poor compatibility; will likely swell, soften, or degrade rapidly.[17][21] |
Safe Handling, Storage, and Experimental Protocols
Adherence to strict protocols is essential for the safe utilization of 4-methylpentanoyl chloride.
Storage and Handling Workflow
The following workflow outlines the critical decision points for ensuring chemical compatibility and safety.
Caption: Decision workflow for safe storage and handling.
Core Storage Requirements:
-
Environment: Store in a cool, dry, well-ventilated area away from sunlight and heat sources.[9]
-
Incompatibles: Segregate from water, alcohols, amines, bases, and oxidizing agents.[4][9]
-
Atmosphere: To maintain purity and prevent hydrolysis from ambient moisture, store under an inert atmosphere (e.g., nitrogen or argon).[4][10]
-
Containers: Use tightly sealed containers, preferably the original manufacturer's bottle.[9] Opened containers must be carefully resealed.[9] Secondary containment is recommended.[6]
Experimental Protocol: Material Compatibility Coupon Test
This protocol provides a self-validating system to confirm the compatibility of a material (e.g., a specific grade of elastomer or plastic) before use in a critical application.
Objective: To assess the compatibility of a material with 4-methylpentanoyl chloride by observing changes in mass, appearance, and mechanical properties after a defined exposure period.
Materials:
-
4-Methylpentanoyl chloride
-
Test material "coupons" of known mass and dimensions
-
Anhydrous compatible solvent (e.g., hexane)
-
Glass vials with PTFE-lined caps
-
Inert gas source (Nitrogen or Argon)
-
Analytical balance
-
Fume hood
Methodology:
-
Preparation: Cut at least two coupons of the test material to a size suitable for immersion in a small vial. Clean them with a compatible solvent, dry them thoroughly in a vacuum oven, and record their initial mass to four decimal places.
-
Immersion: Place one coupon in a glass vial. Under an inert atmosphere, add enough 4-methylpentanoyl chloride to fully submerge the coupon.
-
Control: Place the second coupon in an identical empty vial to serve as a control.
-
Sealing: Tightly seal both vials with PTFE-lined caps.
-
Incubation: Store the vials at the intended process temperature for a duration representative of the planned experiment (e.g., 24-72 hours).
-
Observation: Periodically and safely observe the vials for any changes in the liquid (color change, precipitate formation) or the coupon (swelling, discoloration, degradation).
-
Post-Exposure Analysis:
-
After the incubation period, carefully remove the coupon from the chemical under inert atmosphere in a fume hood.
-
Quench the residual acyl chloride on the coupon with a suitable alcohol (e.g., isopropanol) in a separate beaker, followed by rinsing with an inert solvent like hexane.
-
Dry the coupon thoroughly in a vacuum oven until a constant mass is achieved.
-
Record the final mass and calculate the percent change in mass.
-
Visually inspect the coupon for any changes in color, shape, or surface texture compared to the control.
-
Perform a simple mechanical test (e.g., bending) to assess any changes in flexibility or brittleness.
-
Interpretation:
-
Excellent Compatibility: Negligible change in mass (<1%), no change in appearance or mechanical properties.
-
Good Compatibility: Minor mass change (1-5%), slight discoloration, no significant loss of mechanical integrity.
-
Poor/Incompatible: Significant mass change (>5%), obvious swelling, dissolution, or degradation.
Conclusion
4-Methylpentanoyl chloride is a potent and valuable synthetic reagent, but its utility is matched by its reactive and corrosive nature. A foundational understanding of its incompatibility with nucleophilic reagents—especially water, alcohols, and amines—is paramount. Material selection for storage and handling must prioritize inert substances like borosilicate glass and PTFE. All operations should be conducted under strictly anhydrous conditions by personnel equipped with appropriate protective equipment in a certified chemical fume hood. By adhering to the principles and protocols outlined in this guide, researchers can handle 4-methylpentanoyl chloride safely and effectively, ensuring both experimental success and laboratory safety.
References
- 1. echemi.com [echemi.com]
- 2. 4-Methylvaleryl chloride | 38136-29-7 [chemicalbook.com]
- 3. 4-Methylpentanoyl Chloride | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. reddit.com [reddit.com]
- 7. nbinno.com [nbinno.com]
- 8. Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. wcu.edu [wcu.edu]
- 10. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. savemyexams.com [savemyexams.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 19. walchem.com [walchem.com]
- 20. matrixmegaflow.com [matrixmegaflow.com]
- 21. Rubber Chemical Resistance Guide [eriks.com]
An In-depth Technical Guide to Isocaproyl Chloride: Reactivity and Applications in Organic Synthesis
Introduction
Isocaproyl chloride, also known as 4-methylvaleryl chloride or 4-methylpentanoyl chloride, is a mono-acyl chloride that serves as a highly versatile and reactive intermediate in modern organic synthesis.[1][2][3] Its utility stems from the intrinsic reactivity of the acyl chloride functional group, which allows for the efficient introduction of the isocaproyl moiety (a six-carbon, branched alkyl chain) into a wide array of molecular scaffolds. This guide provides an in-depth exploration of the chemical properties, core reactivity, and synthetic applications of isocaproyl chloride, with a focus on its role in the development of pharmaceuticals and other specialty chemicals.
The compound is a clear, colorless to light yellow liquid with a characteristic pungent odor.[1][4] Due to its reactivity, particularly with water, it requires careful handling and storage to maintain its integrity and ensure safety.
Table 1: Physical and Chemical Properties of Isocaproyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 38136-29-7 | [1][2][5] |
| Molecular Formula | C₆H₁₁ClO | [1][2][5] |
| Molecular Weight | 134.60 g/mol | [1][5] |
| Appearance | Clear colorless liquid | [1][2] |
| Boiling Point | 144 °C | [3][5] |
| Density | 0.973 g/mL | [3] |
| Synonyms | This compound, 4-Methylpentanoyl Chloride | [1][4] |
Core Reactivity and Mechanistic Principles
The synthetic utility of isocaproyl chloride is dictated by the electrophilicity of its carbonyl carbon. The adjacent chlorine and oxygen atoms are strongly electron-withdrawing, rendering the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, which facilitates the completion of nucleophilic acyl substitution reactions.
General Mechanism: Nucleophilic Acyl Substitution
The predominant reaction pathway for isocaproyl chloride is nucleophilic acyl substitution. This two-step mechanism involves the addition of a nucleophile (Nu:) to the carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond, resulting in the newly acylated product.
References
Navigating the Reactivity of 4-Methylvaleryl Chloride: A Technical Guide for Researchers
Introduction: Harnessing the Potential of a Reactive Acylating Agent
4-Methylvaleryl chloride, also known as 4-methylpentanoyl chloride, is a versatile acylating agent employed in synthetic organic chemistry.[1][2] Its utility lies in the highly reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions to form esters, amides, and other carbonyl derivatives.[3][4][5] This reactivity is a double-edged sword, making it a valuable synthetic tool while also demanding stringent handling and safety protocols. This guide provides an in-depth analysis of the safety profile of this compound, coupled with field-proven handling techniques and emergency procedures to ensure its safe and effective use in a research and development setting.
Section 1: Hazard Analysis and Chemical Profile
A thorough understanding of the hazards associated with this compound is the foundation of its safe handling. It is a flammable, corrosive, and water-reactive substance.[6][7] The primary hazards stem from its ability to cause severe skin burns and eye damage, and its violent reaction with water to produce hydrogen chloride (HCl) gas.[6][8][9]
GHS Classification and Key Safety Data
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.[10][11] The classification for this compound underscores its significant risks.
| Hazard Category | GHS Classification | Signal Word | Hazard Statement |
| Physical Hazards | Flammable Liquid, Category 3 | Danger | H226: Flammable liquid and vapor[1][6] |
| Corrosive to Metals, Category 1 | H290: May be corrosive to metals[1][6] | ||
| Health Hazards | Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage[1][6] | |
| Serious Eye Damage/Eye Irritation, Category 1 | H318: Causes serious eye damage[7] |
Section 2: Prerequisite Safety Measures and Personal Protective Equipment (PPE)
Given its corrosive and reactive nature, a multi-layered approach to safety is imperative. This begins with establishing a controlled work environment and utilizing appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of this compound must be conducted within a certified chemical fume hood to contain its vapors and the HCl gas produced upon contact with atmospheric moisture.[6] The work area should be equipped with an accessible safety shower and eyewash station.[6] All equipment must be grounded to prevent static discharge, which could serve as an ignition source.[6]
Personal Protective Equipment (PPE): Essential Barrier Protection
The following PPE is mandatory when handling this compound:
-
Eye Protection : Chemical splash goggles and a full-face shield are required to protect against splashes and fumes.[6]
-
Hand Protection : Use impervious gloves, such as butyl rubber or Viton™, and inspect them for any signs of degradation before use.
-
Body Protection : A flame-resistant lab coat and an apron are necessary. For larger quantities, impervious protective clothing may be required.[6]
-
Respiratory Protection : If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an acid gas cartridge is essential.[6]
Section 3: Step-by-Step Handling and Experimental Protocol
The high reactivity of acyl chlorides necessitates meticulous handling, particularly their sensitivity to moisture.[8][12] The following protocol outlines a standard procedure for using this compound in a typical acylation reaction, highlighting the causality behind each step.
Preparation of a Moisture-Free Environment
-
Rationale : this compound reacts vigorously with water to form 4-methylvaleric acid and corrosive HCl gas.[8][9] This not only consumes the reagent but also creates a hazardous situation.
-
Protocol :
-
All glassware must be oven-dried at a minimum of 125°C overnight and cooled under a stream of inert gas (e.g., nitrogen or argon).[12]
-
Assemble the reaction apparatus while still warm and maintain a positive pressure of inert gas throughout the experiment.[12]
-
Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Reagent Transfer and Reaction Setup
-
Rationale : To prevent exposure to atmospheric moisture and ensure accurate measurement, specific techniques for transferring air- and moisture-sensitive reagents are required.
-
Protocol :
-
Use a dry, inert gas-flushed syringe to pierce the septum of the reagent bottle and withdraw the required amount of this compound.[12]
-
Slowly add the acyl chloride to the reaction mixture, which is typically cooled in an ice bath to manage the exothermic nature of the acylation reaction.
-
The reaction should be stirred and maintained under an inert atmosphere.
-
Reaction Quenching and Work-up
-
Rationale : After the reaction is complete, any unreacted this compound must be safely neutralized ("quenched") before the work-up procedure. The choice of quenching agent depends on the desired outcome and the other components in the reaction mixture.
-
Protocol :
-
Slowly and carefully add a quenching agent to the cooled reaction mixture. Common quenching agents for acyl chlorides include:
-
Water or aqueous solutions (e.g., saturated sodium bicarbonate) : This hydrolyzes the acyl chloride to the corresponding carboxylic acid.[13] This is often done to neutralize the HCl byproduct.
-
Alcohols (e.g., methanol or isopropanol) : This converts the acyl chloride to the corresponding ester.[13][14]
-
Amines : This forms a stable amide.[13]
-
-
Once the quenching is complete (cessation of gas evolution or exotherm), proceed with the standard aqueous work-up to isolate the desired product.
-
Caption: Standard workflow for handling this compound.
Section 4: Emergency Procedures
Prompt and correct response to an emergency involving this compound is critical to minimizing harm.
Spills
-
Small Spills (<100 mL) within a fume hood :
-
Alert personnel in the immediate area.
-
Contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a sealable container for hazardous waste disposal.
-
-
Large Spills (>100 mL) or spills outside a fume hood :
-
Evacuate the immediate area.
-
Alert others and contact your institution's emergency response team.
-
If safe to do so, eliminate all ignition sources.
-
First Aid
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Fire
-
Extinguishing Media : Use dry chemical powder, carbon dioxide, or sand. DO NOT USE WATER , as it will react violently with this compound.[6]
-
Firefighting Procedures : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[6]
Caption: Emergency response decision tree for this compound incidents.
Section 5: Storage and Disposal
Proper storage and disposal are crucial to long-term safety and environmental protection.
Storage
Store this compound in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[6] It should be stored away from incompatible materials such as water, bases, alcohols, and oxidizing agents.[6]
Disposal
All waste containing this compound or its byproducts must be treated as hazardous waste. Dispose of the material in accordance with all federal, state, and local regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
Conclusion
This compound is a potent reagent that enables a wide range of chemical transformations. Its inherent reactivity demands a comprehensive understanding of its hazards and a disciplined approach to its handling. By implementing robust engineering controls, utilizing appropriate PPE, and adhering to the detailed protocols outlined in this guide, researchers can safely and effectively leverage the synthetic power of this valuable chemical.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 38136-29-7 [chemicalbook.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. reddit.com [reddit.com]
Physical properties of 4-Methylvaleryl chloride (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of 4-Methylvaleryl Chloride
Introduction
This compound (CAS No: 38136-29-7), also known as 4-methylpentanoyl chloride or isocaproyl chloride, is a mono-carbonyl chloride compound with the molecular formula C₆H₁₁ClO.[1][2][3][4] As a reactive acyl chloride, it serves as a crucial building block and reagent in organic synthesis, particularly in the preparation of novel inhibitors and other complex molecules for pharmaceutical and materials science research.[5] Understanding its fundamental physical properties, such as boiling point and density, is paramount for its safe handling, application in reaction engineering, and purification processes like distillation. This guide provides a detailed examination of these properties, supported by experimental protocols for their accurate determination in a laboratory setting.
Part 1: Core Physical Properties of this compound
The physical characteristics of a chemical compound are dictated by its molecular structure. This compound possesses a molecular weight of approximately 134.60 g/mol .[1][3][4] Its structure, featuring a polar acyl chloride group and a branched, nonpolar isobutyl group, gives rise to a combination of dipole-dipole interactions and van der Waals forces. These intermolecular forces govern its physical state, boiling point, and density.
Quantitative Data Summary
The boiling point and density of this compound have been experimentally determined and are summarized below. It is important to note that boiling points are pressure-dependent; the values reported are typically at standard atmospheric pressure (760 mmHg).
| Physical Property | Reported Value | Conditions | Source(s) |
| Boiling Point | 144 °C | at 760 mmHg (lit.) | TCI, ChemicalBook[2][5] |
| 140.4 °C | at 760 mmHg | Tron Chemicals[1] | |
| Density | 0.98 g/cm³ | at 20°C | TCI |
| 0.986 g/cm³ | Not Specified | Tron Chemicals[1] |
The slight variations in reported values are common and can be attributed to minor differences in experimental conditions or sample purity. For critical applications, experimental verification is always recommended.
Part 2: Experimental Determination Protocols
Accurate measurement of physical properties is a cornerstone of chemical research. The following sections provide detailed, self-validating protocols for determining the boiling point and density of liquid samples like this compound.
Protocol 1: Micro-Boiling Point Determination
This method is ideal for research settings where sample volumes may be limited. It relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[6]
Causality Behind Experimental Choices:
-
Small Sample Volume: The micro-reflux method is chosen for its efficiency with minimal sample (approx. 0.5 mL), preserving valuable material.[6]
-
Stirring: A magnetic stirrer is used to prevent "bumping" (sudden, violent boiling) by ensuring even heat distribution throughout the liquid.[6]
-
Thermometer Placement: Placing the thermometer bulb approximately 1 cm above the liquid surface ensures it measures the temperature of the vapor that is in equilibrium with the boiling liquid, which is the true boiling point.[6]
-
Reflux Ring: The visible ring of condensing vapor (the reflux ring) is the key indicator of a stable boiling equilibrium. The measurement is taken when the thermometer bulb is level with this ring.[6]
Step-by-Step Methodology:
-
Apparatus Setup: Place a metal heating block on a hot plate stirrer.
-
Sample Preparation: Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into a small test tube. Add a small magnetic stir bar.
-
Assembly: Clamp the test tube so it is securely placed in the center of the heating block.
-
Thermometer Positioning: Clamp a thermometer so that the bulb is suspended in the test tube, about 1 cm above the surface of the liquid.
-
Heating and Observation: Turn on the stirrer to ensure gentle mixing. Begin heating the block. Observe the sample for the onset of boiling and the formation of a vapor condensation ring on the inner wall of the test tube.
-
Temperature Reading: Adjust the heating rate to maintain a gentle reflux. The temperature at which the condensation ring remains stable around the thermometer bulb is the observed boiling point.[6] Record this temperature.
-
Cooling: Once the measurement is complete, turn off the heat, but allow stirring to continue until the apparatus has cooled.
Protocol 2: Density Determination by Mass and Volume
This fundamental method calculates density using the formula ρ = m/V (density equals mass divided by volume).[7][8] Its accuracy is contingent on the precision of the balance and the volumetric glassware used.
Causality Behind Experimental Choices:
-
Tare Function: Using the 'tare' or 'zero' function on the electronic balance isolates the mass of the liquid by excluding the mass of the container, preventing calculation errors.[7]
-
Volumetric Glassware: A graduated cylinder or pipette is used for accurate volume measurement. The choice of glassware should match the volume being measured to minimize relative error; for example, a 10 mL graduated cylinder is more accurate for a 10 mL volume than a 50 mL cylinder would be.[7]
-
Meniscus Reading: Liquids in glass containers form a curved surface (meniscus). For accuracy, the volume must be read from the bottom of this curve at eye level to avoid parallax error.[7]
-
Repetition: Repeating the measurement and averaging the results enhances the reliability and trustworthiness of the final value by minimizing the impact of random errors.[7]
Step-by-Step Methodology:
-
Measure Mass of Empty Container: Place a clean, dry graduated cylinder on an electronic balance and press the 'tare' or 'zero' button. The balance should read 0.00 g.
-
Measure Volume of Liquid: Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 10.0 mL). Read the volume at eye level from the bottom of the meniscus. Record this exact volume.
-
Measure Mass of Liquid: Place the graduated cylinder containing the liquid back onto the tared balance. The reading on the balance is the mass of the liquid. Record this mass.
-
Calculate Density: Divide the recorded mass (in grams) by the recorded volume (in mL or cm³, as 1 mL = 1 cm³). The result is the density in g/cm³.
-
Validate: Repeat steps 1-4 at least two more times and calculate the average density to ensure precision.
Conclusion
The boiling point and density of this compound are defining physical properties that are essential for its practical application in a research and development context. With a boiling point in the range of 140-144 °C and a density of approximately 0.98 g/cm³, this compound is a liquid at standard temperature and pressure.[1] The protocols outlined in this guide provide robust, reliable methods for the empirical verification of these values, ensuring data integrity and promoting safe laboratory practices for scientists and drug development professionals.
References
- 1. tronchemicals.com [tronchemicals.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. scbt.com [scbt.com]
- 4. Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 38136-29-7 [chemicalbook.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. homesciencetools.com [homesciencetools.com]
An In-depth Technical Guide to the Solubility of 4-Methylvaleryl Chloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-methylvaleryl chloride. It is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who utilize acyl chlorides in their work. This document moves beyond a simple data sheet to offer insights into the underlying principles governing solubility and provides actionable protocols for experimental determination, ensuring both scientific integrity and practical applicability.
Introduction: The Critical Role of Solvent Selection for a Reactive Reagent
This compound (also known as 4-methylpentanoyl chloride) is a versatile reagent in organic synthesis, primarily used for introducing the 4-methylpentanoyl group into molecules to create esters, amides, and ketones.[1] Its utility is widespread, from the synthesis of novel anti-cancer agents to the development of high-performance polymer materials.[1]
However, as an acyl chloride, it possesses a high degree of reactivity, which dictates stringent requirements for solvent selection.[2] The acyl chloride functional group is highly electrophilic, making it susceptible to nucleophilic attack. This inherent reactivity is a double-edged sword: while it drives desired chemical transformations, it also makes the compound prone to degradation by inappropriate solvents or contaminants.[3][4] Specifically, this compound is highly sensitive to moisture and will react vigorously with protic solvents such as water and alcohols in a process called solvolysis.[3][5]
Therefore, understanding the solubility and stability of this compound in various organic solvents is not merely a matter of practicality but a cornerstone of successful and reproducible synthesis. The choice of solvent can dramatically influence reaction rates, yields, and the purity of the final product.[5] This guide aims to provide a foundational understanding of these interactions and a framework for making informed decisions in the laboratory.
Physicochemical Properties of this compound
A grasp of the fundamental physical and chemical properties of this compound is essential for predicting its behavior in different solvent environments.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁ClO | [6] |
| Molecular Weight | 134.60 g/mol | [6] |
| Appearance | Colorless to light orange/yellow clear liquid | [7] |
| Boiling Point | 144 °C (lit.) | [7] |
| Density | 0.98 g/cm³ (at 20°C) | [7] |
| Flash Point | 41 °C | [7] |
| Purity (Typical) | >98.0% (Argentometric Titration) | [7] |
The structure of this compound, featuring a five-carbon branched alkyl chain and a polar acyl chloride head, gives it a somewhat amphiphilic character. The alkyl portion suggests solubility in nonpolar solvents, while the polar carbonyl and chloro groups indicate potential interactions with polar molecules.
Theoretical Framework for Solubility and Solvent Stability
The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solvent's ability to dissolve this compound is a function of the interplay between their respective polarities and the potential for chemical reaction.
Solvent Polarity and Miscibility
Organic solvents can be broadly categorized based on their polarity:
-
Nonpolar Solvents (e.g., hexane, toluene, benzene): These solvents are expected to readily dissolve the nonpolar alkyl chain of this compound. Miscibility is generally high in these solvents.
-
Polar Aprotic Solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate, acetonitrile, DMF, DMSO): These solvents possess a dipole moment but lack acidic protons. They are generally excellent choices for reactions with acyl chlorides as they can dissolve the polar functional group without reacting with it.[8]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are incompatible with this compound. The presence of labile protons (from -OH or -NH groups) leads to rapid nucleophilic attack on the carbonyl carbon, resulting in the decomposition of the acyl chloride to the corresponding carboxylic acid or ester.[5][9] This reaction is often vigorous and exothermic.
The following diagram illustrates the relationship between solvent properties and their suitability for use with this compound.
Caption: Solvent selection based on reactivity and solubility.
Stability in Aprotic Solvents
While polar aprotic solvents are generally recommended, their purity is paramount. Trace amounts of water can lead to slow hydrolysis of the acyl chloride, reducing its potency and generating corrosive HCl gas.[5] Furthermore, some aprotic solvents can present their own reactivity issues under certain conditions:
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): While often used in organic synthesis, these solvents can react with acyl chlorides, particularly at elevated temperatures, to form Vilsmeier-type reagents or other byproducts.[5] Caution is advised, and reactions should be conducted at low temperatures if these solvents are necessary.
-
Ethers (THF, Diethyl Ether): These are generally excellent choices, offering good solubility and low reactivity. However, they can form peroxides upon storage, which can be hazardous. Always use freshly distilled or inhibitor-free ethers.
-
Chlorinated Solvents (DCM, 1,2-dichloroethane): These are also preferred solvents for many reactions due to their inertness and ability to dissolve a wide range of organic compounds.[5]
Qualitative Solubility Data
| Solvent | Solvent Type | Expected Solubility/Miscibility | Notes |
| Hexane | Nonpolar | Miscible | Good for dissolving the alkyl chain. |
| Toluene | Nonpolar (Aromatic) | Miscible | Good for dissolving the alkyl chain. |
| Dichloromethane (DCM) | Polar Aprotic | Miscible | Excellent, inert solvent for reactions. |
| Chloroform | Polar Aprotic | Miscible | Good, inert solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Miscible | Excellent solvent, but ensure it is anhydrous. |
| Diethyl Ether | Polar Aprotic (Ether) | Miscible | Good solvent, highly volatile. |
| Ethyl Acetate | Polar Aprotic (Ester) | Miscible | Generally a good solvent. |
| Acetonitrile | Polar Aprotic (Nitrile) | Miscible | Good solvent, but ensure it is anhydrous. |
| Acetone | Polar Aprotic (Ketone) | Miscible | Generally a good solvent. |
| Dimethylformamide (DMF) | Polar Aprotic (Amide) | Miscible | Use with caution; potential for side reactions.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic (Sulfoxide) | Miscible | Use with caution; potential for side reactions.[5] |
| Methanol/Ethanol | Polar Protic (Alcohol) | Reactive | Reacts to form the corresponding methyl/ethyl ester. |
| Water | Polar Protic | Violently Reactive | Rapidly hydrolyzes to 4-methylvaleric acid and HCl.[9][11] |
Experimental Protocol for Solubility Determination
Given the reactive nature of this compound, determining its solubility requires a carefully designed protocol that prevents exposure to atmospheric moisture. This protocol is adapted from standard shake-flask methods for moisture-sensitive compounds.[12]
Safety Precautions
-
Always work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.[7]
-
This compound is corrosive and causes severe skin burns and eye damage.[7] It is also flammable.[7] Keep away from ignition sources and have appropriate spill-kits and quench solutions (e.g., sodium bicarbonate) readily available.
-
Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest
-
Oven-dried glassware (vials with PTFE-lined caps, graduated cylinders, gas-tight syringes)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Inert gas supply (N₂ or Ar) with manifold
-
Filtration system suitable for air-sensitive techniques (e.g., a syringe filter with a Luer-lock connection to a gas-tight syringe)
Step-by-Step Methodology
-
Preparation:
-
Place all glassware in an oven at >120°C for at least 4 hours and cool in a desiccator over a drying agent.
-
Purge the cooled glassware with a stream of inert gas.
-
-
Sample Preparation:
-
Under a positive pressure of inert gas, add a known volume (e.g., 2.0 mL) of the anhydrous solvent to a pre-weighed, oven-dried vial containing a magnetic stir bar.
-
Cap the vial and record the combined mass.
-
-
Titration and Equilibration:
-
Using a gas-tight syringe, add a small, known volume (e.g., 20 µL) of this compound to the solvent.
-
Immediately cap the vial and stir vigorously at a constant, controlled temperature (e.g., 25°C).
-
Observe for complete dissolution. If the solution remains clear, continue adding small, known aliquots of the acyl chloride, allowing the solution to equilibrate and stir for at least 5-10 minutes after each addition.
-
-
Determining Saturation:
-
The saturation point is reached when a persistent cloudiness or a second liquid phase (undissolved acyl chloride) is observed that does not disappear after prolonged stirring (e.g., >30 minutes).
-
-
Calculation:
-
Record the total volume of this compound added to reach the saturation point.
-
Calculate the mass of the added acyl chloride using its density (0.98 g/mL).
-
Express the solubility as g/100 mL or mol/L.
-
Example Calculation: If 0.5 mL of acyl chloride dissolved in 2.0 mL of solvent:
-
Mass of acyl chloride = 0.5 mL * 0.98 g/mL = 0.49 g
-
Solubility = (0.49 g / 2.0 mL) * 100 = 24.5 g/100 mL
-
-
-
Confirmation (Optional):
-
For a more precise thermodynamic solubility measurement, a sample of the saturated supernatant can be carefully filtered (using an air-sensitive technique) and its concentration determined via a quantitative method like Gas Chromatography (GC) after derivatization.
-
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for solubility determination.
Conclusion
This compound is a highly reactive and valuable synthetic building block whose performance is inextricably linked to the choice of solvent. It is readily miscible with a wide range of common nonpolar and polar aprotic solvents, such as dichloromethane, THF, and toluene, provided they are anhydrous. Conversely, it is reactive and incompatible with all protic solvents, including water and alcohols. Due to the scarcity of published quantitative data, experimental verification of solubility is crucial for applications requiring high precision. By understanding the principles of polarity and reactivity, and by employing rigorous, air-sensitive techniques for solubility determination, researchers can ensure the effective and safe use of this versatile reagent.
References
- 1. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 38136-29-7 | TCI AMERICA [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. enamine.net [enamine.net]
A Comprehensive Spectroscopic Guide to 4-Methylvaleryl Chloride: Elucidating Molecular Structure through NMR, IR, and MS Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylvaleryl chloride (also known as 4-methylpentanoyl chloride), with the chemical formula C₆H₁₁ClO, is a valuable acylating agent and building block in organic synthesis.[1] Its utility in the creation of more complex molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its chemical structure and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this compound. This in-depth technical guide provides a detailed analysis of the spectral data of this compound, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.
Molecular Structure of this compound
To fully appreciate the spectral data, it is essential to first visualize the molecular structure of this compound.
Caption: Molecular structure of this compound with atom numbering.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation. Due to the limited availability of experimental spectra in public databases, the following data is based on validated prediction models, which serve as a reliable guide for researchers.[2][3][4]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing acyl chloride group and the alkyl chain's structure.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ha | 0.92 | d | 6H |
| Hb | 1.62 | m | 1H |
| Hc | 1.75 | q | 2H |
| Hd | 2.90 | t | 2H |
Interpretation of the ¹H NMR Spectrum:
-
Ha (0.92 ppm, d, 6H): The two methyl groups (C5 and C6) attached to the same carbon (C4) are chemically equivalent. They are expected to appear as a doublet due to coupling with the single proton on C4 (Hb). The upfield chemical shift is characteristic of protons on sp³ hybridized carbons in an alkyl chain.
-
Hb (1.62 ppm, m, 1H): The single proton on C4 is coupled to the six protons of the two methyl groups (Ha) and the two protons on C3 (Hc), resulting in a complex multiplet.
-
Hc (1.75 ppm, q, 2H): The two protons on C3 are coupled to the proton on C4 (Hb) and the two protons on C2 (Hd), leading to a quartet.
-
Hd (2.90 ppm, t, 2H): The protons on C2 are adjacent to the electron-withdrawing carbonyl group, which deshields them significantly, causing them to appear at the most downfield chemical shift. They are coupled to the two protons on C3 (Hc), resulting in a triplet.
For comparison, the experimental ¹H NMR spectrum of the closely related compound, isovaleryl chloride, shows a doublet for the six methyl protons at approximately 1.01 ppm, a multiplet for the single methine proton at around 2.22 ppm, and a doublet for the two methylene protons adjacent to the carbonyl group at about 2.76 ppm.[5] The predicted values for this compound are in good agreement with these experimental trends.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 173.5 |
| C2 | 48.0 |
| C3 | 33.5 |
| C4 | 27.5 |
| C5, C6 | 22.5 |
Interpretation of the ¹³C NMR Spectrum:
-
C1 (173.5 ppm): The carbonyl carbon of the acyl chloride is the most deshielded carbon due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms. Its chemical shift is characteristic of acyl halide carbonyls.
-
C2 (48.0 ppm): This carbon is directly attached to the carbonyl group and is therefore significantly deshielded.
-
C3 (33.5 ppm): The chemical shift of this methylene carbon is typical for an sp³ hybridized carbon in an alkyl chain.
-
C4 (27.5 ppm): This methine carbon's chemical shift is also within the expected range for an alkyl group.
-
C5, C6 (22.5 ppm): The two equivalent methyl carbons appear at the most upfield position, which is characteristic of terminal methyl groups in an alkane chain.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of this compound. Caution: this compound is corrosive and moisture-sensitive. All handling should be performed in a fume hood with appropriate personal protective equipment.
-
Sample Preparation:
-
In a dry NMR tube, dissolve approximately 10-20 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube securely to prevent exposure to moisture.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1800 | Strong | C=O stretch of the acyl chloride |
| 2870-2960 | Medium-Strong | C-H stretch of the alkyl groups |
| 1465 | Medium | C-H bend of the CH₂ and CH₃ groups |
| ~730-550 | Medium | C-Cl stretch |
Interpretation of the IR Spectrum:
The most prominent and diagnostic peak in the IR spectrum of this compound is the very strong absorption band around 1800 cm⁻¹ .[6] This high-frequency carbonyl stretch is a hallmark of acyl chlorides and is a direct consequence of the inductive electron withdrawal by the highly electronegative chlorine atom, which strengthens the C=O bond. The presence of C-H stretching vibrations between 2870 and 2960 cm⁻¹ and bending vibrations around 1465 cm⁻¹ confirms the presence of the alkyl backbone. The C-Cl stretching frequency is expected in the fingerprint region, typically between 730 and 550 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of this compound between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin liquid film.
-
-
Data Acquisition:
-
Place the salt plates in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty salt plates.
-
Record the sample spectrum, typically over the range of 4000-400 cm⁻¹. The instrument's software will automatically subtract the background.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to known functional group frequencies to confirm the presence of the acyl chloride and alkyl functionalities.
-
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 134/136 | [M]⁺˙ (Molecular ion) |
| 99 | [M - Cl]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak (m/z 134/136): The molecular ion peak will appear as a pair of peaks with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[7]
-
Acylium Ion (m/z 99): The most common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion.[8] This is often the base peak in the spectrum.
-
Alkyl Fragments (m/z 57 and 43): Further fragmentation of the alkyl chain can lead to the formation of various carbocations. The peak at m/z 57 likely corresponds to the isobutyl cation, while the peak at m/z 43 corresponds to the isopropyl cation.
Caption: Proposed key fragmentation pathway for this compound in Mass Spectrometry.
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile, anhydrous organic solvent (e.g., dichloromethane or hexane).
-
-
Data Acquisition:
-
Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any impurities.
-
The separated compound will then enter the mass spectrometer, where it will be ionized (typically by electron ionization, EI).
-
The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
-
Confirm the presence of chlorine by observing the characteristic isotopic pattern of the molecular ion.
-
Interpret the fragmentation pattern to confirm the structure of this compound.
-
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a robust and self-validating framework for the structural elucidation and characterization of this compound. The predicted NMR data, in conjunction with the characteristic IR absorption of the acyl chloride and the logical fragmentation patterns observed in mass spectrometry, offers researchers, scientists, and drug development professionals the necessary tools to confidently identify and assess the purity of this important chemical intermediate. The provided experimental protocols serve as a practical guide for obtaining high-quality spectral data, ensuring the integrity and reliability of their research and development endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 5. Isovaleryl chloride(108-12-3) 1H NMR [m.chemicalbook.com]
- 6. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 7. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note & Protocol: Streamlined Acylation of Amines with 4-Methylvaleryl Chloride
<
Abstract: This document provides a comprehensive guide for the acylation of primary and secondary amines using 4-methylvaleryl chloride. This protocol is particularly relevant for researchers and scientists in the field of drug development, where the formation of amide bonds is a fundamental synthetic transformation. We will explore the underlying reaction mechanism, provide a detailed and robust experimental procedure, and address critical safety and troubleshooting considerations to ensure reproducible and high-yielding results.
Introduction: The Central Role of Amide Synthesis in Medicinal Chemistry
The amide functional group is a ubiquitous and critical feature in a vast number of pharmaceutical agents. Its unique combination of stability, planarity, and hydrogen bonding capability makes it an essential component for molecular recognition at biological targets. The acylation of amines with acyl chlorides, such as this compound (isocaproyl chloride), is a classic and highly effective method for constructing this vital linkage.[1][2][3] This specific reaction allows for the introduction of a branched alkyl chain, which can be a key strategy for modulating a compound's lipophilicity and, consequently, its pharmacokinetic profile.
Mechanistic Overview: Nucleophilic Acyl Substitution
The reaction between an amine and this compound proceeds through a nucleophilic addition-elimination mechanism.[4][5][6][7][8] The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[1][2][9] This intermediate then collapses, expelling a chloride ion as the leaving group to yield the final amide product.[1][9]
A crucial aspect of this reaction is the concurrent formation of hydrogen chloride (HCl).[4][10] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and effectively quenching the reaction.[11][12] To mitigate this, a base is incorporated into the reaction mixture to neutralize the HCl as it is generated.[11][13] Tertiary amines, such as triethylamine (TEA) or pyridine, are commonly employed for this purpose.[9][14] Alternatively, in what is known as the Schotten-Baumann reaction condition, an aqueous base like sodium hydroxide can be used, often in a biphasic system.[1][2][3][9]
Experimental Protocol
Caption: A streamlined workflow for the acylation of amines.
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Primary or Secondary Amine | As required | Commercially Available |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Saturated aq. NaHCO₃ | Reagent Grade | In-house preparation |
| Brine (Saturated aq. NaCl) | Reagent Grade | In-house preparation |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane.
-
Cooling: Immerse the reaction flask in an ice-water bath to cool the solution to 0 °C.
-
Addition of Acyl Chloride: Slowly add this compound (1.1 equiv) dropwise to the stirred solution. The formation of a white precipitate (triethylammonium chloride) is typically observed.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired amide.
Safety Precautions
-
This compound is corrosive, flammable, and reacts violently with water.[15][16][17][18] It should be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16][18]
-
Triethylamine is a flammable and corrosive liquid. Handle with care in a fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All manipulations should be performed within a fume hood.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive acyl chloride due to hydrolysis. | Ensure the use of anhydrous solvent and maintain an inert atmosphere. |
| Insufficient base to neutralize HCl. | Use at least a stoichiometric amount of base relative to the acyl chloride. | |
| Multiple Products Observed | Over-acylation (for primary amines). | Use a controlled stoichiometry of the acyl chloride (1.0-1.1 equivalents). |
| Side reactions due to elevated temperature. | Maintain a low temperature during the addition of the acyl chloride. | |
| Difficult Purification | Presence of triethylammonium chloride salt. | Perform a thorough aqueous work-up to remove water-soluble byproducts. |
References
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Schotten-Baumann Reaction [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pfaltzandbauer.com [pfaltzandbauer.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Esterification of Alcohols with 4-Methylvaleryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Esterification in Modern Chemistry
Esterification, the process of forming esters from an alcohol and an acid derivative, is a cornerstone of organic synthesis. The reaction of an alcohol with an acyl chloride, such as 4-methylvaleryl chloride, is a particularly robust and widely utilized method due to its high reactivity and generally excellent yields.[1][2][3] This specific transformation is critical in the synthesis of a diverse array of molecules, including pharmaceuticals, fragrances, and polymers. 4-Methylvaleryl esters, in particular, can be found as structural motifs in various biologically active compounds.
This guide will provide a detailed protocol for this reaction, underpinned by a thorough discussion of the reaction mechanism, safety considerations, and purification techniques.
Reaction Mechanism and Key Principles
The esterification of an alcohol with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[4][5][6] This reaction is significantly more facile than the Fischer esterification (the reaction of an alcohol with a carboxylic acid) because acyl chlorides are much more reactive electrophiles.[1]
The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the this compound. This initial attack forms a tetrahedral intermediate.[4][6]
-
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a good leaving group.[4][6]
-
Deprotonation: The resulting protonated ester is then deprotonated, typically by a weak base present in the reaction mixture, to yield the final ester product and a molecule of hydrochloric acid (HCl).[4]
The formation of HCl as a byproduct necessitates the use of a base to neutralize it, preventing potential side reactions and driving the reaction to completion.[4] Common bases for this purpose include pyridine or triethylamine.[4][7]
Experimental Workflow
The following diagram illustrates the general workflow for the esterification of an alcohol with this compound.
Caption: General workflow for the esterification reaction.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for various primary and secondary alcohols. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Alcohol | Reagent | Varies | Must be dry. |
| This compound | ≥97% | e.g., Sigma-Aldrich | Handle with extreme care. |
| Triethylamine (or Pyridine) | Anhydrous | Varies | Freshly distilled recommended. |
| Dichloromethane (DCM) | Anhydrous | Varies | Other aprotic solvents like THF can be used.[7] |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Varies | For workup. |
| Brine (Saturated NaCl) | Aqueous Solution | Varies | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Varies | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Varies | For column chromatography. |
| TLC Plates | Silica gel coated | Varies | For reaction monitoring. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.2-1.5 eq.) to the stirred solution.
-
Acyl Chloride Addition: Add this compound (1.1 eq.) dropwise to the reaction mixture via a dropping funnel over 15-30 minutes, ensuring the temperature remains below 5°C. The formation of a white precipitate (triethylammonium chloride) is typically observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, quench the reaction by slowly adding water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude ester is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[8][9]
Safety Precautions
This compound is a corrosive, flammable, and moisture-sensitive compound. [10] It reacts violently with water, producing toxic HCl gas.[11][12] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.[11][13] An eyewash station and safety shower should be readily accessible.[12]
-
Handling: Handle under an inert atmosphere to prevent reaction with moisture.[11] Keep away from heat, sparks, and open flames.[14]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and transfer it to a sealed container for disposal.[11]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[11] If inhaled, move to fresh air.[13] In case of eye contact, rinse cautiously with water for several minutes.[11] Seek immediate medical attention in all cases of significant exposure.[13]
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1735 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Conclusion
The esterification of alcohols with this compound is a highly effective method for the synthesis of the corresponding esters. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can confidently and safely perform this important transformation. Careful execution of the workup and purification steps is crucial for obtaining a high-purity product.
References
- 1. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Acid Halides to Esters: Alcoholysis [jove.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. columbia.edu [columbia.edu]
- 10. Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.cn]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Friedel-Crafts Acylation using 4-Methylvaleryl Chloride
<
Abstract
This document provides a comprehensive technical guide for performing Friedel-Crafts acylation reactions utilizing 4-methylvaleryl chloride as the acylating agent. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide delves into the mechanistic underpinnings of the reaction, offers a comparative analysis of various Lewis acid catalysts, and presents detailed, field-proven protocols for successful execution. Emphasis is placed on the rationale behind experimental choices, safety considerations, and methods for product isolation and purification, ensuring a robust and reproducible synthetic methodology.
Introduction to Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction, first reported by Charles Friedel and James Crafts in 1877, is instrumental in the synthesis of aromatic ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[4]
The reaction typically involves an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion electrophile.[1][4][5] A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents polysubstitution.[2][6][7] Furthermore, the resonance-stabilized acylium ion intermediate does not undergo carbocation rearrangements, a common complication in Friedel-Crafts alkylation reactions.[4][7][8][9]
This guide specifically focuses on the use of this compound, a five-carbon acyl chloride, to introduce the 4-methylpentanoyl group onto an aromatic substrate.
The Role and Selection of the Lewis Acid Catalyst
The choice of Lewis acid is a critical parameter that significantly influences the rate, yield, and selectivity of the Friedel-Crafts acylation.[10] The primary function of the Lewis acid is to coordinate with the halogen of the acyl chloride, facilitating the formation of the electrophilic acylium ion.[1][11][12]
Aluminum Chloride (AlCl₃): The Traditional Catalyst
Aluminum chloride is the most widely used Lewis acid for Friedel-Crafts reactions due to its high activity.[1][13] However, its application is not without challenges:
-
Stoichiometric Requirement: The product ketone forms a stable complex with AlCl₃, necessitating the use of stoichiometric or even excess amounts of the catalyst.[4] This complex must be hydrolyzed during the aqueous workup to liberate the desired product.[4][14]
-
Moisture Sensitivity: Anhydrous AlCl₃ is highly sensitive to moisture and can react violently with water, releasing corrosive hydrogen chloride gas.[15][16] All reactions must be conducted under strictly anhydrous conditions.
-
Waste Generation: The requirement for stoichiometric amounts of AlCl₃ leads to the generation of significant volumes of hazardous aluminum-containing aqueous waste.[15]
Alternative Lewis Acids: Towards Greener Chemistry
Concerns regarding the safety and environmental impact of AlCl₃ have prompted the investigation of alternative Lewis acids.[13][15]
-
Iron(III) Chloride (FeCl₃): A milder and less moisture-sensitive alternative to AlCl₃, FeCl₃ can effectively catalyze Friedel-Crafts acylations, often with comparable yields and selectivity.[10][13] Its reduced reactivity can be advantageous in preventing side reactions.
-
Lanthanide Triflates (Ln(OTf)₃): These catalysts are known for their water tolerance, allowing for less stringent reaction conditions.[15] They can often be used in catalytic amounts and are recoverable and reusable.[15]
-
Heterogeneous Catalysts: Solid acid catalysts such as zeolites, clays, and supported metal salts offer significant advantages in terms of ease of separation, regeneration, and reuse, aligning with the principles of green chemistry.[15][17]
The selection of the appropriate Lewis acid depends on the reactivity of the aromatic substrate, the desired reaction conditions, and considerations for process scalability and environmental impact.
Mechanistic Pathway of Friedel-Crafts Acylation
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.
Caption: General mechanism of Friedel-Crafts acylation.
-
Generation of the Electrophile: The Lewis acid coordinates to the chlorine atom of this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[1][12][18]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[19][16]
-
Restoration of Aromaticity: A weak base, typically the Lewis acid-halide complex (e.g., [AlCl₄]⁻), abstracts a proton from the carbon bearing the new acyl group.[4][18] This restores the aromatic π-system and regenerates the Lewis acid catalyst. However, the ketone product, being a Lewis base, immediately complexes with the strong Lewis acid.[4]
-
Workup: The reaction mixture is treated with aqueous acid to hydrolyze the ketone-Lewis acid complex, liberating the final aryl ketone product.[4][14][20]
Experimental Protocols
Safety First: Friedel-Crafts acylation involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22] this compound is flammable, corrosive, and causes severe skin burns and eye damage.[23][24][25] Aluminum chloride is also corrosive and reacts violently with water.[16][22]
General Workflow
Caption: Standard experimental workflow for Friedel-Crafts acylation.
Protocol: Acylation of Benzene with this compound using AlCl₃
This protocol details the synthesis of 4-methyl-1-phenylpentan-1-one.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anhydrous Benzene (or other suitable aromatic substrate)
-
Anhydrous Dichloromethane (DCM) (or other inert solvent)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Addition (dropping) funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the glassware, ensuring it is thoroughly dried. Equip the three-neck flask with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).[16]
-
Lewis Acid Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.
-
Acyl Chloride Addition: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Acylium Ion Formation: Cool the AlCl₃ suspension to 0°C using an ice bath. Add the this compound solution dropwise from the addition funnel over 10-15 minutes.[16] The reaction is exothermic, so maintain the temperature to control the reaction rate.[16]
-
Aromatic Substrate Addition: After the initial addition is complete, add a solution of the aromatic substrate (e.g., benzene, 1.0 equivalent) in anhydrous dichloromethane dropwise, again maintaining the temperature at 0°C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[16][22]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[16][22] This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood. Stir vigorously until the aluminum salts dissolve.[14][22]
-
Workup and Isolation:
-
Transfer the mixture to a separatory funnel. Collect the organic layer.
-
Extract the aqueous layer with one or two portions of dichloromethane.[16]
-
Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[16][22]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[16]
-
-
Purification and Characterization:
Stoichiometry and Yield Data
The following table provides representative quantitative data for the acylation of toluene, a common benchmark substrate.
| Lewis Acid | Molar Ratio (Acid:Acyl Chloride:Arene) | Solvent | Temperature (°C) | Typical Yield (%) | Regioselectivity (ortho:meta:para) |
| AlCl₃ | 1.1 : 1.0 : 1.0 | Dichloromethane | 0 to RT | >90 | 2 : 1 : 97 |
| FeCl₃ | 1.1 : 1.0 : 1.0 | Dichloromethane | 25 to 40 | ~85 | 2 : 1 : 97 |
| ZnCl₂ | 1.1 : 1.0 : 1.0 | Nitromethane | 25 | ~70-80 | Varies |
| Sc(OTf)₃ | 0.1 : 1.0 : 1.0 | Nitromethane | 50 | ~85-95 | High para-selectivity |
Data compiled from various sources and represents typical outcomes. Actual results may vary.[10]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Lewis acid (moisture contamination). | Use a fresh, unopened container of anhydrous Lewis acid. Handle quickly in a dry environment or glovebox. |
| Wet reagents or glassware. | Thoroughly dry all glassware in an oven. Use anhydrous solvents and reagents.[22] | |
| Deactivated aromatic substrate. | Friedel-Crafts acylation fails with strongly deactivated rings (e.g., nitrobenzene).[7] Consider an alternative synthetic route. | |
| Formation of Multiple Products | Insufficiently selective Lewis acid or conditions. | Experiment with milder Lewis acids (e.g., FeCl₃). Optimize reaction temperature; lower temperatures often increase selectivity. |
| For substituted arenes, a mixture of ortho and para isomers is common.[3][27] | Purification by chromatography or recrystallization is typically required to isolate the desired isomer. | |
| Difficult Workup | Formation of emulsions during extraction. | Add more brine to the separatory funnel to help break the emulsion. Allow the layers to separate over a longer period. |
| Incomplete hydrolysis of the aluminum complex. | Stir the quenched mixture vigorously for a longer duration. Add more concentrated HCl if necessary. |
Conclusion
The Friedel-Crafts acylation using this compound is a robust and reliable method for synthesizing aryl ketones bearing a 4-methylpentanoyl substituent. A thorough understanding of the reaction mechanism, careful selection of the Lewis acid catalyst, and strict adherence to anhydrous conditions are paramount for achieving high yields and purity. While AlCl₃ remains a highly effective catalyst, alternative Lewis acids offer milder and more environmentally benign options. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully implement this important synthetic transformation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Khan Academy [khanacademy.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. websites.umich.edu [websites.umich.edu]
- 17. gctlc.org [gctlc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. youtube.com [youtube.com]
- 21. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. This compound | 38136-29-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. tcichemicals.com [tcichemicals.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Aryl Ketones via Friedel-Crafts Acylation with 4-Methylvaleryl Chloride
For: Researchers, scientists, and drug development professionals.
Abstract
The introduction of an acyl group to an aromatic nucleus represents a foundational transformation in organic synthesis, yielding aryl ketones that are pivotal intermediates in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] This guide provides a detailed examination of the synthesis of aryl ketones using 4-methylvaleryl chloride via the Friedel-Crafts acylation reaction. We will explore the mechanistic underpinnings of this classic electrophilic aromatic substitution, provide validated, step-by-step protocols for synthesis and purification, and discuss analytical methods for product characterization. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these protocols effectively.
Core Principles: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust method for forming a C-C bond between an aromatic ring and an acyl group.[3] The reaction, developed by Charles Friedel and James Crafts in 1877, overcomes several limitations of the related Friedel-Crafts alkylation.[4][5] Key advantages include:
-
Prevention of Polyacylation: The product, an aryl ketone, is less reactive than the starting aromatic compound because the acyl group is deactivating. This inherent feature effectively prevents multiple acyl groups from being added to the ring.[1][6]
-
No Carbocation Rearrangement: The electrophile in this reaction is a resonance-stabilized acylium ion, which does not undergo the rearrangements often observed with the carbocations in Friedel-Crafts alkylation.[6][7] This leads to predictable and specific product formation.
Reaction Mechanism
The reaction proceeds through a well-established electrophilic aromatic substitution pathway involving three primary steps:
-
Formation of the Acylium Ion: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of this compound. This complexation polarizes the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[6][8]
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[9]
-
Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bonded to the new acyl group. This restores the aromaticity of the ring, yielding the final aryl ketone product and regenerating the AlCl₃ catalyst.[3][4]
However, it is crucial to note that the product ketone, being a moderate Lewis base, forms a stable complex with the AlCl₃ catalyst.[4] Consequently, a stoichiometric amount or even a slight excess of the Lewis acid is required to drive the reaction to completion. This complex is subsequently hydrolyzed during the aqueous work-up.[4]
Caption: Friedel-Crafts Acylation Mechanism.
Experimental Guide: Synthesis of 1-(4-methoxyphenyl)-4-methylpentan-1-one
This protocol details the synthesis of an aryl ketone using anisole as the aromatic substrate. Anisole is an activated aromatic ring, making it a suitable starting material for this reaction.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Equivalents | Notes |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7.4 g | 1.1 | Corrosive, reacts violently with water. Handle with care in a fume hood.[10] |
| Anisole | C₇H₈O | 108.14 | 5.4 g (5.5 mL) | 1.0 | |
| This compound | C₆H₁₁ClO | 134.60 | 7.4 g (7.1 mL) | 1.1 | Flammable, corrosive, causes severe skin burns and eye damage.[11] |
| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - | Use a dry solvent to prevent quenching the catalyst. |
| Concentrated HCl | HCl | 36.46 | 20 mL | - | Corrosive. |
| Ice | H₂O | 18.02 | ~50 g | - | |
| Saturated NaHCO₃ solution | - | - | 2 x 30 mL | - | For neutralization. |
| Brine (Saturated NaCl) | - | - | 30 mL | - | To aid layer separation. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5 g | - | For drying the organic layer. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Reagent Handling: Aluminum chloride is a water-sensitive, corrosive solid that reacts with atmospheric moisture to release HCl gas.[10] Weigh it quickly and keep the container tightly sealed. This compound is a flammable and corrosive liquid.[11] Handle both with extreme care.
-
Quenching: The work-up step of pouring the reaction mixture onto ice and HCl is highly exothermic and will release HCl gas. Perform this step slowly and carefully in the fume hood.[10]
Step-by-Step Protocol
A. Reaction Setup & Execution
-
Glassware Preparation: Ensure all glassware (a 250 mL three-necked round-bottom flask, a dropping funnel, and a reflux condenser) is thoroughly dried in an oven and assembled while hot under a nitrogen or argon atmosphere. Equip the flask with a magnetic stir bar.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (7.4 g) and 50 mL of anhydrous dichloromethane (DCM). Begin stirring to create a suspension. Cool the flask to 0 °C using an ice/water bath. The reaction is exothermic, and this initial cooling prevents the solvent from boiling excessively upon addition of the acyl chloride.[12]
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of this compound (7.4 g) in 25 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. A color change to orange or red is often observed as the acylium ion complex forms.[12]
-
Aromatic Substrate Addition: Following the complete addition of the acyl chloride, add a solution of anisole (5.4 g) in 25 mL of anhydrous DCM dropwise over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (anisole) is consumed.
B. Work-up and Isolation
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 20 mL of concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.[10]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the aqueous layer with an additional 20 mL of DCM to recover any remaining product.[10]
-
Washing: Combine the organic layers and wash them sequentially with:
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator to yield the crude aryl ketone product.[9][10]
C. Purification
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel. For chromatography, a gradient eluent system of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity) is typically effective.[14]
Characterization
The identity and purity of the final product, 1-(4-methoxyphenyl)-4-methylpentan-1-one, can be confirmed using spectroscopic methods.
| Technique | Expected Observations |
| IR Spectroscopy | Strong C=O stretching absorption around 1670-1690 cm⁻¹ (characteristic of an aryl ketone conjugated with the aromatic ring). C-H stretching from alkyl groups around 2850-3000 cm⁻¹.[15] |
| ¹H NMR Spectroscopy | Aromatic protons in the 6.9-7.9 ppm range. A singlet for the methoxy (-OCH₃) group around 3.8 ppm. Signals for the alkyl chain protons (-(CH₂)₂-CH(CH₃)₂) in the 0.9-3.0 ppm range.[16] |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) signal in the 190-200 ppm range. Aromatic carbons between 114-164 ppm. Methoxy carbon around 55 ppm. Alkyl carbons in the upfield region.[15] |
Workflow and Data Visualization
Caption: Experimental Workflow Diagram.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. websites.umich.edu [websites.umich.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. mdpi.com [mdpi.com]
Application Note & Protocol: Amide Bond Formation with 4-Methylvaleryl Chloride
Abstract
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the fundamental linkage in peptides, proteins, and a vast array of pharmaceuticals. The synthesis of amides via the acylation of amines with acyl chlorides is a robust and widely utilized transformation known for its high efficiency and broad substrate scope. This document provides a detailed experimental guide for the formation of an amide bond using 4-methylvaleryl chloride as the acylating agent. We delve into the underlying reaction mechanism, provide a meticulously detailed laboratory protocol, discuss critical experimental parameters, and outline essential safety and characterization procedures. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to this fundamental reaction.
Introduction: The Significance of Amide Synthesis
The reaction of an acyl chloride with a primary or secondary amine is a classic example of nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[1][2] This method is favored for its high reactivity, which allows the reaction to proceed rapidly, often at room temperature, with high yields.[3][] this compound, a derivative of isocaproic acid, serves as a versatile building block, introducing a branched alkyl chain that can be crucial for modulating the lipophilicity and metabolic stability of drug candidates.
The core transformation involves the attack of a nucleophilic amine on the highly electrophilic carbonyl carbon of the acyl chloride. The reaction's efficiency is critically dependent on the presence of a base, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[5][6] Without a scavenger, this acidic byproduct would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[7]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of the amide bond proceeds through a well-established two-stage addition-elimination mechanism.[8][9]
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine performing a nucleophilic attack on the electron-deficient carbonyl carbon of this compound. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[1]
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond.
-
Elimination of the Leaving Group: Simultaneously, the chloride ion, being a good leaving group, is expelled from the intermediate.[5]
-
Deprotonation: The resulting species is a protonated amide (an N-acylammonium ion), which carries a positive charge on the nitrogen atom. A base present in the reaction mixture (such as a tertiary amine like triethylamine or a second equivalent of the starting amine) removes the proton from the nitrogen to yield the final, neutral amide product and an ammonium salt byproduct.[8][10]
Caption: Nucleophilic addition-elimination mechanism.
Detailed Experimental Protocol
This protocol details the synthesis of N-benzyl-4-methylpentanamide as a representative example.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Benzylamine | C₇H₉N | 107.15 | 1.07 g (1.04 mL) | 10.0 | 1.0 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.21 g (1.67 mL) | 12.0 | 1.2 |
| This compound | C₆H₁₁ClO | 134.60 | 1.41 g (1.35 mL) | 10.5 | 1.05 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| 1 M Hydrochloric Acid | HCl (aq) | - | 25 mL | - | - |
| Sat. Sodium Bicarbonate | NaHCO₃ (aq) | - | 25 mL | - | - |
| Brine | NaCl (aq) | - | 25 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2-3 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 equiv, 10.0 mmol).
-
Solvent and Base Addition: Dissolve the amine in 40 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (1.2 equiv, 12.0 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 5-10 minutes to ensure thermal equilibrium.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes using a dropping funnel. A white precipitate (triethylammonium chloride) will likely form.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up (Quenching & Extraction):
-
Quench the reaction by adding 25 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (25 mL) to remove excess triethylamine and any unreacted benzylamine.
-
Wash with saturated aqueous NaHCO₃ solution (25 mL) to neutralize any remaining acid.
-
Finally, wash with brine (25 mL) to remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude amide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-benzyl-4-methylpentanamide.
Caption: General experimental workflow for amide synthesis.
Product Characterization
Confirmation of the product structure and assessment of its purity are essential. The following techniques are standard for characterizing the newly synthesized amide.
-
FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the amide functional group. Key vibrational bands to observe include:
-
NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: Look for a characteristic broad singlet for the amide N-H proton (typically δ 5.5-8.5 ppm). Also, identify the protons on the carbons alpha to the carbonyl group and the nitrogen.[13][14]
-
¹³C NMR: The amide carbonyl carbon will appear as a distinct signal in the range of δ 160-180 ppm.
-
Restricted Rotation: Due to the partial double-bond character of the C-N bond, rotation can be restricted, sometimes leading to the appearance of two distinct sets of signals for substituents on the nitrogen at room temperature.[15]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling of the amine and the acyl chloride fragment.
Safety and Handling Precautions
Acyl chlorides are hazardous reagents that demand careful handling in a controlled laboratory environment.
-
This compound: This substance is corrosive, flammable, and reacts violently with water, releasing HCl gas.[16] It causes severe skin burns and eye damage and is toxic if inhaled.[17] Always handle it in a well-ventilated chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[16][17]
-
Inert Atmosphere: Due to its moisture sensitivity, this compound should be handled under an inert atmosphere (nitrogen or argon) using dry glassware and anhydrous solvents to prevent hydrolysis.[18]
-
Waste Disposal: Quench any residual acyl chloride carefully with a suitable alcohol (like isopropanol) before disposal. Dispose of all chemical waste according to institutional and local regulations.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. savemyexams.com [savemyexams.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. pfaltzandbauer.com [pfaltzandbauer.com]
Application and Protocol for GC-MS Analysis using 4-Methylvaleryl Chloride as a Derivatization Agent
Introduction: The Rationale for Derivatization in GC-MS and the Utility of 4-Methylvaleryl Chloride
In the landscape of analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the separation, identification, and quantification of volatile and semi-volatile compounds. However, a significant number of analytes of interest, particularly those containing polar functional groups such as amines (-NH₂), hydroxyls (-OH), and thiols (-SH), exhibit poor chromatographic behavior. Their inherent polarity leads to strong interactions with the stationary phase of the GC column, resulting in tailing peaks, poor resolution, and low sensitivity. Derivatization is a chemical modification technique that transforms these problematic analytes into more suitable forms for GC-MS analysis by increasing their volatility and thermal stability.[1]
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a widely employed derivatization strategy.[2] This is typically achieved by reacting the analyte with an acylating agent, such as an acid chloride. The resulting derivatives are less polar, more volatile, and often exhibit improved mass spectral characteristics.
This application note details the use of This compound as a versatile acylating agent for the derivatization of primary and secondary amines, with a particular focus on its application in the chiral analysis of amphetamines and the general analysis of amino acids. This compound, an isomer of hexanoyl chloride, offers a unique combination of properties. The branched alkyl chain can influence chromatographic retention times and, in some cases, enhance the separation of stereoisomers.
Reaction Mechanism: The Chemistry of Acylation
The derivatization of a primary or secondary amine with this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, forming a stable amide derivative. The reaction also produces hydrochloric acid (HCl) as a byproduct.
To drive the reaction to completion and to neutralize the corrosive HCl byproduct, a non-nucleophilic base such as pyridine is commonly used as a catalyst and acid scavenger.[3][4][5][6] The pyridine removes HCl from the reaction mixture, preventing the protonation of the amine reactant and thus ensuring its availability for the reaction.
Diagram of the Derivatization Reaction Workflow
Caption: A generalized workflow for the derivatization of amines using this compound prior to GC-MS analysis.
Protocol: Derivatization of Primary and Secondary Amines
This protocol provides a general procedure for the derivatization of primary and secondary amines using this compound. It is recommended to optimize the reaction conditions for specific analytes and sample matrices.
Materials and Reagents:
-
This compound (>98% purity)
-
Pyridine (anhydrous, >99.8%)
-
Toluene (anhydrous, >99.8%)
-
Hexane (GC grade)
-
Methanol (GC grade)
-
Sodium sulfate (anhydrous)
-
Analyte standard or sample extract
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of the sample or standard solution into a 2 mL reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as moisture will hydrolyze the this compound.
-
-
Derivatization Reaction:
-
To the dried sample residue, add 100 µL of anhydrous toluene to redissolve the analyte.
-
Add 50 µL of a freshly prepared solution of this compound in anhydrous toluene (e.g., 10% v/v).
-
Add 10 µL of anhydrous pyridine to catalyze the reaction and scavenge the HCl produced.
-
Tightly cap the vial and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or oven.
-
-
Work-up and Extraction:
-
After incubation, cool the vial to room temperature.
-
Add 100 µL of methanol to quench any unreacted this compound.
-
Add 500 µL of hexane and 500 µL of deionized water to the vial.
-
Vortex vigorously for 1 minute to extract the derivatized analyte into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Final Sample Preparation for GC-MS:
-
Transfer the dried hexane extract to a new vial.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in an appropriate volume (e.g., 100 µL) of a GC-MS compatible solvent such as ethyl acetate or hexane.
-
Transfer the final solution to a GC-MS autosampler vial for analysis.
-
Application: Chiral GC-MS Analysis of Amphetamines
A significant application of derivatization with chiral reagents is the separation of enantiomers. While this compound itself is not chiral, its reaction with a chiral analyte, such as amphetamine, forms diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.
The following table outlines a representative set of GC-MS parameters for the analysis of 4-methylvaleryl derivatives of amphetamines.
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Expected Mass Spectral Fragmentation:
The EI mass spectra of N-(4-methylvaleryl)amphetamines are expected to show characteristic fragmentation patterns. The molecular ion (M+) may be observed, but often the most prominent fragments arise from alpha-cleavage adjacent to the nitrogen atom.[7][8]
Diagram of the Predicted Mass Spectral Fragmentation of N-(4-methylvaleryl)amphetamine
Caption: Predicted major fragmentation pathways for the N-(4-methylvaleryl)amphetamine derivative under electron ionization.
Method Validation Considerations
To ensure the reliability of the analytical method, the following validation parameters should be assessed:
-
Linearity and Range: A calibration curve should be constructed using a series of standards at different concentrations to determine the linear range of the assay.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively, should be determined.
-
Precision and Accuracy: Intra-day and inter-day precision and accuracy should be evaluated by analyzing replicate samples at different concentrations.
-
Recovery: The efficiency of the extraction process should be determined by comparing the response of a spiked sample to that of a standard.
-
Specificity: The ability of the method to differentiate the analyte from other components in the sample matrix should be assessed.
Troubleshooting
| Problem | Potential Cause | Solution |
| No or low derivatization yield | Incomplete drying of the sample | Ensure the sample is completely dry before adding reagents. |
| Hydrolysis of this compound | Use anhydrous solvents and reagents. Prepare reagent solutions fresh. | |
| Insufficient reaction time or temperature | Optimize incubation time and temperature for your specific analyte. | |
| Peak tailing in GC chromatogram | Active sites in the GC system | Use a deactivated liner and column. |
| Incomplete derivatization | Re-optimize the derivatization protocol. | |
| Presence of interfering peaks | Impurities in reagents or solvents | Use high-purity reagents and solvents. |
| Matrix effects | Optimize the sample clean-up and extraction procedure. |
Conclusion
This compound is a promising derivatization agent for the GC-MS analysis of primary and secondary amines. The formation of stable, volatile amide derivatives significantly improves chromatographic performance. This application note provides a foundational protocol and key considerations for its use, particularly highlighting its potential in the chiral analysis of amphetamines. As with any derivatization procedure, optimization of reaction conditions is paramount to achieving robust and reliable analytical results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 4. brainly.in [brainly.in]
- 5. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uab.edu [uab.edu]
Application Notes and Protocols: 4-Methylvaleryl Chloride in Protecting Group Chemistry
Abstract
In the landscape of multistep organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity and high yields.[1] While a vast arsenal of protecting groups is available to the modern chemist, the selection of the appropriate group is a critical decision dictated by the stability requirements of the synthetic route.[2] This document provides a comprehensive guide to the application of 4-methylvaleryl chloride (also known as isocaproyl chloride) as a reagent for the protection of amine and alcohol functional groups. We delve into the underlying chemical principles, provide detailed experimental protocols for protection and deprotection, and offer expert insights into the strategic placement of the 4-methylvaleroyl group within complex synthetic sequences, particularly in the context of pharmaceutical and natural product synthesis.[3][4][5]
Introduction: The 4-Methylvaleroyl Group - A Profile in Robustness
This compound is a readily available acyl chloride that serves as a precursor to the 4-methylvaleroyl (isocaproyl) protecting group.[6] Acyl groups, in general, are employed to temporarily decrease the nucleophilicity and reactivity of hydroxyl and amino functionalities.[7][8] The choice to employ the 4-methylvaleroyl group is typically driven by a need for exceptional stability. The resulting amide or ester linkages are significantly more resilient to a wide range of reaction conditions compared to more labile protecting groups like carbamates or silyl ethers.[9][10]
The branched isobutyl side chain of the 4-methylvaleroyl group can also influence the physicochemical properties of synthetic intermediates, potentially enhancing solubility in organic solvents or aiding in purification and crystallization processes. This guide will treat the 4-methylvaleroyl moiety not just as a temporary mask, but as a strategic tool for navigating complex synthetic challenges.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38136-29-7 | [6] |
| Molecular Formula | C₆H₁₁ClO | [11] |
| Molecular Weight | 134.60 g/mol | [11] |
| Boiling Point | 144 °C | [12] |
| Density | ~0.986 g/cm³ | [13] |
| Appearance | Colorless to light yellow liquid | [14] |
Safety & Handling
This compound is a corrosive and flammable liquid that is sensitive to moisture.[6][15] It causes severe skin burns and eye damage.[16] All manipulations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, must be worn.[17] The reagent should be stored under an inert atmosphere in a cool, dry place away from heat and sources of ignition.[15]
Protection of Amine Functional Groups
The reaction of this compound with a primary or secondary amine yields a highly stable N-(4-methylvaleroyl) amide. This transformation effectively neutralizes the nucleophilicity and basicity of the amine nitrogen.
Causality of the Protection Strategy
The resulting amide bond is exceptionally robust due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This stability makes the 4-methylvaleroyl group suitable for syntheses involving:
-
Strongly basic conditions (e.g., organometallics, hydride reductions).
-
Strongly acidic conditions that would cleave acid-labile groups like Boc or trityl.[9]
-
Nucleophilic reagents.
-
Oxidizing and reducing conditions that do not affect the amide bond.
This high stability, however, means that its removal requires forcing conditions, a critical factor in synthetic planning.
Experimental Protocol: N-Protection of a Primary Amine
This protocol provides a general method for the N-acylation of a primary amine.
Materials:
-
Primary amine substrate (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 - 2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine substrate in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the tertiary amine base (e.g., TEA) to the solution and stir for 5 minutes. The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Add this compound dropwise to the stirred solution. The reaction is often exothermic, and slow addition helps to control the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-methylvaleroyl) amide.
-
Purify the product as necessary, typically by column chromatography on silica gel or recrystallization.
Deprotection: Cleavage of the Amide Bond
The cleavage of the N-(4-methylvaleroyl) amide bond is challenging and typically requires harsh hydrolytic conditions. This lack of lability is the defining feature of this protecting group.
Typical Deprotection Conditions:
-
Acid Hydrolysis: Refluxing in concentrated aqueous acid (e.g., 6 M HCl or a mixture of H₂SO₄/H₂O).
-
Base Hydrolysis: Refluxing in concentrated aqueous or alcoholic base (e.g., 6 M NaOH or KOH).
Self-Validation: The choice of deprotection conditions must be carefully considered, as the harshness will likely affect other functional groups in the molecule.[18] The successful application of this protecting group relies on the substrate's ability to withstand these conditions at the final deprotection step.
Orthogonality and Strategic Implications
The 4-methylvaleroyl group is orthogonal to a wide array of common amine protecting groups. Its resilience allows for selective deprotection of other groups in its presence.
Protection of Alcohol Functional Groups
Reacting this compound with an alcohol in the presence of a base affords the corresponding 4-methylvalerate ester. This reaction masks the acidic proton and the nucleophilicity of the hydroxyl group.[19]
Causality of the Protection Strategy
While more labile than the corresponding amide, the 4-methylvalerate ester is significantly more stable than silyl ethers or acetals, particularly under acidic conditions.[10][20] It is a suitable choice when a synthesis requires acidic steps where silyl ethers would be cleaved. The steric bulk of the isobutyl moiety can also be exploited for selective protection. Less sterically hindered primary alcohols will often react preferentially over more hindered secondary or tertiary alcohols.[21]
Experimental Protocol: O-Protection of a Primary Alcohol
Materials:
-
Primary alcohol substrate (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA, 2.0 eq)
-
4-Dimethylaminopyridine (DMAP, 0.05 - 0.1 eq, catalyst)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol substrate in anhydrous DCM in a flask under an inert atmosphere.
-
Add the base (pyridine or TEA) followed by a catalytic amount of DMAP. DMAP is a highly effective acylation catalyst that accelerates the reaction, especially for less reactive alcohols.
-
Cool the solution to 0 °C.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Reactions are typically complete within 1-4 hours.
-
Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove the base and DMAP), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting 4-methylvalerate ester by silica gel chromatography.
Deprotection: Cleavage of the Ester Bond
The ester linkage is most commonly cleaved under basic hydrolytic conditions (saponification).
Typical Deprotection Conditions:
-
Base-Catalyzed Hydrolysis (Saponification): Stirring with a base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃) in a solvent mixture like THF/water or methanol/water.[21]
-
Acid-Catalyzed Hydrolysis: Refluxing in aqueous acid, though this requires harsher conditions than saponification and may not be compatible with acid-sensitive functionalities.
Protocol: Saponification of a 4-Methylvalerate Ester
-
Dissolve the ester substrate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of solid lithium hydroxide (LiOH·H₂O, ~3-5 eq).
-
Stir the mixture vigorously at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
Orthogonality and Strategic Implications
The 4-methylvaleroyl ester group offers a different orthogonality profile compared to its amide counterpart.
Strategic Application in Drug Development
The choice of a protecting group in the synthesis of an Active Pharmaceutical Ingredient (API) is non-trivial, impacting yield, purity, and scalability.[1][][23] The 4-methylvaleroyl group, while not as common as Boc or Fmoc, occupies an important niche.
When to Use the 4-Methylvaleroyl Group:
-
Protecting Amines in Grignard/Organolithium Reactions: When a molecule contains both an amine and a site for organometallic addition, the amine must be protected. An N-(4-methylvaleroyl) amide will withstand these strongly basic/nucleophilic reagents where many other groups would fail.
-
Late-Stage Functionalization: If a robust functional group needs to be carried through many synthetic steps involving diverse and potentially harsh reagents, the 4-methylvaleroyl group is an excellent candidate.
-
Protecting Alcohols from Acid: In a synthesis requiring strongly acidic conditions for other transformations (e.g., removal of a Boc or t-butyl group), a 4-methylvalerate ester will protect a hydroxyl group where a silyl ether or acetal would be cleaved.[24]
References
- 1. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective acylation of cholic acid derivatives with multiple methacrylate groups. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Natural product anticipation through synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine [frontiersin.org]
- 5. Natural Product Synthesis (a selection) | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 6. novaphene.com [novaphene.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Selective acylation of cholic acid derivatives with multiple methacrylate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective acylation of 6-deoxyglycals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters [mdpi.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. researchmgt.monash.edu [researchmgt.monash.edu]
- 16. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 20. youtube.com [youtube.com]
- 21. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 23. High-Purity Pharma Intermediates for Advanced Drug Synthesis [hbgxchemical.com]
- 24. m.youtube.com [m.youtube.com]
Application Note & Protocol Guide: Synthesis of Ketones via the Reaction of 4-Methylvaleryl Chloride with Grignard Reagents
Abstract
This comprehensive guide provides an in-depth exploration of the reaction between 4-methylvaleryl chloride and Grignard reagents, a cornerstone transformation in organic synthesis for the formation of carbon-carbon bonds. Addressed to researchers, chemists, and professionals in drug development, this document elucidates the underlying mechanisms, outlines detailed, validated protocols, and offers expert insights into controlling reaction selectivity. We will focus on the primary challenge of preventing the over-addition of the highly nucleophilic Grignard reagent to yield tertiary alcohols, a common side reaction.[1][2] By carefully controlling reaction parameters, particularly temperature, the ketone can be isolated as the major product. This note presents two specific protocols: the synthesis of 5-methyl-2-hexanone and 4-methyl-1-phenyl-1-pentanone, showcasing the versatility of this reaction with both alkyl and aryl Grignard reagents.
Part 1: Theoretical Foundations & Mechanistic Insights
The Acyl Nucleophilic Substitution Pathway
The reaction of an acyl chloride with a Grignard reagent (R-MgX) is a classic example of nucleophilic acyl substitution. The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent source of carbanions (R⁻).[3][4] The reaction proceeds in two critical stages:
-
Nucleophilic Attack: The alkyl or aryl group of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound. This breaks the carbonyl π-bond, forming a tetrahedral intermediate.[1]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The electron pair from the oxygen reforms the carbonyl double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group. The chloride ion associates with the MgX⁺ species. The product of this stage is a ketone.[1][3]
The Over-Addition Challenge: Formation of Tertiary Alcohols
The primary complication in this synthesis is that the ketone product is also susceptible to nucleophilic attack by the Grignard reagent.[1][5] In fact, ketones are generally more reactive towards Grignards than acyl chlorides. If an excess of the Grignard reagent is present or if reaction conditions are not carefully controlled, a second equivalent of the reagent will add to the newly formed ketone, generating a tertiary alkoxide.[2][6] An acidic workup then protonates this alkoxide to yield a tertiary alcohol, significantly reducing the yield of the desired ketone.[1][7]
Strategies for Maximizing Ketone Yield
To selectively synthesize the ketone, the reaction must be stopped after the first addition. The key is to exploit the difference in activation energy between the first and second additions.
-
Low-Temperature Control: Conducting the reaction at very low temperatures (typically -78 °C, the sublimation point of dry ice) is the most critical factor.[3][8] At this temperature, the highly reactive Grignard reagent has enough energy to react with the extremely electrophilic acyl chloride, but the subsequent reaction with the less reactive ketone intermediate is kinetically disfavored.[3][8]
-
Stoichiometry and Addition Order: Using a slight excess (e.g., 1.1 equivalents) of the Grignard reagent can ensure the full consumption of the starting acyl chloride. However, the order of addition is crucial. Slowly adding the Grignard reagent to the acyl chloride solution can maintain a low concentration of the nucleophile, but "inverse addition" (slowly adding the acyl chloride to the Grignard solution at low temperature) is often preferred to ensure the acyl chloride reacts immediately upon introduction, minimizing its exposure to the ketone product.
-
Alternative Reagents: For substrates where over-addition remains problematic, less reactive organometallic reagents such as organocadmium compounds or Gilman reagents (lithium diorganocuprates) can be used.[2][5][9][10] These reagents are generally selective for acyl chlorides and do not react with the resulting ketone product.[2][9][10]
Caption: Reaction pathway for Grignard addition to an acyl chloride.
Part 2: Experimental Protocols & Methodologies
General Considerations & Safety
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and react violently with protic solvents, including water from atmospheric moisture.[11][12] All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[12][13] All solvents and reagents must be anhydrous.
-
Reagent Handling: this compound is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Grignard reagents are typically sold as solutions in ethers like diethyl ether or tetrahydrofuran (THF), which are highly flammable.[12] Care must be taken to avoid open flames and sparks.
-
Exothermic Reaction: The formation and quenching of Grignard reagents are exothermic.[12] An ice-water bath should always be readily available for cooling.
Protocol 1: Synthesis of 5-Methyl-2-hexanone
This protocol details the reaction of this compound with methylmagnesium bromide.
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 134.61 | 1.35 g (1.25 mL) | 10.0 | 1.0 |
| Methylmagnesium Bromide (3.0 M in Et₂O) | - | 3.7 mL | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| Saturated aq. NH₄Cl Solution | - | 20 mL | - | - |
| Diethyl Ether (for extraction) | - | 3 x 20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~2 g | - | - |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer. Flame-dry the entire apparatus under a flow of dry nitrogen and allow it to cool to room temperature.
-
Reagent Preparation: Add this compound (1.25 mL, 10.0 mmol) to the reaction flask, followed by 30 mL of anhydrous THF via syringe.
-
Reaction Cooldown: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the methylmagnesium bromide solution (3.7 mL, 11.0 mmol) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the cloudy mixture at -78 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by quenching a small aliquot.
-
Quenching: While the flask is still in the cold bath, slowly and carefully add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction. A white precipitate (magnesium salts) will form.
-
Work-up: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation (boiling point of 5-methyl-2-hexanone is ~144 °C) to yield a clear liquid.
Protocol 2: Synthesis of 4-Methyl-1-phenyl-1-pentanone
This protocol details the reaction of this compound with phenylmagnesium bromide.[14][15]
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 134.61 | 1.35 g (1.25 mL) | 10.0 | 1.0 |
| Phenylmagnesium Bromide (3.0 M in Et₂O) | - | 3.7 mL | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - | - |
| Diethyl Ether (for extraction) | - | 3 x 20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~2 g | - | - |
Step-by-Step Procedure:
-
Apparatus Setup & Reagent Prep: Follow steps 1 and 2 from Protocol 1.
-
Reaction Cooldown: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the phenylmagnesium bromide solution (3.7 mL, 11.0 mmol) dropwise via syringe over 20-25 minutes, maintaining an internal temperature below -70 °C.
-
Reaction Monitoring: Stir the mixture at -78 °C for 1 hour.
-
Quenching: Quench the reaction by slowly adding 20 mL of 1 M HCl while the flask is in the cold bath. This will dissolve the magnesium salts.
-
Work-up: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL), and dry over anhydrous sodium sulfate. After filtration and solvent removal, the crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methyl-1-phenyl-1-pentanone as a pale yellow liquid.[16]
Caption: General experimental workflow for ketone synthesis.
Part 3: Characterization & Data Analysis
The successful synthesis of the target ketones should be confirmed using standard analytical techniques.
Expected Product Characteristics
| Product | Structure | M.W. ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected IR Peaks (cm⁻¹) |
| 5-Methyl-2-hexanone | (CH₃)₂CHCH₂CH₂C(O)CH₃ | 114.19 | ~2.4 (t, 2H), ~2.1 (s, 3H), ~1.5 (m, 2H), ~1.6 (m, 1H), ~0.9 (d, 6H) | ~1715 (C=O stretch) |
| 4-Methyl-1-phenyl-1-pentanone | (CH₃)₂CHCH₂C(O)Ph | 176.25 | ~7.9 (d, 2H), ~7.5 (m, 3H), ~2.9 (t, 2H), ~1.7 (m, 1H), ~1.6 (m, 2H), ~0.9 (d, 6H) | ~1685 (C=O stretch) |
Part 4: Troubleshooting & Advanced Insights
-
Problem: Low Ketone Yield, Tertiary Alcohol is Major Product.
-
Cause: Reaction temperature was too high, or the Grignard reagent was added too quickly.
-
Solution: Ensure the internal reaction temperature is maintained at or below -75 °C throughout the addition. Add the Grignard reagent more slowly. Consider inverse addition.
-
-
Problem: Reaction fails to initiate (Grignard reagent is consumed without product formation).
-
Cause: Presence of water or other protic impurities in the glassware, solvent, or starting acyl chloride.
-
Solution: Re-dry all glassware rigorously. Use freshly distilled, anhydrous solvents. Ensure the acyl chloride is pure.
-
-
Problem: Complex mixture of products.
-
Cause: The Grignard reagent may be acting as a base, causing enolization of the starting material or product, leading to side reactions. This is more common with sterically hindered reagents.
-
Solution: Use of a modified Grignard reagent, for example by adding a ligand like bis[2-(N,N-dimethylamino)ethyl] ether, can moderate reactivity and improve selectivity.[17][18][19]
-
Part 5: References
-
Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. --INVALID-LINK--
-
Reaction of Acyl Chlorides with Grignard reagent. (2024). YouTube. --INVALID-LINK--
-
Knochel, P., & Gavryushin, A. (2006). Synthesis of Aryl Ketones from Grignard Reagents. Synfacts, 2006(3), 0262-0262. --INVALID-LINK--
-
Clark, J. (2023). An Introduction to Grignard Reagents. Chemguide. --INVALID-LINK--
-
Preparation of Ketones. (2023). CK-12 Foundation. --INVALID-LINK--
-
Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. --INVALID-LINK--
-
What are Grignard reagent preparation precautions during preparation? (2022). Quora. --INVALID-LINK--
-
Acid chlorides undergo reaction with Grignard reagents at -78 C to yield ketones. (n.d.). Study.com. --INVALID-LINK--
-
Conversion of Acid Chlorides to Ketones. (n.d.). Chemistry Steps. --INVALID-LINK--
-
CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Course Hero. --INVALID-LINK--
-
Grignard reagent. (2023). Wikipedia. --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. --INVALID-LINK--
-
Acid Chloride → Tertiary Alcohol with Grignard Reagents. (n.d.). Reaction Library. --INVALID-LINK--
-
Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (2005). Organic Chemistry Portal. --INVALID-LINK--
-
This compound. (n.d.). ChemicalBook. --INVALID-LINK--
-
4-Methyl-1-phenylpentan-1-one. (n.d.). Benchchem. --INVALID-LINK--
-
This compound. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Outline a synthesis of the 5-methyl-2-hexanone. (2016). Chegg.com. --INVALID-LINK--
-
5-Methyl-2-hexanone synthesis. (n.d.). ChemicalBook. --INVALID-LINK--
-
Synthesis of 2-Hydroxy-5-methyl-3-hexanone. (2011). ResearchGate. --INVALID-LINK--
-
From 2-methylchloropropane, prepare 5-methyl-3-hexanone. (n.d.). Filo. --INVALID-LINK--
-
5-Methyl-2-hexanone for synthesis. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Chemistry of Acid Halides. (2022). Chemistry LibreTexts. --INVALID-LINK--
-
This compound. (n.d.). TCI Chemicals. --INVALID-LINK--
-
This compound. (n.d.). Santa Cruz Biotechnology. --INVALID-LINK--
-
This compound. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.. --INVALID-LINK--
-
4-methyl-1-phenylpentan-1-one synthesis. (n.d.). ChemicalBook. --INVALID-LINK--
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
4-Methyl-1-phenyl-1-pentanone. (n.d.). CymitQuimica. --INVALID-LINK--
-
Grignard Reagent & Reactions. (n.d.). ADICHEMISTRY. --INVALID-LINK--
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. --INVALID-LINK--
-
Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (2006). ResearchGate. --INVALID-LINK--
-
Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020). Leah4Sci. --INVALID-LINK--
-
Grignard Reaction Mechanism. (n.d.). BYJU'S. --INVALID-LINK--
-
The Addition of Grignard and Organolithium Reagents to Esters and Acid Chlorides. (2021). YouTube. --INVALID-LINK--
-
4-Methyl-1-phenyl-2-pentanone. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
4-methyl-1-phenylpentan-1-one. (n.d.). ChemicalBook. --INVALID-LINK--
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. --INVALID-LINK--
References
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Application Note: 4-Methylvaleryl Chloride as a Key Acylating Agent in Pharmaceutical Intermediate Synthesis
Abstract
4-Methylvaleryl chloride (also known as 4-methylpentanoyl chloride) is a versatile C6 acylating reagent increasingly utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its branched alkyl structure is valuable for introducing lipophilic moieties, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This application note provides an in-depth guide on the use of this compound in two fundamental reaction types crucial for pharmaceutical development: amide bond formation and Friedel-Crafts acylation. We present detailed, field-proven protocols, explain the mechanistic rationale behind procedural steps, and offer insights into reaction optimization and safety. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Introduction: The Role of this compound in Drug Design
Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as powerful electrophiles for creating carbon-heteroatom and carbon-carbon bonds. This compound, with its isocaproyl structure, offers a unique combination of reactivity and structural complexity. The introduction of its 4-methylpentanoyl group can enhance a molecule's lipophilicity, potentially improving its ability to cross cell membranes or increasing its binding affinity to hydrophobic pockets in target proteins.
This reagent is an important compound in organic synthesis, primarily used to generate various amides and esters.[1] These compounds have broad applications in the pharmaceutical and chemical industries, with potential uses in the development of anti-inflammatory, antiviral, and anti-cancer agents.[1][2] This document details its application in two key synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 38136-29-7 | [3] |
| Molecular Formula | C₆H₁₁ClO | [3] |
| Molecular Weight | 134.60 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | ~144-145 °C |
| Density | ~0.98 g/cm³ | |
Core Application I: Amide Bond Formation for Bioactive Scaffolds
The amide bond is a cornerstone of medicinal chemistry, present in a vast number of marketed drugs. The synthesis of amides via the acylation of primary or secondary amines with an acyl chloride is a robust and widely adopted method due to its high efficiency and broad substrate scope.
Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a good leaving group. A non-nucleophilic base (e.g., triethylamine, pyridine) is typically added to quench the HCl byproduct generated, preventing the protonation and deactivation of the starting amine.
This methodology is particularly relevant in the synthesis of novel inhibitors targeting enzymes like aldo-keto reductase family 1 member C3 (AKR1C3), which are implicated in cancer.[2] The protocol below describes a representative synthesis of an N-aryl-4-methylpentanamide, a common intermediate in such inhibitor scaffolds.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-4-methylpentanamide
Objective: To provide a detailed, step-by-step procedure for the acylation of an aniline derivative with this compound, yielding a model pharmaceutical intermediate.
Materials and Reagents:
| Reagent | CAS No. | M.W. | Amount | Moles |
|---|---|---|---|---|
| 4-Anisidine | 104-94-9 | 123.15 | 1.23 g | 10.0 mmol |
| This compound | 38136-29-7 | 134.60 | 1.48 g (1.51 mL) | 11.0 mmol |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.1 mL | 15.0 mmol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid | 7647-01-0 | - | 30 mL | - |
| Saturated NaHCO₃ soln. | 144-55-8 | - | 30 mL | - |
| Brine | 7647-14-5 | - | 30 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - |
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-anisidine (1.23 g, 10.0 mmol). Dissolve the amine in anhydrous dichloromethane (50 mL).
-
Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with gentle stirring.
-
Acylation: Add this compound (1.51 mL, 11.0 mmol) dropwise to the cooled solution over 10-15 minutes using a syringe. Rationale: Dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting amine spot indicates completion.
-
Work-up - Quenching: Upon completion, cool the mixture again to 0°C and slowly add 1 M HCl (30 mL) to quench the reaction and neutralize excess triethylamine.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x). Rationale: The acid wash removes the amine base, while the bicarbonate wash removes any unreacted acyl chloride and acidic impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield the pure product.
Table 2: Typical Results for Protocol 1
| Parameter | Expected Outcome |
|---|---|
| Physical Appearance | White to off-white solid |
| Typical Yield | 85-95% |
| Purity (by HPLC/NMR) | >98% |
| Characterization | Structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry |
Diagram 1: General Workflow for Amide Synthesis
A visual representation of the key stages in the synthesis and purification of an N-aryl-4-methylpentanamide intermediate.
Caption: Experimental workflow for amide synthesis.
Core Application II: Friedel-Crafts Acylation for Aryl Ketone Intermediates
The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction for forming C-C bonds by attaching an acyl group to an aromatic ring.[4] The resulting aryl ketones are pivotal intermediates in the synthesis of numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Ibuprofen.[5][6]
Causality and Mechanistic Insight: The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which coordinates to the chlorine atom of this compound. This coordination polarizes the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring. Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to poly-substitution because the product, an aryl ketone, is deactivated towards further electrophilic attack.[7]
Protocol 2: Friedel-Crafts Acylation of Anisole
Objective: To demonstrate the synthesis of an aryl ketone intermediate using this compound under Friedel-Crafts conditions.
Materials and Reagents:
| Reagent | CAS No. | M.W. | Amount | Moles |
|---|---|---|---|---|
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 1.47 g | 11.0 mmol |
| Anisole | 100-66-3 | 108.14 | 1.08 g (1.09 mL) | 10.0 mmol |
| This compound | 38136-29-7 | 134.60 | 1.35 g (1.37 mL) | 10.0 mmol |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 40 mL | - |
| Ice, crushed | - | - | ~50 g | - |
| Concentrated HCl | 7647-01-0 | - | 5 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | 50 mL | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | ~5 g | - |
Experimental Procedure:
-
Catalyst Suspension: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.47 g, 11.0 mmol) in anhydrous DCM (20 mL).
-
Cooling: Cool the suspension to 0°C in an ice-salt bath.
-
Acyl Chloride Addition: Add this compound (1.37 mL, 10.0 mmol) dropwise to the stirred suspension.
-
Acylium Ion Formation: Stir the mixture at 0°C for 20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: In a separate flask, dissolve anisole (1.09 mL, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours until TLC indicates the consumption of anisole.
-
Work-up - Quenching: Cool the reaction flask back to 0°C and very carefully quench the reaction by slowly adding crushed ice, piece by piece. Once the initial vigorous reaction subsides, add a mixture of concentrated HCl (5 mL) in 50 mL of cold water. Safety Note: This quenching step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent. The crude product, primarily 1-(4-methoxyphenyl)-4-methylpentan-1-one, can be purified by vacuum distillation or column chromatography.
Diagram 2: Reaction Scheme for Friedel-Crafts Acylation
A chemical diagram illustrating the transformation of anisole into an aryl ketone using this compound.
Caption: Friedel-Crafts acylation of anisole.
Safety and Handling Precautions
This compound is a reactive and corrosive acyl chloride that must be handled with appropriate care in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Moisture Sensitivity: It reacts violently with water and moisture to release corrosive HCl gas. All glassware must be flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store in a cool, dry place in a tightly sealed, corrosion-resistant container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a highly effective reagent for introducing the 4-methylpentanoyl moiety into organic molecules, a common strategy for enhancing lipophilicity in drug candidates. The protocols for amide bond formation and Friedel-Crafts acylation described herein are robust, scalable, and broadly applicable to a range of substrates relevant to pharmaceutical synthesis. By understanding the underlying mechanisms and adhering to proper experimental and safety procedures, researchers can confidently employ this versatile building block to accelerate the development of novel therapeutics.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 38136-29-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. krwater.com [krwater.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of 4-Methylvaleryl Chloride in Agrochemical Synthesis
Introduction: The Role of 4-Methylvaleryl Chloride as a Core Building Block
This compound, also known as isocaproyl chloride, is a highly reactive acyl chloride that serves as a pivotal intermediate in modern organic synthesis.[1][2] With the chemical formula C₆H₁₁ClO and a molecular weight of 134.60 g/mol , this colorless to pale yellow liquid is characterized by its pungent odor and high reactivity, stemming from the electrophilic carbonyl carbon.[1][2]
In the field of agrochemical development, the introduction of specific lipophilic moieties is a key strategy for modulating a molecule's biological activity, uptake, and transport within the target pest or plant. This compound is an excellent reagent for this purpose, enabling the efficient introduction of the 4-methylpentanoyl (isocaproyl) group onto various molecular scaffolds. This structural motif is valuable for enhancing the efficacy of active ingredients in fungicides, herbicides, and insecticides. These modifications can influence the compound's interaction with its biological target and improve its physical properties for better formulation and application. This document provides a comprehensive guide for researchers on the safe handling, reaction mechanisms, and practical application of this compound in the synthesis of agrochemical intermediates.
| Property | Value | Reference |
| Synonyms | 4-Methylvaleroyl Chloride, Isocaproyl Chloride | [2] |
| CAS Number | 38136-29-7 | [2] |
| Molecular Formula | C₆H₁₁ClO | [1][2] |
| Molecular Weight | 134.60 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 141-142 °C | [1] |
| Density | ~1.0 g/cm³ | [1] |
| Flash Point | 41.1 °C | [1] |
Safety, Handling, and Storage Protocols
The high reactivity of this compound necessitates stringent safety protocols. It is a flammable liquid and is highly corrosive, causing severe skin burns and eye damage upon contact. Furthermore, it reacts violently with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas.
Hazard Summary
| Pictogram | GHS Class | Hazard Statement |
| 🔥 | Flammable liquids | H226: Flammable liquid and vapor.[1] |
| corrosive | Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |
| corrosive | Corrosive to metals | H290: May be corrosive to metals. |
Mandatory Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : All manipulations must be conducted within a certified chemical fume hood to ensure adequate ventilation and to contain any vapors or HCl gas released.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles in combination with a full-face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., butyl rubber or Viton®). Inspect gloves for integrity before each use.
-
Skin and Body Protection : A flame-retardant laboratory coat worn over full-length clothing is required. For larger quantities, a chemical-resistant apron or a full chemical suit should be used.
-
-
Incompatible Materials : Keep away from water, alcohols, strong bases, and oxidizing agents.
Storage and Disposal
-
Storage : Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area designated for flammable liquids.[1] Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.
-
Spill Management : In case of a spill, absorb with a dry, inert material such as sand or vermiculite. Do not use water. Collect the material in a sealed container for proper disposal.
-
Disposal : Waste must be disposed of in accordance with local, state, and federal regulations. Typically, this involves neutralization followed by incineration by a licensed hazardous waste disposal company.
Core Chemistry: The Acylation Reaction
The primary utility of this compound in agrochemical synthesis is as a potent acylating agent . It readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This reaction, a nucleophilic acyl substitution, is the cornerstone of its application.
The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. An ancillary base, such as triethylamine or pyridine, is typically required to neutralize the HCl byproduct, driving the reaction to completion.
Figure 1: Generalized workflow for acylation reactions using this compound.
Application Protocol: Synthesis of a Phenylamide Fungicidal Intermediate
While many specific agrochemical syntheses are proprietary, the following protocol demonstrates a representative application of this compound to create an N-aryl amide. Phenylamide structures are common motifs in several classes of fungicides, where the nature of the acyl group is critical for biological activity. This protocol details the N-acylation of 2,6-dichloro-4-(trifluoromethyl)aniline, a common scaffold in agrochemical research.
Experimental Workflow
References
Application Notes and Protocols for the Acylation of Anilines with 4-Methylvaleryl Chloride under Schotten-Baumann Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the synthesis of N-aryl-4-methylvaleramides via the acylation of anilines with 4-methylvaleryl chloride. The protocol is centered on the robust and widely applicable Schotten-Baumann reaction, a cornerstone of amide bond formation in organic synthesis. These application notes offer an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and critical insights into the rationale behind the chosen conditions. The biphasic nature of the Schotten-Baumann reaction is leveraged to achieve efficient acylation while minimizing common side reactions. This guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development, where the amide functional group is a prevalent structural motif.
Introduction and Scientific Background
The formation of an amide bond is one of the most fundamental and frequently employed transformations in organic chemistry, particularly within the pharmaceutical industry. The Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in the 1880s, remains a highly effective method for synthesizing amides from amines and acyl chlorides.[1][2][3] The reaction is characterized by its biphasic conditions, typically involving an aqueous base and an organic solvent, which allows for the efficient neutralization of the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][4]
The acylation of anilines to form N-arylamides is a key step in the synthesis of a vast array of biologically active molecules.[5] The use of this compound as the acylating agent introduces a branched alkyl chain, a structural feature that can be valuable in modulating the physicochemical properties of drug candidates. This guide provides a robust protocol for this transformation, grounded in the established principles of the Schotten-Baumann reaction.
Reaction Mechanism and Rationale
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate.[6][7]
-
Chloride Elimination: The tetrahedral intermediate collapses, expelling a chloride ion and forming a protonated amide.[6]
-
Deprotonation: The aqueous base (e.g., sodium hydroxide) neutralizes the generated hydrochloric acid and deprotonates the positively charged nitrogen atom, yielding the final N-aryl-4-methylvaleramide product and regenerating the free amine for further reaction.[4][6]
The biphasic nature of the reaction is crucial for its success. The aniline and this compound reside primarily in the organic phase, while the inorganic base is in the aqueous phase.[3] This sequesters the highly reactive acyl chloride from the aqueous base, minimizing its hydrolysis, a common side reaction.[8][9] The base in the aqueous phase serves to efficiently neutralize the HCl produced, preventing the protonation of the aniline starting material, which would render it non-nucleophilic.[4][6]
Experimental Protocol
This protocol provides a general procedure for the acylation of a representative aniline. Researchers should consider optimizing reaction times and purification methods for specific aniline derivatives.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Notes |
| Substituted Aniline | Ar-NH₂ | Varies | 1.0 eq. | - |
| This compound | C₆H₁₁ClO | 134.60 | 1.1 - 1.2 eq. | Corrosive and flammable. Handle in a fume hood.[10] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.0 - 3.0 eq. | Prepare as a 10% aqueous solution. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50-100 mL | Organic solvent for reaction and extraction. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (1 M aq. sol.) | For workup to neutralize excess base. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed (sat. aq. sol.) | For workup to remove residual acid. |
| Brine (sat. NaCl) | NaCl | 58.44 | As needed (sat. aq. sol.) | For workup to aid phase separation. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~2-5 g | Drying agent. |
| Distilled Water | H₂O | 18.02 | As needed | - |
| Ethanol or other suitable solvent | - | - | As needed | For recrystallization. |
Equipment
-
Round-bottom flask or Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Ice bath
Step-by-Step Procedure
-
Preparation of the Aniline Solution: In a 250 mL flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq.) in dichloromethane (50 mL).[11]
-
Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Place the flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the aniline solution.[11]
-
Addition of Acyl Chloride: Dissolve this compound (1.1-1.2 eq.) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the vigorously stirred biphasic mixture over 30-60 minutes. Maintain the internal temperature of the reaction mixture between 0 and 10 °C.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.[11]
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove any unreacted aniline and excess NaOH, followed by a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid, and finally with brine (1 x 25 mL) to facilitate phase separation.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Safety and Handling Precautions
-
This compound: This reagent is corrosive, flammable, and reacts with water.[10] It causes severe skin burns and eye damage. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]
-
Anilines: Many aniline derivatives are toxic and can be absorbed through the skin. Consult the Safety Data Sheet (SDS) for the specific aniline being used and handle it with appropriate care.
-
Sodium Hydroxide: NaOH is a corrosive base. Avoid contact with skin and eyes.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated area.
Troubleshooting and Key Considerations
-
Hydrolysis of Acyl Chloride: If the acyl chloride is added too quickly or at a higher temperature, hydrolysis may become a significant side reaction.[8] Slow, dropwise addition at low temperature is crucial.
-
Low Yield: Insufficient base can lead to the protonation of the starting aniline, halting the reaction and resulting in low yields.[4] Ensure at least two equivalents of base are used. The reaction progress should be monitored by TLC to determine the optimal reaction time.
-
Diacylation: While less common with secondary amides, primary anilines could potentially undergo diacylation under harsh conditions. Using a slight excess of the acyl chloride and moderate reaction times helps to avoid this.
-
Phase-Transfer Catalysts: For less reactive anilines or to enhance reaction rates, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial.[13][14]
References
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles [mdpi.com]
- 6. byjus.com [byjus.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. jchemlett.com [jchemlett.com]
Application Note & Protocol: A Streamlined One-Pot Synthesis of Amides from Carboxylic Acids via In Situ Acyl Chloride Formation
Introduction: The Imperative for Efficient Amide Synthesis
The amide bond is a cornerstone of modern chemistry and biology, forming the backbone of peptides and proteins and serving as a critical functional group in a vast array of pharmaceuticals, polymers, and advanced materials.[1][2] Consequently, the development of robust and efficient methods for amide synthesis is of paramount importance to researchers in both academic and industrial settings, particularly within drug development.
Traditionally, amide synthesis often involves the isolation of highly reactive intermediates, such as acyl chlorides, which can be a multi-step and often harsh process.[3][4] One-pot methodologies, where reactants are subjected to successive chemical reactions in a single reactor, offer a more elegant and efficient alternative. These processes minimize waste, reduce purification steps, and improve overall atom economy, aligning with the principles of green chemistry.[1][5]
This application note provides a detailed protocol and mechanistic insights for the one-pot synthesis of amides from carboxylic acids. The core of this strategy lies in the in situ generation of a highly reactive acyl chloride intermediate, which then readily couples with an amine to form the desired amide. While this protocol is broadly applicable, we will use the conversion of 4-methylvaleric acid (isocaproic acid) into its corresponding amide as a representative example, a transformation that proceeds via the transient formation of 4-methylvaleryl chloride.
The Mechanistic Underpinning: Activating the Carboxyl Group
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[2][3][6] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.[6] The in situ formation of an acyl chloride is a classic and highly effective activation strategy.[3][]
Several reagents can be employed for this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.[3][8] More recently, reagents like 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) have been developed to generate acyl chlorides under milder, neutral conditions, which is particularly advantageous for sensitive substrates.[9][10][11][12]
The general mechanism involves two key stages within the same pot:
-
Activation (Acyl Chloride Formation): The carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride. Gaseous byproducts (e.g., SO₂ and HCl with thionyl chloride) are often evolved, driving this step of the reaction.
-
Coupling (Amidation): The amine, often in the presence of a base to neutralize the generated acid (e.g., HCl), is introduced. The highly electrophilic acyl chloride is then readily attacked by the nucleophilic amine to form the stable amide bond.[13][14]
This one-pot approach is highly efficient as the reactive acyl chloride is consumed as it is formed, minimizing potential side reactions.[15]
Visualizing the Workflow: A Generalized One-Pot Amidation Scheme
Caption: Generalized workflow for one-pot amide synthesis.
Experimental Protocol: One-Pot Synthesis of N-Benzyl-4-methylpentanamide
This protocol details the synthesis of N-benzyl-4-methylpentanamide from 4-methylvaleric acid and benzylamine using thionyl chloride as the activating agent.
Materials:
-
4-Methylvaleric acid
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Pyridine (or Triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylvaleric acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with stirring.
-
Activation: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood. Allow the reaction mixture to stir at 0 °C for 20 minutes and then warm to room temperature for 1 hour. The progress of the acyl chloride formation can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC-MS.
-
Coupling: Cool the reaction mixture back down to 0 °C. In a separate flask, prepare a solution of benzylamine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the freshly prepared acyl chloride solution at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup (Quenching): Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-4-methylpentanamide.
Data Presentation: Reagent Stoichiometry and Yields
The following table provides a general guide for reagent stoichiometry and expected yields for a typical one-pot amidation. Actual yields may vary depending on the specific substrates and reaction scale.
| Reagent | Molar Equivalents | Role |
| Carboxylic Acid | 1.0 | Substrate |
| Chlorinating Agent (e.g., SOCl₂) | 1.1 - 1.5 | Activating Agent |
| Amine | 1.0 - 1.2 | Nucleophile |
| Base (e.g., Pyridine) | 1.5 - 2.0 | Acid Scavenger |
| Expected Yield | 70-95% |
Mechanism Diagram: From Carboxylic Acid to Amide
Caption: Reaction mechanism for one-pot amidation.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of this reaction is highly dependent on anhydrous conditions, as water will react with the chlorinating agent and the acyl chloride intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Order of Addition: Adding the amine/base solution to the acyl chloride is crucial. A reverse addition can lead to side reactions, especially if the amine is added before the base.[16]
-
Choice of Base: Pyridine and triethylamine are common choices. For sterically hindered amines or acids, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be preferred.
-
Substrate Compatibility: While robust, this method may not be suitable for substrates with functional groups sensitive to acidic conditions generated during the reaction. In such cases, milder activating agents like Ghosez's reagent are recommended.[9][10]
-
Safety: Thionyl chloride and oxalyl chloride are toxic and corrosive. Always handle these reagents in a fume hood with appropriate personal protective equipment.
Conclusion
The one-pot synthesis of amides from carboxylic acids via in situ acyl chloride formation is a powerful and versatile tool for chemical and pharmaceutical research. Its operational simplicity, efficiency, and high yields make it a superior alternative to multi-step procedures. By understanding the underlying mechanism and adhering to the outlined protocols, researchers can reliably synthesize a wide range of amides, accelerating discovery and development programs.
References
- 1. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Amide Synthesis [fishersci.it]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids | MDPI [mdpi.com]
- 6. jackwestin.com [jackwestin.com]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Acid Halogenation Reagents [sigmaaldrich.com]
- 10. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 11. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. entegris.com [entegris.com]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Application Notes and Protocols: Intramolecular Friedel-Crafts Acylation of 4-Methylvaleryl Chloride Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Intramolecular Cyclization
The intramolecular Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a powerful and direct method for the construction of cyclic ketones, particularly those containing aromatic moieties. This reaction class is instrumental in the synthesis of polycyclic frameworks that are prevalent in pharmaceuticals and natural products.[1] Unlike its intermolecular counterpart, the intramolecular variant is favored by the proximate positioning of the reacting aromatic ring and the acylating agent within the same molecule, which can lead to higher efficiency and regioselectivity.[2][3]
This guide provides an in-depth exploration of the intramolecular Friedel-Crafts acylation, with a specific focus on derivatives of 4-methylvaleryl chloride. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting. The aim is to equip researchers with the practical knowledge to successfully employ this reaction in their synthetic endeavors.
Mechanistic Insights: The Acylium Ion and Electrophilic Aromatic Substitution
The generally accepted mechanism for the intramolecular Friedel-Crafts acylation proceeds through a series of well-defined steps.[4] The reaction is initiated by the activation of the acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[4][5] This coordination of the Lewis acid to the chlorine atom of the acyl chloride facilitates the formation of a highly reactive and resonance-stabilized acylium ion.[4][6] This electrophilic species is then poised for attack by the nucleophilic aromatic ring.
The subsequent step involves the intramolecular electrophilic aromatic substitution, where the π-electrons of the aromatic ring attack the acylium ion, leading to the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[7] Aromaticity is then restored through the deprotonation of the carbon atom bearing the newly attached acyl group by a weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻).[8][9] This final step regenerates the Lewis acid catalyst, although in practice, stoichiometric amounts are often required due to the formation of a stable complex between the Lewis acid and the product ketone.[8][10]
Reaction Mechanism Overview
Figure 1. Generalized workflow of the intramolecular Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 4,4-Dimethyl-1-tetralone
This protocol details the synthesis of 4,4-dimethyl-1-tetralone, a common cyclic ketone, via the intramolecular Friedel-Crafts acylation of 4-phenyl-4-methylvaleryl chloride. This procedure serves as a representative example that can be adapted for various substituted derivatives.
Part A: Preparation of 4-Phenyl-4-methylvaleryl Chloride
Materials:
-
4-Phenyl-4-methylvaleric acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, dissolve 4-phenyl-4-methylvaleric acid (1.0 equiv) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.5-2.0 equiv) or thionyl chloride (1.5-2.0 equiv) to the solution at room temperature. Caution: Effervescence will occur.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases. The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure. The resulting crude 4-phenyl-4-methylvaleryl chloride is typically used in the next step without further purification.
Part B: Intramolecular Friedel-Crafts Acylation
Materials:
-
Crude 4-Phenyl-4-methylvaleryl chloride
-
Aluminum chloride (AlCl₃) (anhydrous)
-
Anhydrous Dichloromethane (DCM) or Carbon disulfide (CS₂)
-
Ice bath
-
Crushed ice
-
Concentrated Hydrochloric acid (HCl)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In a separate oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet, suspend anhydrous aluminum chloride (1.1-1.2 equiv) in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude 4-phenyl-4-methylvaleryl chloride from Part A in a minimal amount of anhydrous DCM and transfer it to the addition funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice containing a small amount of concentrated HCl. Caution: This process is highly exothermic.
-
Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4,4-dimethyl-1-tetralone by column chromatography on silica gel or by distillation under reduced pressure.
Optimization and Troubleshooting
| Parameter | Consideration | Rationale and Expert Insights |
| Lewis Acid Catalyst | Stoichiometry and Choice | While catalytic in theory, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone forms a stable complex with the catalyst, rendering it inactive.[10][11] Using a slight excess (e.g., 1.1-1.2 equivalents) can drive the reaction to completion.[8] While AlCl₃ is common, other Lewis acids like FeCl₃ or solid acids can offer milder conditions and different selectivity profiles.[5] |
| Solvent | Polarity and Inertness | The choice of solvent can influence reaction rate and, in some cases, regioselectivity. Dichloromethane is a common choice due to its inertness and ability to dissolve the reactants and intermediates. For less reactive substrates, more polar solvents like nitrobenzene can be used, but care must be taken as they can also participate in the reaction.[10] |
| Temperature | Reaction Rate vs. Side Reactions | The optimal temperature is substrate-dependent. Lower temperatures (0 °C to room temperature) are generally preferred to minimize side reactions such as charring and potential rearrangements (though less common than in alkylations).[6][10] For unreactive substrates, gentle heating may be necessary. |
| Work-up Procedure | Quenching and Product Isolation | The quenching step is critical for both safety and product yield. Slow addition of the reaction mixture to ice and concentrated HCl with vigorous stirring helps to hydrolyze the aluminum complexes and avoid the formation of emulsions.[10] |
| Substrate Scope | Activating and Deactivating Groups | The aromatic ring must be sufficiently nucleophilic to participate in the reaction. Electron-donating groups on the aromatic ring will activate it towards acylation, while strong electron-withdrawing groups (e.g., -NO₂, -CN) will deactivate it, potentially preventing the reaction from occurring.[7] |
Alternative and Greener Methodologies
In recent years, there has been a push towards developing more environmentally friendly Friedel-Crafts acylation protocols. One notable advancement is the use of hexafluoro-2-propanol (HFIP) as a solvent and promoter.[12] This method often proceeds at room temperature without the need for a traditional Lewis acid catalyst, thereby eliminating the generation of metallic waste streams.[12] The workup is also simplified, typically involving an aqueous wash to remove residual acid.[12] Other approaches have explored the use of solid acid catalysts, ionic liquids, and microwave irradiation to accelerate the reaction and improve its environmental footprint.[3][13]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction [scirp.org]
- 4. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acylation Reactions with 4-Methylvaleryl Chloride
Welcome to the technical support center dedicated to optimizing reaction yields for acylations using 4-methylvaleryl chloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the efficiency of their synthetic routes. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to overcome common experimental hurdles.
The Core Reaction: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful and widely used method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1][2] When using this compound, the reaction facilitates the synthesis of aryl ketones containing the 4-methylpentanoyl moiety, which are valuable intermediates in various fields.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst activates the acyl chloride to generate a highly reactive acylium ion.[4]
Caption: General mechanism for Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding this compound acylations.
Q1: Why is a Lewis acid catalyst necessary for this reaction? A Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is crucial for activating the this compound. It coordinates with the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to form a resonance-stabilized acylium ion.[4] This acylium ion is a much stronger electrophile than the acyl chloride itself, making it capable of being attacked by the electron-rich aromatic ring.
Q2: Most catalytic reactions use a small fraction of a catalyst. Why do Friedel-Crafts acylations often require a full equivalent (or more) of the Lewis acid? This is a critical point of experimental design rooted in the reaction mechanism. The product of the acylation, an aryl ketone, is a Lewis base. The ketone's carbonyl oxygen has lone pairs of electrons that readily coordinate with the Lewis acid catalyst. This forms a stable product-catalyst complex, effectively sequestering the catalyst and removing it from the reaction cycle.[5][6] Therefore, at least a stoichiometric amount of the Lewis acid relative to the acyl chloride is required to ensure there is enough active catalyst to drive the reaction to completion. Using a slight excess (e.g., 1.1-1.2 equivalents) is often beneficial.[7]
Q3: What types of aromatic substrates work best for this acylation, and which ones should be avoided? Friedel-Crafts acylation is an electrophilic aromatic substitution, meaning its success hinges on the nucleophilicity of the aromatic ring.
-
Recommended Substrates: Aromatic rings with electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), or acetamido (-NHCOCH₃) groups are considered "activated" and react well.
-
Substrates to Avoid: Rings with strongly electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or other carbonyl groups are "deactivated" and generally fail to react.[5][6] Furthermore, aromatic amines (-NH₂) and phenols (-OH) are problematic as the lone pairs on the nitrogen or oxygen will coordinate with the Lewis acid, deactivating both the catalyst and the ring.[8]
Q4: Does the branched structure of this compound pose any unique challenges? Unlike Friedel-Crafts alkylation, where the intermediate carbocation is prone to rearrangement to form a more stable carbocation, the acylium ion formed from this compound is resonance-stabilized and does not undergo rearrangement.[4][9] This is a significant advantage of acylation, as it ensures the integrity of the acyl group's carbon skeleton in the final product. The primary consideration for its branched structure is potential steric hindrance with highly substituted aromatic rings, which could slow the reaction rate.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section provides solutions to specific problems you may encounter during your experiments.
Caption: Troubleshooting workflow for low reaction yield.
Problem: My reaction yield is very low or I'm only recovering starting material.
-
Potential Cause 1: Inactive Lewis Acid Catalyst.
-
Explanation: Lewis acids like aluminum chloride are extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze the catalyst, rendering it inactive.[6][8] If your AlCl₃ appears clumpy or discolored instead of a fine, free-flowing powder, it is likely compromised.
-
Recommended Solution: Always use a freshly opened bottle of high-purity, anhydrous Lewis acid. If a bottle has been opened previously, ensure it was stored in a desiccator. All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction must be assembled and run under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Potential Cause 2: Sub-optimal Reaction Temperature.
-
Explanation: While some highly activated aromatic rings will react at 0°C or room temperature, many systems require thermal energy to overcome the activation barrier. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.[6][7]
-
Recommended Solution: The optimal temperature is substrate-dependent. A good starting point is to add the reagents at 0°C to control the initial exotherm, then allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If no conversion is observed after a few hours, gradually heat the mixture (e.g., to 50-60°C) and continue monitoring.[10]
-
-
Potential Cause 3: Impure this compound.
-
Explanation: this compound is susceptible to hydrolysis, converting it to 4-methylvaleric acid.[5] The carboxylic acid will react with the Lewis acid, consuming it in a non-productive pathway and inhibiting the desired acylation.
-
Recommended Solution: Use this compound from a freshly opened bottle or distill it under reduced pressure before use if its purity is questionable.[10] Store the reagent under an inert atmosphere and protected from moisture.[11]
-
Problem: I'm observing multiple products or unexpected isomers.
-
Potential Cause 1: Poor Regioselectivity.
-
Explanation: For substituted aromatic substrates, the position of acylation is directed by the existing group. Electron-donating groups typically direct acylation to the ortho and para positions. Steric hindrance from the substituent and the acylating agent often favors the para product. However, the choice of solvent can influence this ratio.
-
Recommended Solution: Analyze the influence of your solvent. In some cases, non-polar solvents (like carbon disulfide or dichloromethane) and polar solvents (like nitrobenzene) can alter the kinetic vs. thermodynamic product ratio.[8][12] For example, in the acylation of naphthalene, non-polar solvents favor the alpha-position (kinetic product), while polar solvents favor the beta-position (thermodynamic product).[12]
-
Problem: The reaction work-up is difficult, forming emulsions.
-
Potential Cause: Improper Quenching Technique.
-
Explanation: At the end of the reaction, the mixture contains a thick, often viscous complex of the product and the Lewis acid. Adding water directly to this mixture can cause a violent exotherm and the formation of aluminum hydroxides, which leads to persistent emulsions that make layer separation nearly impossible.[8]
-
Recommended Solution: The standard and most effective procedure is to quench the reaction by slowly and carefully pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[5][6] The acid helps to keep the aluminum salts soluble in the aqueous phase (as AlCl₃) and prevents the formation of emulsions.
-
Data & Reagent Guide
Table 1: Comparison of Common Lewis Acids for Acylation
| Lewis Acid | Relative Activity | Key Characteristics |
| AlCl₃ | Very High | Most common, highly effective, but very hygroscopic. Requires stoichiometric amounts. |
| FeCl₃ | High | A good, less expensive alternative to AlCl₃. Also requires stoichiometric amounts. |
| BF₃ | Moderate | Often used as a gas or its etherate complex. Can sometimes be used in catalytic amounts. |
| SnCl₄ | Moderate | A milder Lewis acid, useful for sensitive substrates. |
| ZnCl₂ | Low | Generally requires higher temperatures; useful for very activated substrates only. |
Detailed Experimental Protocol: Acylation of Anisole
This protocol provides a representative workflow for the acylation of an activated aromatic ether.
Caption: Experimental workflow for a typical Friedel-Crafts acylation.
Methodology:
-
Apparatus Setup: Under a stream of dry nitrogen, assemble an oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet to a trap (e.g., a bubbler with mineral oil or a basic solution to neutralize evolved HCl).[5]
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Addition of Reagents: Cool the suspension to 0-5°C using an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension over 20-30 minutes. Following this, add the aromatic substrate (e.g., anisole, 1.0 equivalent) dropwise, ensuring the internal temperature does not rise above 10°C.
-
Reaction: Stir the mixture at 0°C for 30 minutes after the addition is complete, then remove the ice bath and allow the reaction to proceed at room temperature. Monitor the consumption of the starting material by TLC. If the reaction is sluggish, gentle heating may be applied.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[6]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine all organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude aryl ketone by either vacuum distillation, recrystallization, or flash column chromatography.
Safety First: Handling Reactive Reagents
-
This compound: This compound is corrosive, flammable, and reacts violently with water, releasing toxic hydrogen chloride gas.[11][13][14] It causes severe skin burns and eye damage.[14][15]
-
Aluminum Chloride (Anhydrous): AlCl₃ is also corrosive and reacts violently with water in a highly exothermic reaction. Inhalation of the dust can cause respiratory tract irritation.
-
Personal Protective Equipment (PPE): All manipulations must be performed inside a certified chemical fume hood. Always wear safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile).[13][15]
-
Emergency Procedures: Ensure that an eyewash station and safety shower are immediately accessible.[13] In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[14]
By understanding the chemical principles, anticipating potential challenges, and adhering to rigorous experimental technique, you can successfully optimize your this compound acylation reactions to achieve high yields and purity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. This compound | 38136-29-7 [chemicalbook.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 38136-29-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
Side reactions and byproducts in Friedel-Crafts acylation with 4-Methylvaleryl chloride
Welcome to the technical support center for Friedel-Crafts acylation reactions utilizing 4-methylvaleryl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.
Introduction: The Nuances of a Branched Acyl Chloride
Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds and synthesizing aryl ketones. The use of this compound, while seemingly straightforward, introduces specific challenges due to its branched alkyl chain. While the resonance-stabilized acylium ion generally prevents the gross rearrangements seen in Friedel-Crafts alkylations, the steric bulk and the potential for alternative reaction pathways necessitate careful consideration of reaction parameters.[1][2] This guide will serve as your comprehensive resource for anticipating and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of ketone isomers in my product. Why is this happening?
While the 4-methylvaleroyl cation itself is stable against rearrangement, the regioselectivity of its attack on the aromatic ring can be influenced by several factors, leading to a mixture of ortho, para, and sometimes meta isomers.
-
Steric Hindrance: The isobutyl group of the acyl chloride is sterically demanding. This bulk can hinder its approach to the ortho position of a substituted aromatic ring, leading to a higher proportion of the para isomer. The degree of steric hindrance will depend on the size of the substituent(s) already present on your aromatic substrate.
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring will dictate the positions of electrophilic attack. Electron-donating groups (e.g., -OCH₃, -CH₃) are ortho, para-directing, while electron-withdrawing groups (e.g., -NO₂, -CN) are meta-directing.
-
Reaction Temperature: Higher reaction temperatures can sometimes overcome the activation energy barrier for the formation of the sterically hindered ortho isomer, leading to a change in the product ratio.
Q2: My reaction is sluggish, and I have a significant amount of unreacted starting material. What are the likely causes?
Several factors can contribute to a slow or incomplete reaction:
-
Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.
-
Insufficient Catalyst: The ketone product of the Friedel-Crafts acylation can form a stable complex with the Lewis acid catalyst.[3] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.[4]
-
Deactivated Aromatic Substrate: Friedel-Crafts acylation is generally not effective on strongly deactivated aromatic rings (e.g., nitrobenzene, benzaldehyde). The electron-withdrawing groups make the ring too electron-poor to attack the acylium ion.[5]
Q3: I have isolated a byproduct with a lower molecular weight than my expected product. What could it be?
A lower molecular weight byproduct could be the result of decarbonylation of the acylium ion. While less common than in alkylation, highly branched acylium ions can, under certain conditions, eliminate carbon monoxide to form a carbocation. In the case of the 4-methylvaleroyl cation, this would lead to the formation of an isopentyl cation, which could then alkylate the aromatic ring. This is more likely to occur at higher reaction temperatures.
Troubleshooting Guide: Common Problems and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | 1. Inactive catalyst due to moisture.2. Insufficient amount of Lewis acid catalyst.3. Deactivated aromatic substrate.4. Suboptimal reaction temperature. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity Lewis acid.2. Increase the molar ratio of the Lewis acid to the acyl chloride to 1.1-1.3 equivalents.3. Consider using a more activated aromatic substrate if possible.4. Optimize the reaction temperature. Start with lower temperatures (0-5 °C) and gradually increase if the reaction is slow. |
| Formation of Isomeric Products | 1. Steric and electronic effects on the aromatic substrate.2. Reaction temperature influencing regioselectivity. | 1. For para-selectivity with activating groups, the inherent steric bulk of the acylating agent is advantageous. Lowering the reaction temperature may further enhance para-selectivity.2. If the ortho isomer is desired, a less bulky Lewis acid or higher temperatures might be explored, though this may increase side reactions. |
| Presence of Alkylated Byproduct | 1. Decarbonylation of the acylium ion at elevated temperatures. | 1. Maintain a lower reaction temperature throughout the addition and stirring phases. Consider using a milder Lewis acid that can promote the reaction at lower temperatures. |
| Intramolecular Cyclization (for specific substrates) | 1. If the aromatic ring is part of the same molecule as the acyl chloride (intramolecular reaction), cyclization to form a six-membered ring is a possibility. | 1. This is generally the desired outcome in specific synthetic routes. To favor intramolecular cyclization over intermolecular acylation, run the reaction at high dilution. |
Mechanistic Insights into Side Reactions
To effectively troubleshoot, it is crucial to understand the potential reaction pathways beyond the desired acylation.
Decarbonylation Pathway
The 4-methylvaleroyl cation can potentially undergo decarbonylation to form a secondary carbocation, which can then rearrange to a more stable tertiary carbocation before alkylating the aromatic ring.
Caption: Potential decarbonylation and rearrangement of the acylium ion.
Intramolecular Cyclization
If the aromatic ring is tethered to the this compound, an intramolecular Friedel-Crafts acylation can occur, leading to a cyclic ketone. The feasibility of this reaction depends on the length and flexibility of the tether, with the formation of five- and six-membered rings being the most common.
Caption: General pathway for intramolecular Friedel-Crafts acylation.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
This is a general guideline and may require optimization for your specific aromatic substrate.
-
Preparation:
-
Flame-dry all glassware (round-bottom flask, addition funnel, condenser) and allow to cool under a stream of dry nitrogen or argon.
-
Charge the reaction flask with the anhydrous Lewis acid (e.g., AlCl₃, 1.1 eq.) and an anhydrous solvent (e.g., dichloromethane, nitrobenzene, or carbon disulfide).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve this compound (1.0 eq.) in the anhydrous solvent and add it to the addition funnel.
-
Add the this compound solution dropwise to the stirred Lewis acid suspension over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, dissolve the aromatic substrate (1.0 eq.) in the anhydrous solvent and add it to the addition funnel.
-
Add the aromatic substrate solution dropwise to the reaction mixture over 30-60 minutes, still maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
References
Preventing hydrolysis of 4-Methylvaleryl chloride during aqueous workup
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A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges you face in the lab. This guide provides in-depth technical advice and troubleshooting strategies for a common yet critical issue: preventing the hydrolysis of 4-methylvaleryl chloride during aqueous workups. Our goal is to equip you with the foundational knowledge and practical protocols to protect your compound's integrity and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: The reactivity of this compound, like other acyl chlorides, stems from the chemical properties of the acyl group. The carbon atom in the carbonyl group (-C=O) is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms pull electron density away from the carbon, making it significantly electron-deficient (electrophilic) and a prime target for attack by nucleophiles.[1][2] Water, although a weak nucleophile, readily attacks this electrophilic carbon, initiating a nucleophilic addition-elimination reaction that results in the formation of 4-methylvaleric acid and hydrochloric acid.[3][4][5] This reaction is typically rapid and exothermic.[4]
Q2: What are the immediate signs that my this compound has hydrolyzed during workup?
A2: The most common indicators of hydrolysis are a lower-than-expected yield of your desired product and the presence of 4-methylvaleric acid as a significant impurity in your crude product.[6] Analytically, this can be confirmed by:
-
Thin-Layer Chromatography (TLC): Appearance of a new, more polar spot corresponding to the carboxylic acid.
-
NMR Spectroscopy: Emergence of a broad singlet peak characteristic of a carboxylic acid proton (-COOH) in the ¹H NMR spectrum.
-
IR Spectroscopy: A broad O-H stretching band appearing around 2500-3300 cm⁻¹, characteristic of a carboxylic acid.
-
Gas Chromatography (GC): In some cases, derivatization followed by GC analysis can quantify the amount of carboxylic acid impurity.[7]
Q3: Is it ever possible to use a fully aqueous workup for a reaction involving an acyl chloride?
A3: While challenging, it is not entirely impossible, but it depends heavily on the relative rates of reaction. If your intended nucleophile (e.g., an amine or alcohol) is significantly more reactive than water, the desired reaction can predominate.[6] However, for many applications, direct exposure to a single-phase aqueous environment is not recommended as hydrolysis is often a rapid competing reaction.[6][8] Biphasic systems, as discussed in the troubleshooting guide, are a much safer and more effective approach.
Troubleshooting Guide: Minimizing Hydrolysis of this compound
This section provides a systematic approach to diagnosing and solving hydrolysis issues during the aqueous workup of reactions involving this compound.
Problem 1: Significant Product Loss and Formation of 4-Methylvaleric Acid
Root Cause Analysis: The primary cause is the reaction of the acyl chloride with water, which is often faster than the desired reaction with a less potent nucleophile. The rate of hydrolysis is influenced by temperature, pH, and the duration of contact with the aqueous phase.[6][9]
Solution 1: The Schotten-Baumann Biphasic Workup
This classic technique is highly effective for acylations in the presence of water.[10][11] It relies on a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and water.[12] The this compound and the desired product remain in the organic phase, while a base dissolved in the aqueous phase neutralizes the HCl byproduct, driving the reaction forward and minimizing hydrolysis.[10][13]
Experimental Protocol: Schotten-Baumann Reaction
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve your nucleophile (e.g., an amine or alcohol) in a suitable organic solvent (e.g., dichloromethane). Add an aqueous solution of a base (e.g., 10% NaOH or saturated sodium bicarbonate).
-
Cooling: Cool the biphasic mixture to 0-5 °C using an ice bath. This is crucial to slow down the rate of both the desired reaction and the competing hydrolysis.[6]
-
Addition of Acyl Chloride: While stirring the mixture vigorously to ensure adequate mixing between the two phases, add the this compound dropwise. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Reaction: Allow the reaction to proceed at a low temperature, monitoring its progress by TLC or LC-MS.
-
Workup:
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine to remove residual water.[6]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Solution 2: Phase-Transfer Catalysis (PTC)
If your nucleophile has poor solubility in the organic solvent, a phase-transfer catalyst can be employed. These catalysts, often quaternary ammonium salts, facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where it can react with the this compound.[14][15] This enhances the rate of the desired reaction, allowing it to outcompete hydrolysis.
Workflow: Biphasic Workup with Phase-Transfer Catalysis
Caption: Phase-transfer catalysis workflow.
Problem 2: Hydrolysis Occurs Even with a Biphasic System
Root Cause Analysis: Even in a two-phase system, hydrolysis can occur at the interface of the organic and aqueous layers. Factors such as elevated temperature, prolonged reaction times, or inefficient mixing can still favor the unwanted side reaction.
Solution: Strict Temperature and pH Control
Maintaining a low temperature (0-5 °C) is critical to decrease the kinetic rate of hydrolysis.[6] Additionally, the choice and concentration of the base are important. A weaker base like sodium bicarbonate is often preferred over a strong base like sodium hydroxide to minimize base-catalyzed hydrolysis of the desired product, especially if it is an ester.
| Parameter | Condition | Rationale |
| Temperature | Low (0-5 °C) | Slows the rate of hydrolysis, which is often more temperature-sensitive than the desired acylation.[6] |
| pH | Mildly Basic | A base is necessary to neutralize the HCl byproduct, but a strong base can promote saponification if the product is an ester.[16] |
| Stirring | Vigorous | Maximizes the interfacial surface area, promoting the reaction between the phase-transferred nucleophile and the acyl chloride. |
| Addition Rate | Slow/Dropwise | Prevents localized hotspots and allows the desired reaction to consume the acyl chloride as it is introduced. |
Problem 3: Product is Water-Soluble or Unstable to Basic/Acidic Washes
Root Cause Analysis: Some products may have functionalities that make them soluble in the aqueous phase or susceptible to degradation under the pH conditions of a standard workup.
Solution: Non-Aqueous Workup
If a product is sensitive to aqueous conditions, a non-aqueous workup is the best alternative. This involves using an organic base, such as pyridine or triethylamine, in an aprotic solvent like THF or dichloromethane.[8][17] The base acts as a scavenger for the HCl produced, forming a salt that can often be removed by filtration.
Workflow: Non-Aqueous Workup
Caption: General non-aqueous workup procedure.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 13. grokipedia.com [grokipedia.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 17. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Products from 4-Methylvaleryl Chloride Reactions
Welcome to the technical support center for the chromatographic purification of reaction products derived from 4-methylvaleryl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the specific challenges associated with purifying these compounds.
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic purification of products from reactions involving this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Question 1: My TLC analysis shows multiple spots, but I expect a single product. Is my reaction failing or is it a purification issue?
This is a frequent and critical question. The issue often lies in the inherent reactivity of the molecules you are working with. This compound and its subsequent products (e.g., amides, esters) can be sensitive to the stationary phase used for chromatography.
Possible Causes & Solutions:
-
On-Plate Degradation: Standard silica gel is slightly acidic and contains water, which can cause the hydrolysis of your starting material (this compound) or your product back to 4-methylvaleric acid.[1] This degradation on the TLC plate can present as multiple spots, giving a false impression of a complex reaction mixture.
-
Troubleshooting Step: To test for on-plate degradation, spot your purified product (if you have a small amount) or the crude reaction mixture on a TLC plate. Let it sit for 10-15 minutes before eluting. If the intensity or number of "impurity" spots increases over time, degradation is likely occurring.
-
-
Residual Starting Material: If your reaction has not gone to completion, you will see the starting material on your TLC plate.
-
Troubleshooting Step: Run a "co-spot" lane on your TLC, where you spot both your starting material and the reaction mixture in the same lane.[2] This will help you definitively identify the spot corresponding to your starting material.
-
-
Activation of the Acyl Chloride: In some cases, the reaction to form the acyl chloride from the corresponding carboxylic acid may not be complete.
-
Troubleshooting Step: To confirm the formation of the acyl chloride, you can quench a small aliquot of the reaction mixture with an anhydrous alcohol (e.g., methanol) to form the corresponding ester.[1] This ester is typically more stable on silica gel and can be easily identified by TLC.
-
Question 2: I'm losing my product during column chromatography on silica gel. My yield is significantly lower than expected. What's happening?
Product loss on a silica gel column is a common frustration, particularly with sensitive compounds.
Possible Causes & Solutions:
-
Hydrolysis on the Column: Similar to on-plate degradation, the acidic nature of silica gel can hydrolyze your product during the extended exposure time of column chromatography.[3]
-
Solution 1: Deactivated Silica Gel: You can neutralize the acidic sites on the silica gel. Prepare a slurry of silica gel in your non-polar solvent (e.g., hexanes) and add 1-2% triethylamine or another suitable base. This "deactivated" silica is less likely to cause hydrolysis.
-
Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil®.[3] However, be aware that the elution profile will change, and you will need to re-optimize your mobile phase using TLC with the new stationary phase.
-
-
Irreversible Binding: Highly polar products can sometimes bind irreversibly to the active sites on silica gel.
-
Solution: Adding a small amount of a more polar solvent (e.g., a few drops of methanol in your ethyl acetate) to your mobile phase can help to elute strongly bound compounds. However, be cautious as this can also lead to the elution of other impurities.
-
Question 3: My product is co-eluting with an impurity, and I can't get good separation.
Achieving baseline separation is the primary goal of chromatography. If your product and an impurity are eluting together, you need to alter the selectivity of your chromatographic system.
Possible Causes & Solutions:
-
Inadequate Mobile Phase Polarity: The polarity of your mobile phase may not be optimal to differentiate between your product and the impurity.
-
Solution 1: Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed. Start with a less polar mobile phase and gradually increase the polarity.[4] This can help to resolve compounds with similar Rf values.
-
Solution 2: Change Solvent System: The choice of solvents in your mobile phase affects selectivity. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, or add a small percentage of a third solvent to modulate the separation.[5]
-
-
Poor Column Packing: A poorly packed column will lead to band broadening and poor separation.
-
Solution: Ensure your column is packed uniformly without any air bubbles or cracks. Dry loading your sample onto a small amount of silica can also improve resolution compared to liquid loading, especially if your sample is not very soluble in the initial mobile phase.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the setup and optimization of chromatographic purifications for this compound reaction products.
Q1: What is the best stationary phase to use for purifying products from this compound reactions?
The choice of stationary phase is critical and depends on the stability and polarity of your product.
-
Silica Gel: This is the most common and cost-effective stationary phase. However, due to its acidic nature, it can cause hydrolysis of sensitive compounds like acyl chlorides and some of their derivatives.[1] It is often suitable for more stable products like amides.
-
Deactivated Silica Gel: As mentioned in the troubleshooting section, treating silica gel with a base like triethylamine can neutralize its acidity, making it a better choice for acid-sensitive compounds.
-
Alumina: Alumina is available in acidic, neutral, and basic forms. Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Reversed-Phase Silica (C18): For more polar products, reversed-phase chromatography (e.g., with a C18-functionalized silica) can be an excellent option, particularly for HPLC purification.[6][7] In this case, the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
Q2: How do I select the right mobile phase for my column?
The ideal mobile phase should provide good separation between your product and any impurities, with the product having an Rf value between 0.2 and 0.4 on a TLC plate for optimal column chromatography separation.[8]
Step-by-Step Guide for Mobile Phase Selection:
-
Start with TLC: Use TLC to screen different solvent systems. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate.
-
Vary the Polarity: Prepare several TLC chambers with different ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).
-
Analyze the Results: The ideal solvent system will show your product spot moving off the baseline but not traveling with the solvent front. There should be a clear separation between the product spot and any other spots.
-
Consider Solvent Properties: Beyond polarity, consider the solubility of your sample in the mobile phase and the boiling points of the solvents for easy removal after purification.[9]
Q3: Can I use HPLC to purify my product? What are the key considerations?
Yes, High-Performance Liquid Chromatography (HPLC) is a powerful tool for purifying small molecules, offering higher resolution and efficiency than flash chromatography.
Key Considerations for HPLC Purification:
-
Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) is the most common mode for purifying organic molecules.[6] A C18 column is a good starting point.
-
Mobile Phase: The mobile phase in RP-HPLC is typically a mixture of water and an organic solvent like acetonitrile or methanol.[5] A gradient elution is often used to achieve the best separation.
-
Sample Preparation: Your sample must be completely dissolved in the mobile phase before injection to avoid precipitating on the column.[7] It should also be filtered to remove any particulate matter.
-
Detection: A UV detector is commonly used. Ensure your product has a UV chromophore to be detected. If not, other detectors like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) may be necessary.
-
Derivatization: For compounds that are difficult to detect or chromatograph, derivatization may be necessary. For instance, reacting the product with a UV-active tag can enhance its detection by a UV detector.[10][11]
Experimental Protocols
Protocol 1: Method Development for Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on at least three TLC plates.
-
Elute each plate in a different solvent system (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate).
-
Visualize the plates using a UV lamp and/or a chemical stain (e.g., p-anisaldehyde).[4]
-
Select the solvent system that gives your product an Rf of ~0.3 and good separation from impurities.
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using the chosen mobile phase (slurry packing).
-
Ensure the silica bed is level and free of cracks.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a non-polar solvent.
-
Alternatively, adsorb your product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Visualizations
Caption: A decision tree for troubleshooting common chromatography issues.
Caption: Workflow for HPLC method development and purification.
Data Presentation
Table 1: Common Solvents for Normal Phase Chromatography
| Solvent | Polarity Index | Boiling Point (°C) |
| Hexane | 0.1 | 69 |
| Dichloromethane | 3.1 | 40 |
| Diethyl Ether | 2.8 | 35 |
| Ethyl Acetate | 4.4 | 77 |
| Acetone | 5.1 | 56 |
| Isopropanol | 3.9 | 82 |
| Methanol | 5.1 | 65 |
Table 2: Common Solvents for Reversed-Phase HPLC
| Solvent | UV Cutoff (nm) | Viscosity (cP at 20°C) |
| Water | <190 | 1.00 |
| Acetonitrile | 190 | 0.37 |
| Methanol | 205 | 0.60 |
| Tetrahydrofuran (THF) | 212 | 0.55 |
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. uhplcs.com [uhplcs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Removal of unreacted 4-Methylvaleryl chloride from a reaction mixture
Technical Support Center: Acyl Chloride Reactions
Guide: Troubleshooting the Removal of Unreacted 4-Methylvaleryl Chloride
Welcome to the technical support guide for handling residual this compound in your reaction mixtures. As a highly reactive acylation reagent, this compound is a valuable building block in pharmaceutical and chemical synthesis.[1] However, its high reactivity also necessitates careful and strategic removal post-reaction to ensure the purity of your target molecule and the safety of your process. This guide provides a troubleshooting framework in a question-and-answer format to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but how can I confirm the presence of residual this compound before work-up?
Answer: Direct analysis of crude reaction mixtures containing acyl chlorides can be challenging due to their reactivity. However, a simple indirect method is highly effective:
-
Quench-TLC Analysis:
-
Withdraw two small aliquots (~0.1 mL) from your reaction mixture.
-
Aliquot A (Control): Dilute with your TLC solvent and spot directly onto the TLC plate.
-
Aliquot B (Test): Add a few drops of a nucleophilic amine, such as benzylamine or a simple primary amine, to the aliquot. Let it react for 1-2 minutes. Then, dilute this quenched sample and spot it on the same TLC plate next to the control.
-
Analysis: After running the TLC, compare the two lanes. If excess this compound was present, you will see a new, distinct spot in the "Test" lane corresponding to the newly formed N-benzyl-4-methylpentanamide.[2] The absence of this new spot suggests your acyl chloride was fully consumed.
-
This method is superior to direct analysis because the resulting amide is typically much more stable and provides a clearer spot on TLC than the highly reactive and easily hydrolyzable acyl chloride.[2]
Q2: What are the primary strategies for removing or neutralizing unreacted this compound?
Answer: The core principle for removing unreacted this compound is to convert it into a more benign, easily separable substance through a process called quenching . This involves reacting it with a suitable nucleophile. The three most common strategies are:
-
Aqueous Quenching: Reacting it with water or an aqueous basic solution (e.g., sodium bicarbonate) to hydrolyze it to 4-methylvaleric acid.[3][4]
-
Alcohol-Based Quenching: Using an alcohol (e.g., methanol, isopropanol) to convert it into the corresponding ester.[3]
-
Amine/Nucleophilic Scavenging: Employing an amine to convert it into a stable amide.[3][5][6][7]
The choice depends on the stability of your desired product and the properties of the resulting byproduct.
Q3: Which quenching method is most appropriate for my experiment?
Answer: Selecting the optimal quenching strategy requires considering the properties of your product and the potential byproducts. The following decision-making framework and comparison table can guide your choice.
Caption: Decision flowchart for selecting a quenching method.
Table 1: Comparison of Quenching Strategies for this compound
| Method | Typical Reagent | Byproduct Formed | Pros | Cons | Best For... |
| Aqueous Quench | 5% Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) | Sodium 4-methylvalerate (water-soluble salt) | Inexpensive, effective, byproduct is easily removed in the aqueous layer. | Highly exothermic, produces HCl gas, not suitable for water-sensitive products. | General purpose; reactions where the desired product is stable to water and mild base. |
| Alcoholic Quench | Methanol (MeOH) or Isopropanol (iPrOH) | Methyl or Isopropyl 4-methylvalerate (ester) | Less vigorous than aqueous quench, useful for water-sensitive compounds. | Byproduct is an organic ester that must be separated from the product via chromatography or distillation. | Reactions where the product is sensitive to water but the resulting byproduct ester has a very different boiling point or polarity for easy separation. |
| Amine Scavenger | Isopropylamine, Tris(2-aminoethyl)amine, or polymer-bound amines | N-substituted 4-methylpentanamide (amide) | Very fast and efficient reaction, forms a stable amide. Polymer-bound scavengers can be removed by simple filtration. | Can be exothermic, byproduct amide requires separation (unless a resin is used). Amines are basic. | Scavenging trace amounts of acyl chloride or when the product is sensitive to water/alcohols. Ideal for high-throughput synthesis. |
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Quench and Work-up
This is the most common method for completely removing excess this compound and its byproduct, HCl. The key is to add the reaction mixture to the basic solution slowly to control the vigorous and exothermic hydrolysis reaction.[3][8]
Safety First: this compound is corrosive, flammable, and reacts violently with water.[8][9][10][11] Always wear appropriate PPE, including safety goggles, a lab coat, and gloves. Perform this procedure in a well-ventilated chemical fume hood.
Caption: Workflow for an aqueous quench and extraction.
Step-by-Step Methodology:
-
Prepare the Quench Solution: In a separate flask large enough to accommodate both the reaction volume and the quench solution, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Causality: Using a base neutralizes the HCl generated during hydrolysis, preventing acidic conditions that might harm your product. The bicarbonate also acts as an indicator; the cessation of CO₂ evolution signals the completion of the quench.
-
-
Cool the Quench Flask: Place the flask containing the bicarbonate solution into an ice/water bath and begin stirring.
-
Causality: The hydrolysis of an acyl chloride is highly exothermic. Cooling is critical to dissipate the heat generated and prevent the reaction from boiling uncontrollably.[3]
-
-
Perform the Quench: Using an addition funnel, add the crude reaction mixture containing this compound dropwise to the vigorously stirred, cold bicarbonate solution.
-
Causality: Adding the reactive mixture to the quench solution (reverse addition) ensures the acyl chloride is always the limiting reagent, preventing a large, uncontrolled exotherm.
-
-
Stir and Equilibrate: Once the addition is complete, allow the mixture to stir for 15-30 minutes as it slowly warms to room temperature. Ensure all gas evolution has stopped.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract your product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The byproduct, sodium 4-methylvalerate, will remain in the aqueous layer.
-
Wash and Dry: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to isolate your crude product for further purification.
Q4: My product is sensitive to water. What is a reliable non-aqueous method?
Answer: If your compound of interest contains water-sensitive functional groups (e.g., other acid chlorides, certain esters, or protecting groups), an alcohol-based quench is a suitable alternative. This converts the this compound to an ester, which can then be removed during purification.
Protocol 2: Alcohol-Based Quench
-
Select an Alcohol: Choose a simple, low-boiling-point alcohol like methanol or ethanol.
-
Causality: A low-boiling-point alcohol forms a more volatile ester, which is often easier to remove from a less volatile product by evaporation or distillation.
-
-
Cool the Reaction: Cool your primary reaction mixture in an ice bath.
-
Add the Alcohol: Slowly add 10-20 equivalents of the chosen alcohol to the stirred reaction mixture. You may also add a non-nucleophilic base like pyridine or triethylamine (1.5 equivalents) to scavenge the generated HCl.[4]
-
Warm and Analyze: Allow the reaction to warm to room temperature and stir for 30 minutes. Confirm the absence of the acyl chloride using the "Quench-TLC" method described in Q1.
-
Purification: The byproduct, methyl or ethyl 4-methylvalerate, is now part of the organic mixture. This must be separated from your desired product, typically via flash column chromatography or distillation.
Safety & Handling Summary
Handling this compound requires strict adherence to safety protocols due to its hazardous properties.
Table 2: Key Properties and Safety Information for this compound
| Property | Value | Reference |
| Synonyms | 4-Methylpentanoyl chloride | [1][10][12] |
| CAS Number | 38136-29-7 | [9][10][12][13] |
| Molecular Formula | C₆H₁₁ClO | [1][10] |
| Boiling Point | 141-144 °C | [1][9][13] |
| Density | ~0.98 g/cm³ | [1][13] |
| Flash Point | 41 °C | [1][9] |
-
Flammable: Keep away from heat, sparks, and open flames.[9][11] Ensure all equipment is properly grounded to prevent static discharge.[15]
-
Corrosive: Causes severe skin burns and eye damage.[9][10][11] Reacts with moisture on skin and mucous membranes.
-
Water Reactive: Reacts violently with water, releasing corrosive HCl gas.[8]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use impervious gloves (e.g., butyl rubber or laminate).
-
Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.
-
Respiratory: All manipulations should occur in a certified chemical fume hood.
-
Absorb small spills with an inert, non-combustible material like dry sand or vermiculite. Do not use combustible materials like paper towels.
-
Quench all waste containing this compound before disposal. Dispose of the neutralized waste in accordance with local, state, and federal regulations.
References
- 1. echemi.com [echemi.com]
- 2. reddit.com [reddit.com]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. VALERYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound | 38136-29-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 38136-29-7 | TCI AMERICA [tcichemicals.com]
- 12. This compound | 38136-29-7 [sigmaaldrich.com]
- 13. This compound | 38136-29-7 [chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Solvent Effects on the Rate of Reaction with 4-Methylvaleryl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice on navigating the complexities of solvent effects in reactions involving 4-methylvaleryl chloride. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring your work is built on a foundation of scientific integrity and practical expertise.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with this compound and solvent selection.
Q1: My reaction with this compound is unexpectedly slow. Could the solvent be the issue?
A1: Absolutely. The choice of solvent is a critical factor that can dramatically influence the rate of a reaction.[1][2] this compound typically reacts via a nucleophilic acyl substitution mechanism. The polarity of the solvent plays a pivotal role in stabilizing or destabilizing the transition state of this reaction.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, polar starting materials and the charged intermediates of a reaction are poorly solvated. This lack of stabilization can lead to very slow reaction rates.[4]
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These solvents are generally a good choice for bimolecular nucleophilic substitution (SN2-type) reactions.[5][6] They can dissolve ionic nucleophiles but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.[7]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can hydrogen bond with and strongly solvate the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbonyl carbon of the this compound.[7][8] This can significantly slow down an SN2-type reaction. However, for reactions that can proceed through a unimolecular (SN1-type) mechanism, these solvents can accelerate the reaction by stabilizing the carbocation intermediate that is formed.[9][10]
Q2: I'm observing unexpected side products. Can the solvent be the cause?
A2: Yes, the solvent can participate in the reaction, a phenomenon known as solvolysis.[11][12] If you are using a nucleophilic solvent, such as water or an alcohol, it can compete with your intended nucleophile, leading to the formation of 4-methylvaleric acid or a 4-methylvalerate ester, respectively.
Q3: How do I choose the optimal solvent to maximize my reaction rate?
A3: The ideal solvent choice depends on the specific nucleophile and the desired reaction mechanism.
-
For strong, anionic nucleophiles (favoring an SN2-type mechanism): A polar aprotic solvent is often the best choice.[5][6] It will dissolve the nucleophile while keeping it highly reactive.
-
For reactions that may proceed via an SN1-type mechanism (e.g., with weak nucleophiles and on sterically hindered substrates): A polar protic solvent can be beneficial as it will stabilize the carbocation intermediate.[9][10]
A good starting point is to consult the literature for similar reactions. If data is unavailable, a solvent screen is a practical approach to empirically determine the best solvent for your specific system.
Q4: What is the significance of the dielectric constant of a solvent?
A4: The dielectric constant is a measure of a solvent's ability to separate opposite charges.[13] Solvents with a high dielectric constant are more effective at stabilizing charged intermediates and transition states. For reactions that involve the formation of charged species in the rate-determining step, such as an SN1 reaction, a higher dielectric constant generally leads to a faster reaction rate.[14][15][16]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to solvent effects in your experiments with this compound.
Issue 1: The reaction rate is significantly lower than expected.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Solvent Polarity | 1. Assess the polarity of your current solvent. Is it nonpolar when a polar medium is required to dissolve the reactants? | For a reaction to occur, the reactants must be in the same phase to allow for molecular collisions.[8] If one or more of your reactants are insoluble, the reaction will be extremely slow. |
| 2. Consider the reaction mechanism. If it is likely an SN2-type reaction, switch from a polar protic solvent to a polar aprotic solvent. | Polar protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, reducing its reactivity.[8] Polar aprotic solvents do not have this effect.[7] | |
| 3. Perform a small-scale solvent screen. Test the reaction in a few different solvents with varying polarities (e.g., a nonpolar, a polar aprotic, and a polar protic solvent). | This empirical approach is often the most effective way to identify the optimal solvent for a novel reaction. | |
| Poor Solubility of Reactants | 1. Visually inspect the reaction mixture. Do you see undissolved solids? | Incomplete dissolution of reactants will limit the effective concentration and thus the reaction rate.[1] |
| 2. Try a co-solvent system. If a single solvent does not dissolve all reactants, a mixture of two miscible solvents may be effective. | A co-solvent system can provide a balance of polar and nonpolar characteristics to accommodate all reaction components. |
Issue 2: The reaction yields are inconsistent.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Trace amounts of water in the solvent | 1. Use anhydrous solvents. Ensure your solvents are properly dried before use. | This compound is highly reactive towards water and will readily hydrolyze to 4-methylvaleric acid, consuming your starting material and reducing the yield of the desired product. |
| 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents atmospheric moisture from entering the reaction vessel. | |
| Solvent-Induced Change in Mechanism | 1. Re-evaluate your solvent choice in the context of the reaction mechanism. | A change in solvent can sometimes shift the reaction from one mechanistic pathway to another (e.g., from SN2 to SN1), which can have a significant impact on the product distribution and yield.[6] |
Data Presentation: Solvent Properties and Their Impact
The following table provides a summary of key properties for a selection of common laboratory solvents and their general effect on nucleophilic acyl substitution reactions.
| Solvent | Class | Dielectric Constant (ε) at 20°C | General Effect on SN2 Rate | General Effect on SN1 Rate |
| Hexane | Nonpolar | 1.89 | Very Slow | Very Slow |
| Toluene | Nonpolar | 2.38 | Very Slow | Very Slow |
| Diethyl Ether | Polar Aprotic | 4.34 | Moderate | Slow |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | Fast | Moderate |
| Acetone | Polar Aprotic | 20.7 | Fast | Moderate |
| Dichloromethane (DCM) | Polar Aprotic | 9.08 | Moderate | Moderate |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Very Fast | Fast |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very Fast | Fast |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very Fast | Fast |
| Methanol | Polar Protic | 32.7 | Slow | Fast |
| Ethanol | Polar Protic | 24.5 | Slow | Fast |
| Water | Polar Protic | 80.1 | Very Slow | Very Fast |
Data for dielectric constants are approximate and can be found in various sources.[17][18]
Experimental Protocols
Protocol 1: Kinetic Monitoring of the Reaction of this compound by In-situ Spectroscopic Analysis
This protocol outlines a general method for determining the rate of reaction of this compound with a nucleophile using spectroscopic techniques such as FT-IR or NMR.[19][20][21][22]
Materials:
-
This compound
-
Nucleophile of interest
-
Anhydrous solvent
-
Spectrometer (FT-IR with an ATR probe or NMR)
-
Reaction vessel equipped with a magnetic stirrer and inert gas inlet
Procedure:
-
Set up the reaction vessel under an inert atmosphere.
-
Add the chosen anhydrous solvent to the vessel.
-
Dissolve the nucleophile in the solvent and allow the solution to reach the desired reaction temperature.
-
Acquire a background spectrum of the nucleophile solution.
-
Initiate the reaction by adding a known amount of this compound to the stirred solution.
-
Immediately begin acquiring spectra at regular time intervals.
-
Monitor the reaction by observing the disappearance of a characteristic peak for a reactant (e.g., the C=O stretch of the acyl chloride in the IR spectrum) or the appearance of a characteristic peak for the product.
-
Continue data acquisition until the reaction is complete (i.e., no further change in the spectra is observed).
-
Analyze the data by plotting the concentration (or a property proportional to concentration, such as absorbance) of a reactant or product versus time to determine the reaction rate.
Protocol 2: Visualizing Solvent Polarity with Reichardt's Dye
This protocol provides a simple and effective visual demonstration of the concept of solvent polarity using Reichardt's dye.[23][24][25]
Materials:
-
Reichardt's dye (Betaine 30)
-
A selection of solvents of varying polarity (e.g., hexane, toluene, acetone, ethanol, water)
-
Test tubes or small vials
Procedure:
-
Place a small, equal amount of Reichardt's dye into each test tube.
-
Add a few milliliters of each solvent to the corresponding test tube.
-
Observe the color of the solution in each solvent.
-
The color of the solution is a direct visual indicator of the solvent's polarity. The color will shift from green/blue in less polar solvents to red/orange in more polar solvents.[23][26]
Visualizations
Diagram 1: Troubleshooting Workflow for Slow Reactions
Caption: A decision tree for troubleshooting slow reaction rates.
Diagram 2: Solvent Effects on the Transition State
Caption: Energy profiles illustrating solvent effects on transition states.
Safety Information
This compound is a corrosive and flammable liquid that reacts violently with water.[27][28] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[29][30] Ensure that an eyewash station and safety shower are readily accessible.[28] Store in a cool, dry place under an inert atmosphere.[27]
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. Organic Solvents: Types, Uses, & Properties Explained [allen.in]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. quora.com [quora.com]
- 10. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 11. Solvolysis - Wikipedia [en.wikipedia.org]
- 12. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 13. sarthaks.com [sarthaks.com]
- 14. brainly.com [brainly.com]
- 15. The influence of the solvent on reaction rates - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 16. iiste.org [iiste.org]
- 17. scribd.com [scribd.com]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. fiveable.me [fiveable.me]
- 20. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 21. clairet.co.uk [clairet.co.uk]
- 22. Magritek [magritek.com]
- 23. Demo 38: Reichardt's Dye [www-chem.ucsd.edu]
- 24. Reichardt's dye - Wikipedia [en.wikipedia.org]
- 25. d-nb.info [d-nb.info]
- 26. reddit.com [reddit.com]
- 27. This compound | 38136-29-7 | TCI AMERICA [tcichemicals.com]
- 28. WERCS Studio - Application Error [assets.thermofisher.com]
- 29. pfaltzandbauer.com [pfaltzandbauer.com]
- 30. kscl.co.in [kscl.co.in]
Technical Support Center: Managing Exotherms in Large-Scale Reactions with 4-Methylvaleryl Chloride
Welcome to the technical support center for handling large-scale reactions involving 4-Methylvaleryl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this reagent. Our goal is to equip you with the knowledge to ensure both the safety and success of your chemical syntheses.
Introduction: The Challenge of this compound Exotherms
This compound, a reactive acyl chloride, is a valuable building block in organic synthesis.[1][2][3] However, its utility is accompanied by a significant safety challenge: highly exothermic reactions.[4] Uncontrolled heat release can lead to thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature, potentially causing reactor over-pressurization, explosions, and the release of hazardous materials.[5][6][7] This guide provides a structured approach to mitigating these risks through careful planning, control, and emergency preparedness.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing a clear path to resolution.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Symptoms:
-
A sudden increase in internal reaction temperature that outpaces the cooling system's capacity.
-
Vigorous off-gassing or boiling of the solvent.
-
Noticeable change in the color or viscosity of the reaction mixture.
Root Causes & Solutions:
| Root Cause | Causal Explanation | Troubleshooting Steps |
| Addition Rate Too High | The rate of the exothermic reaction is directly proportional to the concentration of the limiting reagent. Adding this compound too quickly leads to a rapid accumulation of heat.[5] | 1. Immediately halt the addition of this compound. 2. Engage emergency cooling if available (e.g., activate a secondary cooling loop, add a dry ice/acetone bath). 3. Monitor the temperature closely. If it continues to rise uncontrollably, proceed to the emergency quenching protocol. 4. Once the temperature is stable and within the desired range, resume addition at a significantly reduced rate (e.g., 25-50% of the original rate). |
| Inadequate Cooling | The heat removal capacity of the reactor is insufficient for the scale and rate of the reaction. This is a common issue when scaling up, as the surface-area-to-volume ratio decreases.[8] | 1. Ensure the cooling system is operating at maximum capacity. Check the coolant temperature and flow rate. 2. Consider pre-cooling the this compound before addition. 3. For future runs, re-evaluate the cooling capacity of the reactor. It may be necessary to use a larger reactor with a better cooling jacket or a more powerful chiller. |
| Poor Mixing | Inadequate agitation can lead to localized "hot spots" where the concentration of reagents is high, causing a localized runaway that can propagate through the reaction mixture. | 1. Verify that the agitator is functioning correctly and at the appropriate speed. 2. Ensure the impeller design is suitable for the viscosity and geometry of the reaction mixture. 3. Consider using a baffle to improve mixing efficiency. |
Issue 2: Pressure Buildup in the Reactor
Symptoms:
-
A steady or rapid increase in the reactor's head-space pressure.
-
Activation of pressure relief valves.
Root Causes & Solutions:
| Root Cause | Causal Explanation | Troubleshooting Steps |
| Solvent Boiling | The internal temperature has exceeded the boiling point of the solvent due to an exotherm. | 1. Immediately stop the addition of reagents. 2. Increase cooling to lower the internal temperature below the solvent's boiling point. 3. Ensure the condenser is functioning efficiently to return solvent vapors to the reaction. |
| Gas Evolution | Reactions of acyl chlorides can produce gaseous byproducts, such as hydrogen chloride (HCl), especially if moisture is present.[4] | 1. Ensure the reactor is properly vented to a scrubber system to neutralize acidic gases. 2. Verify that all reagents and solvents are anhydrous to minimize side reactions that produce gas. 3. If pressure continues to rise, consider a controlled vent to the scrubber, but only if the system is designed for this and it is safe to do so. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exotherms in reactions with this compound?
A1: The primary exothermic event is the nucleophilic acyl substitution reaction itself.[9] this compound has a highly electrophilic carbonyl carbon, which reacts readily with nucleophiles. This reaction is often thermodynamically favorable and releases a significant amount of energy as heat.[4] Additionally, the quenching step, where unreacted this compound is neutralized, is also highly exothermic, particularly with water or alcohols.[4][10]
Q2: How can I safely scale up a reaction involving this compound?
A2: Scaling up requires a thorough hazard assessment.[11][12] A key principle is to never scale up a reaction by more than a factor of three to five at a time without re-evaluating the thermal risks.[11] Before scaling up, it is crucial to perform reaction calorimetry to determine the heat of reaction, the maximum adiabatic temperature rise, and the rate of heat evolution.[8] This data will inform the required cooling capacity and safe addition rates for the larger scale.
Q3: What are the best practices for quenching a large-scale reaction with this compound?
A3: The safest method for quenching is a "reverse quench," where the reaction mixture is slowly added to a well-stirred, cooled quenching solution.[13] Never add the quenching agent (e.g., water, alcohol) directly to the reaction vessel, as this can create a localized, violent exotherm.[13] The quenching solution should be in a separate vessel with its own cooling and agitation. For acyl chlorides, a common quenching agent is a cold, dilute solution of sodium bicarbonate or another mild base to neutralize the resulting carboxylic acid and any HCl byproduct.[14]
Q4: What is the role of solvent selection in managing exotherms?
A4: The choice of solvent is critical. A solvent with a higher boiling point can provide a larger temperature window for the reaction to operate safely. However, a solvent with a lower boiling point can act as a safety measure by boiling and removing heat through vaporization (reflux cooling), provided the system is equipped with an efficient condenser. The solvent should also have good heat transfer properties and be inert to the reactants and products.[15]
Q5: Are there alternatives to batch processing for managing these exotherms?
A5: Yes, continuous flow chemistry is an excellent strategy for managing highly exothermic reactions.[5][15] In a flow reactor, small volumes of reactants are continuously mixed and reacted, and the high surface-area-to-volume ratio allows for extremely efficient heat removal.[5][15] This minimizes the risk of thermal runaway and often leads to better process control and product quality.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Safe Addition of this compound in a Batch Reactor
-
Reactor Setup:
-
Ensure the reactor is clean, dry, and equipped with a calibrated temperature probe, an efficient overhead stirrer, a condenser, and an inert gas inlet (e.g., nitrogen or argon).
-
The reactor should be connected to a cooling system with sufficient capacity for the planned reaction scale.
-
-
Initial Charge:
-
Charge the reactor with the substrate and an anhydrous solvent.
-
Begin agitation and cool the mixture to the desired initial temperature (e.g., 0 °C).
-
-
Reagent Preparation:
-
Prepare a solution of this compound in the same anhydrous solvent in a separate, dry addition funnel or feed vessel. Diluting the reagent can help moderate the reaction rate.[15]
-
-
Controlled Addition:
-
Begin adding the this compound solution dropwise or via a syringe pump at a slow, controlled rate.
-
Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).
-
If the temperature begins to rise above the set point, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to monitor the temperature. The exotherm may continue for some time.
-
Maintain the reaction at the desired temperature until analysis (e.g., TLC, HPLC, GC) indicates completion.
-
Protocol 2: Emergency Quenching Procedure
This protocol should only be initiated if a thermal runaway is in progress and cannot be controlled by stopping the reagent addition and maximizing cooling.
-
Prepare a Quench Solution: In a separate, appropriately sized vessel, prepare a large volume of a cold (0-5 °C) quenching agent. A suitable option is a dilute aqueous solution of sodium bicarbonate. The vessel should have its own overhead stirrer.
-
Initiate Transfer: If the reactor is equipped with a dip tube and a means of transfer (e.g., nitrogen pressure), begin slowly transferring the hot reaction mixture into the vigorously stirred quench solution.
-
Monitor Both Vessels: Have personnel monitor the temperature and pressure of both the reaction vessel and the quench vessel. The transfer rate should be controlled to prevent excessive gas evolution or temperature rise in the quench vessel.
-
Neutralization and Workup: Once the entire reaction mixture has been transferred and the temperature has stabilized, the quenched mixture can be processed for workup.
Diagrams
References
- 1. This compound | 38136-29-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 38136-29-7 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. cetjournal.it [cetjournal.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. savemyexams.com [savemyexams.com]
- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. fauske.com [fauske.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: Troubleshooting Low Conversion in Esterification with 4-Methylvaleryl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates and other common issues encountered during the esterification of alcohols with 4-Methylvaleryl chloride. As your Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to make informed decisions in your experimental design.
Introduction: The Nuances of Acyl Chloride Esterification
The reaction of an alcohol with an acyl chloride, such as this compound, is a powerful and generally high-yielding method for ester synthesis.[1] Unlike the equilibrium-limited Fischer esterification, this pathway is typically fast and irreversible under the right conditions.[1] However, low conversion can still be a frustrating obstacle. This guide is structured in a question-and-answer format to directly address the specific challenges you may face.
Part 1: Initial Diagnosis of Low Conversion
Question 1: I've followed a standard protocol, but my ester yield is disappointingly low. What are the most likely culprits?
Low conversion in an acyl chloride esterification typically points to one of three primary areas: reagent integrity , reaction conditions , or steric hindrance . Before delving into complex optimizations, it's crucial to rule out the most common and easily rectifiable issues.
Troubleshooting Decision Tree: Initial Diagnosis
Caption: Initial diagnostic workflow for low esterification yield.
Part 2: Deep Dive into Troubleshooting
Reagent and Reaction Setup
Question 2: How critical is the exclusion of water, and what are the best practices?
Exceedingly critical. This compound is highly reactive towards water, leading to rapid hydrolysis back to 4-methylvaleric acid.[2] This not only consumes your acylating agent but also introduces an acidic byproduct that can complicate the reaction and purification.
Best Practices for Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves). Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[3]
-
Reagents: Ensure your alcohol and base (e.g., pyridine) are anhydrous.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Question 3: My this compound is old. Could this be the problem?
Yes. Acyl chlorides can degrade over time, especially if not stored under strictly anhydrous conditions. The primary degradation pathway is hydrolysis from atmospheric moisture, resulting in the corresponding carboxylic acid and HCl. You can check the purity of your this compound via ¹H NMR spectroscopy or by converting a small aliquot to a simple ester (e.g., with methanol) and analyzing by GC-MS.
Role of the Base and Catalysts
Question 4: I used triethylamine as a base and the reaction mixture turned dark. What happened?
This compound is an enolizable acyl chloride. In the presence of a strong, non-nucleophilic base like triethylamine (TEA), deprotonation at the α-carbon can occur, leading to the formation of a ketene intermediate. This ketene is highly reactive and can polymerize, resulting in a dark, tarry mixture and significantly reducing the yield of the desired ester.[1]
Question 5: What is the best base to use, and how much should I add?
For enolizable acyl chlorides, a weaker, nucleophilic base like pyridine is often a better choice.[1] Pyridine serves two main purposes:
-
HCl Scavenger: It neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the alcohol (which would render it non-nucleophilic).[1]
-
Nucleophilic Catalyst: Pyridine can react with the acyl chloride to form a highly reactive acylpyridinium ion intermediate. This intermediate is then more readily attacked by the alcohol, accelerating the rate of esterification.[4]
You should use at least one equivalent of pyridine for every equivalent of this compound to ensure complete neutralization of the generated HCl.[1]
Question 6: My alcohol is sterically hindered (secondary or tertiary), and the reaction is very slow. Should I add DMAP?
Yes, for sterically hindered alcohols, adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.05-0.2 equivalents) alongside pyridine can significantly increase the reaction rate.[5] DMAP is a hypernucleophilic acylation catalyst that functions similarly to pyridine but forms a more stable and highly reactive acylpyridinium intermediate, which is more effective at acylating hindered alcohols.[6][7]
| Base/Catalyst | Typical Use Case | Key Considerations |
| Pyridine | General purpose, especially for enolizable acyl chlorides | Use at least 1 equivalent. Acts as both base and catalyst. |
| Triethylamine (TEA) | Non-enolizable acyl chlorides | Can cause ketene formation and polymerization with this compound. |
| DMAP (catalytic) | With sterically hindered alcohols | Highly effective but should be used in catalytic amounts alongside a stoichiometric base like pyridine. |
Steric Hindrance and Reaction Conditions
Question 7: I am reacting this compound with a primary alcohol vs. a secondary alcohol. Should I expect a difference in yield or reaction time?
Absolutely. The branched structure of this compound already introduces some steric bulk. When this is combined with a sterically demanding alcohol, the reaction rate can decrease significantly.
-
Primary Alcohols: Generally react efficiently, often at 0°C to room temperature.
-
Secondary Alcohols: The reaction will be slower. You may need to increase the reaction time, gently heat the mixture, and/or add a catalyst like DMAP to achieve good conversion.[8]
-
Tertiary Alcohols: These are very sterically hindered and react extremely slowly with acyl chlorides. This reaction often requires more forcing conditions and specialized catalysts, and yields can still be low.[9]
The decrease in reactivity is due to the increased steric hindrance around the hydroxyl group, which impedes its nucleophilic attack on the carbonyl carbon of the acyl chloride.[10]
Experimental Protocol: Esterification of a Secondary Alcohol (Isopropanol)
Caption: Workflow for esterifying a secondary alcohol.
Part 3: Work-up and Analysis
Question 8: How do I effectively remove pyridine and pyridinium hydrochloride during the work-up?
A standard and effective method is to wash the organic layer with a dilute acidic solution, such as 1 M HCl.[11] Pyridine will be protonated to form water-soluble pyridinium hydrochloride, which partitions into the aqueous layer.
Caution: Ensure your target ester is stable to acidic conditions. If not, a wash with a saturated aqueous copper (II) sulfate solution is an alternative; pyridine forms a complex with CuSO₄ and is extracted into the aqueous phase.[11]
Following the acid wash, a wash with saturated sodium bicarbonate solution is recommended to remove any unreacted 4-methylvaleric acid (from hydrolysis of the starting material). A final wash with brine helps to remove residual water before drying the organic layer.[12]
Question 9: What analytical techniques are best for monitoring the reaction and confirming my product?
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting alcohol and the appearance of the more non-polar ester product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for confirming the formation of the desired ester by its mass and for identifying potential side products.[13][14] It can also be used to quantify the conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the reaction in real-time by observing the disappearance of the alcohol O-H stretch (~3300 cm⁻¹) and the appearance of the ester C=O stretch (~1735 cm⁻¹).[15][16]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: The definitive method for structural confirmation of the final, purified product.
References
- 1. orgosolver.com [orgosolver.com]
- 2. benchchem.com [benchchem.com]
- 3. iiste.org [iiste.org]
- 4. reddit.com [reddit.com]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jmchemsci.com [jmchemsci.com]
- 15. FTIR based kinetic characterisation of an acid-catalysed esterification of 3-methylphthalic anhydride and 2-ethylhexanol - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Identifying impurities in 4-Methylvaleryl chloride reactions by TLC and NMR
A Guide to Identifying Reaction Impurities by TLC and NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methylvaleryl chloride. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal logic behind the experimental choices you make. This resource will help you troubleshoot common issues and confidently identify impurities in your reactions using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Understanding the Chemistry: Common Impurities and Their Origins
The synthesis of this compound from 4-methylvaleric acid, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, is a foundational reaction.[1][2][3][4] While seemingly straightforward, the high reactivity of the acyl chloride product makes it susceptible to side reactions, leading to common impurities that can complicate downstream processes.
The three most prevalent impurities are:
-
Unreacted 4-Methylvaleric Acid : Incomplete reaction is a common issue, leaving starting material in your crude product.
-
4-Methylvaleric Anhydride : The highly electrophilic this compound can react with the nucleophilic unreacted 4-methylvaleric acid, especially if the reaction temperature rises or if there is a high concentration of the starting acid.[5][6][7][8]
-
Hydrolysis Product (4-Methylvaleric Acid) : Acyl chlorides are extremely sensitive to moisture.[6][9][10] Any exposure to atmospheric water or residual water in solvents will rapidly hydrolyze the product back to the starting carboxylic acid.
Below is a diagram illustrating the primary reaction and the formation pathways of these key impurities.
Caption: Reaction scheme for this compound synthesis and impurity formation.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during your analysis.
TLC Analysis Issues
Q1: I ran a TLC of my reaction mixture, and I see a major spot that hasn't moved from the baseline. What is it?
A: A spot with an Rf value of or near zero indicates a highly polar compound that strongly adheres to the silica gel stationary phase. In this reaction, this is almost certainly the unreacted 4-methylvaleric acid . Carboxylic acids are very polar and often streak or remain at the baseline in typical non-polar to moderately polar solvent systems (e.g., ethyl acetate/hexanes).
-
Self-Validation Step: To confirm, co-spot your reaction mixture lane with a lane containing only your 4-methylvaleric acid starting material. If the spots have the same Rf value, you have positively identified the impurity.
Q2: My acyl chloride product seems to be degrading on the TLC plate. How can I reliably monitor my reaction's progress?
A: This is a critical and common problem. Acyl chlorides are highly reactive and can be hydrolyzed by the silica gel on the TLC plate, which contains surface silanol groups (Si-OH) and adsorbed water.[11][12] This means the spot you see might be the hydrolysis product (the starting acid) rather than the acyl chloride itself.
The field-proven solution is in-situ derivatization . Before running the TLC, you quench a small aliquot of your reaction mixture with a nucleophilic alcohol, like methanol or ethanol. This rapidly converts the reactive acyl chloride into a more stable, less polar ester (e.g., methyl 4-methylvalerate). This ester is easily visualized by TLC and is stable on the silica plate.[11][13][14]
-
Causality: The ester is significantly less polar than the starting acid, so it will have a much higher Rf value, making the disappearance of the starting material spot and the appearance of a new high-Rf product spot easy to track.
Caption: Workflow for reliable TLC monitoring via in-situ derivatization.
Q3: How do I visualize the spots? My compounds are not UV-active.
A: While the product and impurities lack strong chromophores for UV visualization, several chemical stains are effective:
-
Potassium Permanganate (KMnO₄) Stain: A good general-purpose stain that reacts with most organic compounds. Spots appear yellow/brown on a purple background.
-
Bromocresol Green Stain: This is a specific stain for acidic compounds.[15][16] It is excellent for visualizing the 4-methylvaleric acid starting material, which will appear as a yellow spot on a blue or green background. This can be a powerful tool to confirm the consumption of your starting material.
-
p-Anisaldehyde Stain: This stain is useful for visualizing the alcohol-quenched ester derivative, which will often appear as a distinct colored spot upon heating.
NMR Spectroscopy Issues
Q1: My ¹H NMR spectrum shows a broad peak far downfield, around 10-12 ppm. What is it?
A: This is the classic signature of a carboxylic acid proton (-COOH) .[17] Its presence is a definitive indicator of unreacted 4-methylvaleric acid or its hydrolysis product in your sample. The chemical shift is highly variable and the peak is often broad due to hydrogen bonding and chemical exchange.
-
Self-Validation Step: To confirm, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium (COOH -> COOD), causing the peak at 10-12 ppm to disappear.
Q2: I see two distinct triplets around 2.3 ppm and 2.9 ppm. My starting acid only has one triplet around 2.3 ppm. What's happening?
A: This is a clear indication of product formation. The methylene protons alpha to the carbonyl group (-CH₂-C=O) are sensitive to the electronic environment of the carbonyl.
-
~2.3 ppm (triplet): This corresponds to the -CH₂- protons of the 4-methylvaleric acid (starting material/hydrolysis product).[18][19]
-
~2.9 ppm (triplet): This downfield shift is characteristic of the -CH₂- protons of the This compound product. The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon, which in turn deshields the adjacent alpha-protons, shifting their signal further downfield.
Q3: My spectrum is clean of starting material, but the integration of the alpha-protons seems complex. Could I have an anhydride impurity?
A: Yes, this is a strong possibility. The 4-methylvaleric anhydride is structurally very similar to the acid and acid chloride, but its alpha-protons will have a distinct chemical shift. They typically resonate at a position intermediate between the acid and the acid chloride, often around ~2.5-2.6 ppm . If the anhydride is present, you may see three overlapping signals in the alpha-proton region (acid at ~2.3 ppm, anhydride at ~2.5 ppm, and acid chloride at ~2.9 ppm).
-
Causality: The anhydride's carbonyl group is more electron-withdrawing than a carboxylic acid's but less so than an acyl chloride's, resulting in this intermediate chemical shift.[18] Comparing the integration of these distinct alpha-proton signals allows you to quantify the relative amounts of each species in your mixture.
Caption: Decision tree for troubleshooting impurities using ¹H NMR data.
Frequently Asked Questions (FAQs)
Q: What is a good starting TLC solvent system for this reaction? A: A good starting point is 20-30% ethyl acetate in hexanes. This provides good separation between the non-polar product (or its ester derivative) and the polar starting acid. Adjust the polarity as needed based on your results.
Q: Can I use ¹³C NMR to identify these impurities? A: Absolutely. The carbonyl carbon (C=O) is particularly diagnostic. You can expect to see the following approximate chemical shifts:
-
4-Methylvaleric Acid: ~180 ppm
-
4-Methylvaleric Anhydride: ~170 ppm
-
This compound: ~175 ppm
Q: My reaction seems to have stalled. What are the common causes? A: Stalled reactions are often due to poor quality reagents or insufficient reaction conditions. Ensure your chlorinating agent (e.g., thionyl chloride) is fresh, as it can decompose over time. Ensure all glassware is scrupulously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents and product.[11]
Reference Data & Protocols
Data Summary Tables
Table 1: Comparative TLC Data for this compound and Potential Impurities
| Compound | Structure | Typical Rf* | Notes |
| 4-Methylvaleric Acid | (CH₃)₂CH(CH₂)₂COOH | ~0.1 | Highly polar, may streak. Visualizes with bromocresol green. |
| Methyl 4-methylvalerate | (CH₃)₂CH(CH₂)₂COOCH₃ | ~0.7 | Stable derivative for monitoring. Visualizes well with KMnO₄. |
| 4-Methylvaleric Anhydride | ((CH₃)₂CH(CH₂)₂CO)₂O | ~0.5 | Less polar than the acid. |
*Approximate values in 20% Ethyl Acetate/Hexanes. Actual values may vary.
Table 2: Characteristic ¹H NMR Chemical Shifts (δ) for this compound and Potential Impurities (in CDCl₃)
| Compound | -CH ₂-CO- (α-protons) | -CH (CH₃)₂ | -CH(CH ₃)₂ | -COOH |
| 4-Methylvaleric Acid | ~2.35 ppm (t) | ~1.6 ppm (m) | ~0.9 ppm (d) | ~11.0 ppm (br s) |
| This compound | ~2.90 ppm (t) | ~1.7 ppm (m) | ~0.95 ppm (d) | N/A |
| 4-Methylvaleric Anhydride | ~2.55 ppm (t) | ~1.6 ppm (m) | ~0.9 ppm (d) | N/A |
*Chemical shifts are estimates and can vary based on solvent and concentration. Coupling constants (J) are typically ~7 Hz.[20][21][22][23]
Experimental Protocols
Protocol 1: In-situ Derivatization for TLC Analysis
-
In a fume hood, add ~1 mL of anhydrous methanol to a small, dry vial.
-
Using a dry syringe or glass capillary, withdraw a small drop of your reaction mixture and add it to the methanol.
-
Vortex the vial for a few seconds. The derivatization is nearly instantaneous.
-
Spot this derivatized mixture onto your TLC plate alongside your starting material and a co-spot lane.
-
Elute the plate with a suitable solvent system (e.g., 20% ethyl acetate/hexanes).
-
Dry the plate and visualize using an appropriate stain (e.g., KMnO₄).
Protocol 2: Sample Preparation for ¹H NMR Analysis
-
In a fume hood, carefully take ~0.5-1.0 mL of the crude reaction mixture and place it in a round-bottom flask.
-
Connect the flask to a rotary evaporator (with a base trap to protect the pump from acidic gases like HCl or SO₂).[14]
-
Carefully evaporate the excess chlorinating agent and reaction solvent under reduced pressure. Do not use excessive heat, as it can promote anhydride formation.
-
Dissolve the resulting crude oil in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube for analysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Video: Preparation of Acid Anhydrides [jove.com]
- 9. savemyexams.com [savemyexams.com]
- 10. savemyexams.com [savemyexams.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. reddit.com [reddit.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. silicycle.com [silicycle.com]
- 17. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. fiveable.me [fiveable.me]
- 21. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. web.mnstate.edu [web.mnstate.edu]
Impact of moisture on 4-Methylvaleryl chloride stability and reactivity
A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Moisture on Stability and Reactivity
Welcome to the Technical Support Center for 4-Methylvaleryl Chloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information and practical troubleshooting advice. This compound is a highly reactive acylating agent, and its efficacy is critically dependent on anhydrous conditions. This guide will help you understand and mitigate the challenges posed by moisture contamination.
The Critical Role of Anhydrous Conditions
This compound, like other acyl chlorides, is extremely susceptible to hydrolysis.[1][2] The presence of even trace amounts of water can significantly impact its stability and reactivity, leading to the formation of undesirable byproducts and compromising your experimental outcomes. The primary reaction with water is a vigorous hydrolysis that produces 4-methylvaleric acid and corrosive hydrogen chloride (HCl) gas.[1][3] This reaction is often exothermic and can be violent.[1][4]
The Hydrolysis Reaction of this compound
The nucleophilic attack of water on the electrophilic carbonyl carbon of this compound initiates the hydrolysis process. This reaction is typically rapid and irreversible under standard laboratory conditions.
Caption: Hydrolysis of this compound.
Troubleshooting Guide
Moisture-related issues are the most common source of problems when working with this compound. This table outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no product yield in acylation reaction | - Hydrolysis of this compound: The reagent has been consumed by reacting with water before it can react with your substrate.[1][2] - Contaminated solvent: The solvent used for the reaction contains an unacceptable level of water.[5][6] - Wet glassware: Residual moisture on the surface of the reaction vessel. | - Use freshly opened or properly stored this compound. Store under an inert atmosphere and keep the container tightly closed.[7][8] - Use anhydrous solvents. Dry solvents using appropriate drying agents (e.g., molecular sieves, calcium hydride) and verify dryness.[9][10] - Thoroughly dry all glassware in an oven and cool under a stream of dry inert gas (e.g., nitrogen or argon) before use. |
| Formation of a white precipitate and/or fuming upon opening the reagent bottle | - Exposure to atmospheric moisture: The reagent is reacting with water vapor from the air.[1] The fumes are a mixture of 4-methylvaleric acid and HCl gas.[1] | - Work in a fume hood with proper personal protective equipment (PPE). [3] - Handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air.[7] |
| Inconsistent reaction results | - Variable moisture content: The amount of water contamination is fluctuating between experiments. | - Standardize your procedure for handling and dispensing this compound and for drying solvents and glassware. - Consider quantifying the water content of your solvents using methods like Karl Fischer titration for critical applications.[5][11] |
| Corrosion of metal equipment | - Formation of HCl: The hydrolysis of this compound produces corrosive hydrogen chloride gas.[3][12] | - Use glass or other corrosion-resistant equipment. Avoid using metal spatulas or needles for extended periods. |
Frequently Asked Questions (FAQs)
Q1: How can I tell if my this compound has been contaminated with moisture?
A: Visual inspection can be a first indicator. The pure compound is a colorless to light yellow liquid. If it appears cloudy, has a strong acrid smell (a combination of vinegar-like and sharp acidic odors), or fumes excessively upon opening, it has likely been exposed to moisture.[1] For a more definitive assessment, you can perform a test reaction on a small scale or use analytical techniques like IR spectroscopy to look for the characteristic broad O-H stretch of the carboxylic acid byproduct.
Q2: What is the best way to store this compound to ensure its stability?
A: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[7][8][13] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent ingress of atmospheric moisture.[7][8] For long-term storage, consider using a desiccator.
Q3: Can I use a drying agent directly in my bottle of this compound?
A: It is generally not recommended to add drying agents directly to the stock bottle of this compound. Some drying agents can react with or be catalyzed by the acyl chloride. If you suspect minor water contamination, it is better to purify the required amount by distillation before use.
Q4: What are the best practices for handling this compound in the lab?
A: Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Use dry glassware and syringes. When transferring the liquid, do so under a counter-flow of inert gas to prevent exposure to air.
Q5: My reaction requires a non-polar aprotic solvent. How can I ensure it is sufficiently dry?
A: For non-polar aprotic solvents like toluene or hexane, you can use drying agents such as sodium metal (with benzophenone as an indicator) or calcium hydride.[10] For chlorinated solvents like dichloromethane, calcium hydride is a suitable choice. Molecular sieves are also a good option for many solvents.[14] Always distill the solvent from the drying agent to obtain the highest purity. The water content can be verified using methods like Karl Fischer titration or specialized NMR techniques.[5][11]
Experimental Protocol: Handling and Dispensing of this compound Under Anhydrous Conditions
This protocol outlines the steps for safely and effectively handling this compound to minimize moisture contamination.
Materials:
-
This compound
-
Dry, nitrogen-flushed reaction vessel with a septum
-
Dry, gas-tight syringe with a needle
-
Schlenk line or glovebox
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Set up the reaction vessel under a positive pressure of inert gas.
-
-
Handling the Reagent Bottle:
-
Allow the this compound bottle to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Carefully open the bottle under a flow of inert gas.
-
-
Dispensing:
-
Using a dry, gas-tight syringe, pierce the septum of the this compound bottle.
-
Withdraw the desired amount of the reagent.
-
Inject the this compound directly into the reaction vessel through the septum, ensuring the tip of the needle is below the surface of the solvent if present.
-
-
Storage after Use:
-
Immediately and tightly reseal the this compound bottle.
-
Consider flushing the headspace of the bottle with inert gas before sealing.
-
Return the bottle to the designated storage location.
-
Caption: Workflow for Handling this compound.
By adhering to these guidelines, you can significantly improve the stability of your this compound and the reproducibility of your experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemrevise.org [chemrevise.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. tsijournals.com [tsijournals.com]
- 7. fishersci.com [fishersci.com]
- 8. kscl.co.in [kscl.co.in]
- 9. Drying solvents and Drying agents [delloyd.50megs.com]
- 10. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 11. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. vandemark.com [vandemark.com]
- 14. 干燥剂 [sigmaaldrich.com]
Technical Support Center: Quenching Procedures for 4-Methylvaleryl Chloride Reactions
Welcome to the Technical Support Center for handling reactions involving 4-Methylvaleryl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for the effective quenching of reactions utilizing this reagent. Our goal is to equip you with the knowledge to perform these procedures safely, efficiently, and with a high degree of scientific integrity.
Introduction to Quenching this compound
This compound (isohexanoyl chloride) is a reactive acyl chloride used in various organic syntheses to introduce the 4-methylvaleryl moiety, notably in Friedel-Crafts acylations and the formation of esters and amides.[1] Due to its high reactivity, any unreacted this compound must be neutralized—or "quenched"—at the end of a reaction. This is a critical step to ensure the safety of the subsequent workup and purification, as well as the stability of the desired product.
The primary hazard of this compound is its vigorous and exothermic reaction with nucleophiles, particularly water, which produces corrosive hydrochloric acid (HCl) gas.[2][3] It is classified as a flammable, corrosive liquid that causes severe skin burns and eye damage.[2][4][5] Therefore, proper quenching technique is paramount.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a reaction involving this compound?
The primary purpose is to safely neutralize any excess, highly reactive this compound after your desired chemical transformation is complete. This converts it into a less reactive, more stable compound, which prevents uncontrolled reactions during aqueous workup and simplifies the purification of your target molecule.[6]
Q2: What are the most common quenching agents for this compound reactions?
The choice of quenching agent is dictated by the stability of your product and the overall reaction scheme. The most common agents are:
-
Water: Reacts to form 4-methylvaleric acid and hydrochloric acid. This is often done by pouring the reaction mixture over ice to manage the exotherm.[7]
-
Aqueous Base (e.g., saturated sodium bicarbonate, NaOH): Neutralizes both the unreacted acyl chloride and the HCl byproduct. This is a very common and effective method.[2]
-
Alcohols (e.g., methanol, ethanol): React to form the corresponding methyl or ethyl 4-methylvalerate ester. This can be a good option if the resulting ester is easily separable from your product.[8]
-
Amines: Form the corresponding amide. This is less common as a general quenching strategy unless the resulting amide is non-problematic for purification.[8]
Q3: Why is it critical to cool the reaction mixture before and during the quench?
The reaction of this compound with protic quenching agents like water or alcohols is highly exothermic.[7] Cooling the reaction mixture (typically to 0 °C in an ice bath) is essential to control the rate of reaction, dissipate the heat generated, and prevent a dangerous, uncontrolled exotherm that could lead to splashing of corrosive materials or boiling of low-boiling point solvents.[6]
Q4: What are the primary byproducts of quenching, and how do I remove them?
The byproducts depend on the quenching agent used:
| Quenching Agent | Primary Byproducts | Removal Strategy |
| Water / Ice | 4-Methylvaleric acid, Hydrochloric acid (HCl) | Extraction with a suitable organic solvent. The organic layer can then be washed with an aqueous base (e.g., NaHCO₃ solution) to remove the acidic byproducts. |
| Aqueous Base (e.g., NaHCO₃) | Sodium 4-methylvalerate, Sodium chloride (NaCl) | These salts are typically water-soluble and will be removed in the aqueous layer during an extractive workup. |
| Alcohol (e.g., Methanol) | Methyl 4-methylvalerate, Hydrochloric acid (HCl) | The resulting ester can be removed by distillation or chromatography. The HCl will be neutralized during subsequent aqueous washes. |
Q5: I've quenched my reaction, but the aqueous layer is still very acidic. What should I do?
This indicates that an insufficient amount of base was used to neutralize the HCl generated from the quench. You can cautiously add more of a saturated aqueous basic solution, such as sodium bicarbonate, to the separatory funnel until effervescence ceases and the aqueous layer is neutral or slightly basic (test with pH paper). Always ensure the separatory funnel is frequently vented to release any CO₂ pressure buildup.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Violent, uncontrolled reaction upon adding quenching agent | 1. Insufficient cooling of the reaction mixture.2. Quenching agent added too quickly. | 1. Always cool the reaction mixture to 0 °C or below before quenching.2. Add the quenching agent dropwise or in small portions with vigorous stirring.3. For large-scale reactions, consider adding the reaction mixture to the quenching solution (inverse addition). |
| Formation of an emulsion during aqueous workup | The presence of polar byproducts or insufficient phase separation. | 1. Add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break emulsions.2. Allow the mixture to stand for a longer period.3. Filter the entire mixture through a pad of Celite. |
| Low yield of desired product after workup | 1. Hydrolysis of a product that is sensitive to acid or base.2. Incomplete reaction before quenching. | 1. If the product is base-sensitive, quench with ice/water and then quickly extract the product before extensive washing with a base. If acid-sensitive, a non-protic quench or a buffered quench may be necessary.2. Monitor the reaction to completion (e.g., by TLC, GC, or NMR) before initiating the quench. |
| Product contains unreacted 4-Methylvaleric acid | Incomplete conversion of the starting carboxylic acid to this compound, which is then carried through the reaction and workup. | This is an issue with the formation of the acyl chloride, not the quench itself. Ensure anhydrous conditions and a sufficient amount of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) were used in the preceding step.[9] |
Experimental Protocols
Protocol 1: Standard Quenching Procedure with Saturated Sodium Bicarbonate
This is the most common and generally safest method for quenching reactions containing excess this compound.
Materials:
-
Reaction mixture containing this compound.
-
Ice-water bath.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separatory funnel.
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
Procedure:
-
Cooling: Once the reaction is deemed complete, cool the reaction flask in an ice-water bath to an internal temperature of 0-5 °C.
-
Quenching: While vigorously stirring the reaction mixture, slowly and carefully add the saturated aqueous NaHCO₃ solution dropwise via an addition funnel.
-
Caution: Vigorous gas (CO₂) evolution will occur. The rate of addition must be controlled to prevent excessive foaming and pressure buildup.
-
-
Completion of Quench: Continue adding the NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the quenched mixture to a separatory funnel. If needed, add more organic solvent to ensure proper partitioning.
-
Separation: Shake the funnel, venting frequently, and allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution), dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.[2]
Protocol 2: Quenching for Acid-Sensitive Products with Ice/Water
This method is suitable when the desired product may be susceptible to degradation under basic conditions.
Materials:
-
Reaction mixture containing this compound.
-
Beaker containing crushed ice and water.
-
Appropriate organic solvent for extraction.
Procedure:
-
Preparation: Prepare a beaker with a stirred slurry of crushed ice and water, ensuring it is large enough to accommodate the reaction mixture volume.
-
Quenching: Slowly pour the reaction mixture into the vigorously stirred ice/water slurry. The exotherm will be absorbed by the melting ice.
-
Extraction: Transfer the entire mixture to a separatory funnel. Add the appropriate organic solvent for extraction.
-
Separation: Shake the funnel and allow the layers to separate. Drain the aqueous layer, which will contain 4-methylvaleric acid and HCl.
-
Neutralization (Optional but Recommended): Quickly wash the organic layer with a saturated NaHCO₃ solution to remove residual acids, followed by a brine wash. This should be done rapidly to minimize contact time if the product has some base sensitivity.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
Visualizations
Logical Workflow for Quenching Reactions
The following diagram illustrates the decision-making process and workflow for quenching a reaction involving this compound.
Caption: Decision workflow for quenching this compound reactions.
References
- 1. rsc.org [rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. fishersci.it [fishersci.it]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparison of 4-Methylvaleryl chloride and valeric anhydride as acylating agents
4-Methylvaleryl Chloride vs. Valeric Anhydride: A Comparative Analysis for Synthetic Strategy
For researchers and process chemists, the introduction of an acyl group is a cornerstone of molecular construction. The choice of the acylating agent is a critical decision point that profoundly impacts reaction efficiency, substrate compatibility, scalability, and safety. This guide provides a detailed, data-driven comparison of two common C5 acylating agents: this compound and Valeric anhydride. We will move beyond simple catalog properties to explore the mechanistic nuances and practical considerations that should inform your synthetic design.
At a Glance: Head-to-Head Comparison
A direct comparison of the physical and chemical properties of these two reagents reveals the fundamental trade-offs between them.
| Property | This compound | Valeric Anhydride |
| Structure | (CH₃)₂CHCH₂CH₂COCl | (CH₃(CH₂)₃CO)₂O |
| CAS Number | 38136-29-7[1][2] | 2082-59-9[3][4][5] |
| Molecular Weight | 134.60 g/mol [2] | 186.25 g/mol [4][5] |
| Appearance | Colorless to light yellow liquid[6] | Colorless to pale yellow liquid[3][4] |
| Boiling Point | ~144 °C[1] | 228-230 °C[5][7] |
| Reactivity | Very High[8][9] | High[8][10] |
| Byproduct | Hydrogen Chloride (HCl)[8][11] | Valeric Acid |
| Key Hazards | Corrosive, Flammable, Water-Reactive[6][12][13] | Corrosive, Moisture-Sensitive[3][14][15] |
| Handling | Requires anhydrous conditions and a base to scavenge HCl.[8][16] | Easier to handle, but still requires protection from moisture.[4][14] |
The Mechanistic Divide: Why Reactivity Differs
The choice between an acyl chloride and an acid anhydride is fundamentally a choice between reactivity levels, which stems from their electronic structures. Both react via a nucleophilic acyl substitution mechanism, involving the addition of a nucleophile to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group.[8][16]
The superior reactivity of this compound is due to two main factors:
-
Inductive Effect : The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack than the corresponding carbon in valeric anhydride.[8][9]
-
Leaving Group Ability : The chloride ion (Cl⁻) is an excellent leaving group, as it is the conjugate base of a strong acid (HCl). The carboxylate anion (CH₃(CH₂)₃COO⁻) from the anhydride is a good leaving group, but less so than chloride, as it is the conjugate base of a weaker acid (valeric acid).[8][17]
Valeric anhydride is consequently a milder, more selective acylating agent.[17][18] While acyl chlorides can react violently, anhydrides often provide a more controlled reaction profile.[16][17]
Practical Application: A Comparative N-Acylation Protocol
To illustrate the practical differences in a laboratory setting, we present parallel protocols for the N-acylation of benzylamine. This common transformation highlights the distinct handling and workup procedures required for each reagent.
Protocol 1: N-Acylation of Benzylamine with this compound
-
Objective : To synthesize N-benzyl-4-methylpentanamide.
-
Rationale : This protocol includes a tertiary amine base (triethylamine) to neutralize the corrosive HCl byproduct as it is formed, preventing it from reacting with the starting amine or product.[8] Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl chloride.[13]
Step-by-Step Methodology:
-
Setup : To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition : Add triethylamine (1.1 eq) to the stirred solution.
-
Acylation : Slowly add this compound (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring completion by TLC or LC-MS.
-
Workup :
-
Quench the reaction by slowly adding 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by column chromatography or recrystallization to yield N-benzyl-4-methylpentanamide.
Protocol 2: N-Acylation of Benzylamine with Valeric Anhydride
-
Objective : To synthesize N-benzylpentanamide.
-
Rationale : This reaction can often be run neat or with minimal solvent and may not require an additional base, as the valeric acid byproduct is less reactive than HCl.[19] The reaction is generally slower than with the acyl chloride.[18]
Step-by-Step Methodology:
-
Setup : To a 50 mL round-bottom flask with a magnetic stirrer, add benzylamine (1.0 eq).[19]
-
Acylation : Add valeric anhydride (1.1 eq) directly to the stirred amine at room temperature.[19] An exotherm may be observed.
-
Reaction : Stir the mixture for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[19] Gentle heating may be required for less reactive amines.
-
Workup :
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove any unreacted benzylamine), saturated NaHCO₃ solution (to remove the valeric acid byproduct), and brine.[19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[19]
-
-
Purification : The resulting N-benzylpentanamide is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.
Visualization of the Decision-Making Process
The selection of the appropriate acylating agent is a multi-faceted decision. The following workflow diagram illustrates the key considerations for a researcher.
Caption: Decision workflow for selecting an acylating agent.
Conclusion and Expert Recommendation
The choice between this compound and valeric anhydride is a classic case of balancing reactivity with practicality.
This compound is the reagent of choice for its sheer power and speed.[8] It is ideal for acylating unreactive substrates, such as in Friedel-Crafts reactions, or when rapid and complete conversion is essential.[3][8] However, its use demands stringent anhydrous conditions and careful management of the corrosive HCl byproduct, making it more suitable for small-scale laboratory syntheses where conditions can be tightly controlled.[8][13][20]
Valeric anhydride represents a safer, more manageable alternative.[17][18] The byproduct, valeric acid, is less corrosive and more easily handled and removed than HCl.[11][18] This, combined with its lower reactivity, often leads to cleaner reactions and makes it the preferred agent for larger-scale syntheses, reactions with acid-sensitive substrates, or in industrial settings where safety, waste management, and ease of handling are paramount.[16][17]
Ultimately, the optimal choice is context-dependent. For rapid, forceful acylation on robust molecules, the acyl chloride is superior. For controlled, safer, and often cleaner transformations, especially on a larger scale, the anhydride is the more prudent and practical option.
References
- 1. This compound | 38136-29-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. CAS 2082-59-9: Valeric anhydride | CymitQuimica [cymitquimica.com]
- 4. VALERIC ANHYDRIDE - Career Henan Chemical Co. [coreychem.com]
- 5. VALERIC ANHYDRIDE | 2082-59-9 [chemicalbook.com]
- 6. This compound | 38136-29-7 | TCI AMERICA [tcichemicals.com]
- 7. Cas 2082-59-9,VALERIC ANHYDRIDE | lookchem [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | 38136-29-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 17. acetic anhydride is preferres over chloride for acelyation why | Filo [askfilo.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to the Reactivity of 4-Methylvaleryl Chloride Compared to Other Acyl Halides
In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the choice of an acylating agent is a decision that dictates reaction efficiency, selectivity, and overall yield. Acyl chlorides are renowned for their high reactivity, serving as powerful electrophiles for introducing acyl groups.[1] However, not all acyl chlorides are created equal. Their reactivity is a nuanced interplay of electronic and steric factors, and understanding these differences is paramount for rational synthetic design.
This guide provides an in-depth, objective comparison of the reactivity of 4-methylvaleryl chloride (also known as isovaleryl chloride) against a curated panel of other common acyl halides.[2][3] We will move beyond simple hierarchies to explore the structural rationale for these differences and provide robust, self-validating experimental protocols for empirical verification.
Part 1: The Mechanistic Foundation of Acyl Halide Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is fundamentally governed by the properties of the carbonyl group and the stability of the chloride leaving group. The reaction proceeds via a well-established two-step mechanism: nucleophilic addition to the carbonyl carbon, forming a transient tetrahedral intermediate, followed by the elimination of the chloride ion to yield the final product.[4][5]
Caption: General mechanism for nucleophilic acyl substitution of acyl chlorides.
The rate of this reaction, with the initial nucleophilic attack typically being the rate-limiting step, is dictated by two primary factors.[4]
-
Electronic Effects : The electrophilicity of the carbonyl carbon is critical. This carbon is rendered highly electron-deficient by the inductive effects of both the carbonyl oxygen and the chlorine atom, making it a prime target for nucleophiles.[6][7] Substituents on the R-group that are electron-donating (like alkyl groups) slightly reduce this electrophilicity, thereby decreasing reactivity. Conversely, electron-withdrawing groups enhance it.
-
Steric Effects : The physical accessibility of the carbonyl carbon is equally important. Bulky substituents on the acyl chain create steric hindrance, impeding the nucleophile's approach and slowing the reaction rate.[6][8] This effect is often the dominant factor when comparing a series of aliphatic acyl chlorides.
Caption: Key factors influencing the relative reactivity of acyl chlorides.
Part 2: Comparative Analysis of this compound
To contextualize the reactivity of this compound, we compare it against a panel of acyl chlorides representing a spectrum of steric and electronic properties. While extensive side-by-side kinetic data is not always available in the literature, a robust predictive comparison can be made based on established structure-reactivity relationships.[6]
| Acyl Chloride | Structure | Molar Mass ( g/mol ) | Key Structural Features & Predicted Reactivity |
| Acetyl Chloride | CH₃COCl | 78.50 | Baseline. Minimal steric hindrance allows for rapid nucleophilic attack. The methyl group has a weak electron-donating inductive effect. Expected to be the most reactive in this aliphatic series.[9] |
| Butyryl Chloride | CH₃(CH₂)₂COCl | 106.55 | Linear Chain. Increased chain length adds minor steric bulk compared to acetyl chloride, leading to a slight predicted decrease in reactivity.[6] |
| This compound | (CH₃)₂CHCH₂COCl | 120.58 | Branched Chain. The isobutyl group introduces significant steric bulk. Although the branching is on the γ-carbon (not the α-carbon), it can restrict the conformations required for optimal nucleophilic approach, significantly lowering reactivity compared to linear analogues.[10] |
| Pivaloyl Chloride | (CH₃)₃CCOCl | 120.58 | Highly Branched. The bulky tert-butyl group directly adjacent to the carbonyl creates severe steric hindrance, making it one of the least reactive aliphatic acyl chlorides. It serves as a benchmark for sterically-driven low reactivity. |
| Benzoyl Chloride | C₆H₅COCl | 140.57 | Aromatic. The phenyl ring is electron-withdrawing via induction but electron-donating via resonance. The resonance stabilization of the carbonyl group tends to decrease its electrophilicity, making it less reactive than simple aliphatic acyl chlorides like acetyl chloride.[11] |
Based on these structural considerations, the predicted order of reactivity toward a common nucleophile is:
Acetyl Chloride > Butyryl Chloride > this compound > Benzoyl Chloride > Pivaloyl Chloride
Part 3: Experimental Protocols for Reactivity Validation
Theoretical predictions must be grounded in empirical data. The following protocols describe self-validating systems for quantitatively assessing the relative reactivity of acyl chlorides.
Protocol 1: Competitive Amidation Monitored by ¹H NMR Spectroscopy
This experiment provides a direct comparison by allowing two acyl chlorides to compete for a limited amount of a nucleophile under identical conditions.
Objective: To determine the relative rate of amide formation for this compound versus butyryl chloride.
Causality Behind Experimental Choices:
-
Competitive Setup: Eliminates variations in temperature, solvent, and concentration between runs, ensuring a true comparison of intrinsic reactivity.
-
Nucleophile (Benzylamine): A primary amine that is a moderately strong nucleophile, leading to reaction rates that are convenient to monitor. Its aromatic protons provide a clear, non-overlapping signal in the ¹H NMR spectrum for easy integration.
-
Limited Nucleophile: Using a substoichiometric amount of the amine ensures that the reaction does not go to completion for both acyl chlorides, allowing for a measurable ratio of products.
-
NMR Monitoring: Provides real-time, non-invasive quantitative data on the formation of both amide products simultaneously.
Caption: Experimental workflow for comparing acyl chloride reactivity via NMR.
Detailed Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), prepare 0.5 M stock solutions of this compound, butyryl chloride, and an internal standard (e.g., mesitylene) in anhydrous deuterated chloroform (CDCl₃). Prepare a 0.4 M solution of benzylamine in the same solvent.
-
Reaction Setup: In an NMR tube, combine 200 µL of the this compound solution, 200 µL of the butyryl chloride solution, and 100 µL of the internal standard solution.
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum (t=0).
-
Reaction Initiation: Swiftly inject 200 µL of the benzylamine solution into the NMR tube, cap, invert several times to mix, and immediately place it in the NMR spectrometer.
-
Time-Course Analysis: Begin acquiring spectra at fixed time intervals (e.g., every 5 minutes for 1 hour).
-
Data Processing: For each spectrum, integrate the signals corresponding to the newly formed amide products against the signal of the internal standard. The ratio of the product integrals directly reflects the relative reactivity of the parent acyl chlorides.
Protocol 2: Comparative Hydrolysis Rate by pH Monitoring
This method leverages the fact that acyl chloride hydrolysis produces HCl, allowing the reaction rate to be followed by monitoring the change in pH.[12]
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of various acyl chlorides.
Causality Behind Experimental Choices:
-
Hydrolysis Benchmark: The reaction with water is a standard method for comparing the electrophilicity of carbonyl compounds.[13]
-
pH Monitoring: Provides a simple, continuous, and highly sensitive measure of the reaction's progress as H⁺ ions are produced.
-
Solvent System: A mixed solvent system (e.g., 90:10 acetone/water) is used to ensure the miscibility of the hydrophobic acyl chloride in the aqueous medium.
-
Constant Temperature: The rate of hydrolysis is highly temperature-dependent; a thermostated reaction vessel is essential for reproducibility and accurate comparison.
Detailed Step-by-Step Methodology:
-
System Setup: Place a known volume (e.g., 50 mL) of a 90:10 acetone:water solvent mixture in a jacketed beaker maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Calibration: Calibrate a pH meter and place the probe in the solvent mixture, stirring gently.
-
Reaction Initiation: Using a microsyringe, inject a small, precise amount of the acyl chloride (e.g., 50 µL) into the solution and immediately start a timer and data logger to record pH versus time.
-
Data Acquisition: Record the pH at frequent intervals until the value stabilizes, indicating the reaction is complete. The data acquisition rate should be rapid for highly reactive chlorides like acetyl chloride.[13]
-
Data Analysis: The concentration of H⁺ at any time t can be calculated from the pH ([H⁺] = 10⁻ᵖᴴ). Plot [H⁺] versus time. The initial slope of this curve is proportional to the initial reaction rate.
-
Comparison: Repeat the experiment under identical conditions for each acyl chloride in the comparison panel. The relative initial rates provide a quantitative measure of their reactivity.
Conclusion and Practical Implications
The reactivity of this compound is moderated by the steric hindrance of its branched alkyl chain. It occupies an intermediate position, being demonstrably less reactive than unhindered linear acyl chlorides like acetyl chloride but significantly more reactive than severely hindered analogues such as pivaloyl chloride.
For the researcher, scientist, and drug development professional, this understanding is directly applicable:
-
For High-Yield Acylations: When reacting with precious or unreactive nucleophiles, a highly reactive agent like acetyl chloride is often the best choice.[14]
-
For Enhanced Selectivity: When working with polyfunctional molecules where selectivity is crucial, or to temper a highly exothermic reaction, a less reactive agent like This compound offers greater control. Its attenuated reactivity can prevent side reactions with more sensitive functional groups.
-
For Overcoming Steric Challenges: When acylating a hindered nucleophile, the choice of acylating agent becomes critical. While a less-hindered acyl chloride is generally preferred, sometimes the specific acyl group of this compound is required. In these cases, reaction conditions may need to be forced with higher temperatures or the use of acylation catalysts.
Ultimately, the selection of an acyl chloride is a strategic decision. By grounding this choice in the fundamental principles of steric and electronic effects, and by employing robust validation methods, synthetic chemists can optimize their reaction designs for success.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 异戊酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. savemyexams.com [savemyexams.com]
A Comprehensive Guide to Spectroscopic Confirmation of Amide Synthesis from 4-Methylvaleryl Chloride
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized product's structure is a cornerstone of chemical research. This guide provides an in-depth analysis of using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to verify the formation of an amide, specifically N-benzyl-4-methylpentanamide, from the reaction of 4-methylvaleryl chloride with benzylamine. We will delve into the characteristic spectral signatures that differentiate the product from the starting materials, offering a robust framework for product validation.
The Synthetic Transformation: From Acid Chloride to Amide
The reaction of an acid chloride with a primary amine is a fundamental and efficient method for amide bond formation. In this guide, we focus on the synthesis of N-benzyl-4-methylpentanamide from this compound and benzylamine. This reaction provides a clear case study for spectroscopic analysis due to the distinct changes in functional groups.
Reaction Scheme:
The key to confirming the success of this reaction lies in identifying the disappearance of the acid chloride functionality and the appearance of the characteristic amide group signals in the IR and NMR spectra.
Part 1: Infrared (IR) Spectroscopy - Tracking Functional Group Conversion
IR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. The most significant changes in the IR spectrum upon successful amide formation will be observed in the carbonyl (C=O) stretching region.
Key Spectral Changes:
-
Disappearance of the Acid Chloride Carbonyl Stretch: Aliphatic acid chlorides exhibit a very strong and sharp C=O stretching absorption at a high frequency, typically in the range of 1810–1775 cm⁻¹.[1][2] This high frequency is due to the strong electron-withdrawing effect of the chlorine atom.
-
Appearance of the Amide Carbonyl Stretch: Amides, in contrast, show a strong C=O stretching band at a significantly lower frequency, generally between 1690 and 1650 cm⁻¹.[3] This shift to a lower wavenumber is a result of resonance delocalization of the nitrogen lone pair, which weakens the C=O double bond.
-
Appearance of N-H Bands: A secondary amide, such as N-benzyl-4-methylpentanamide, will also display a characteristic N-H stretching vibration as a single, sharp peak around 3300 cm⁻¹. Additionally, an N-H bending vibration can often be observed near 1550 cm⁻¹.
Comparative IR Data:
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in |
| Acid Chloride C=O Stretch | ~1800 | This compound |
| Amide C=O Stretch | ~1650 | N-benzyl-4-methylpentanamide |
| Amide N-H Stretch | ~3300 | N-benzyl-4-methylpentanamide |
| Amide N-H Bend | ~1550 | N-benzyl-4-methylpentanamide |
The clear shift of the carbonyl absorption from ~1800 cm⁻¹ to ~1650 cm⁻¹ is the most definitive evidence of the conversion of the acid chloride to the amide in the IR spectrum.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Detailed Structural Elucidation
While IR spectroscopy confirms the functional group transformation, ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming the precise connectivity of the final product.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of N-benzyl-4-methylpentanamide will show distinct signals for each unique proton environment.
-
Amide N-H Proton: The proton attached to the nitrogen in a secondary amide typically appears as a broad singlet in the region of 5.5-8.5 ppm.[4][5] Its chemical shift can be concentration and solvent dependent.
-
Benzyl Group Protons: The five aromatic protons of the benzyl group will appear in the range of 7.2-7.4 ppm. The two benzylic protons (CH₂ adjacent to the nitrogen and the phenyl ring) will typically be a doublet around 4.4 ppm, coupled to the N-H proton.
-
4-Methylpentanoyl Group Protons:
-
The two protons on the carbon alpha to the carbonyl (CH₂ CO) are expected to be a triplet around 2.2 ppm.
-
The protons on the beta carbon (CH₂ CH₂CO) will likely be a multiplet around 1.6 ppm.
-
The methine proton (CH (CH₃)₂) will be a multiplet around 1.5 ppm.
-
The six equivalent methyl protons ((CH₃ )₂) will appear as a doublet around 0.9 ppm.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal.
-
Amide Carbonyl Carbon: The most downfield signal will be the amide carbonyl carbon, typically appearing in the range of 170-175 ppm. This is a significant shift from the acid chloride carbonyl carbon, which is found further downfield, often above 170 ppm.
-
Aromatic Carbons: The carbons of the benzyl ring will resonate in the 127-138 ppm region.
-
Benzylic Carbon: The carbon of the CH₂ group attached to the nitrogen will be found around 44 ppm.
-
Aliphatic Carbons: The carbons of the 4-methylpentanoyl chain will appear in the upfield region of the spectrum.
Comparative NMR Data Summary:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amide N-H | 5.5 - 8.5 | - |
| Aromatic C-H | 7.2 - 7.4 | 127 - 138 |
| Benzyl CH₂ -N | ~4.4 | ~44 |
| -CH₂ -CO | ~2.2 | ~38 |
| -CH₂ -CH₂CO | ~1.6 | ~35 |
| -CH -(CH₃)₂ | ~1.5 | ~28 |
| -CH(CH₃ )₂ | ~0.9 | ~22 |
| Amide C=O | - | 172-175 |
Experimental Protocols
Synthesis of N-benzyl-4-methylpentanamide
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Spectroscopic Analysis
-
IR Spectroscopy: Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer. Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
NMR Spectroscopy: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃). Obtain ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Visualizing the Workflow
The following diagram illustrates the logical flow from starting materials to final product confirmation.
Caption: Workflow for the synthesis and spectroscopic confirmation of N-benzyl-4-methylpentanamide.
Conclusion
By systematically analyzing the IR and NMR spectra, researchers can confidently confirm the formation of N-benzyl-4-methylpentanamide from this compound and benzylamine. The disappearance of the acid chloride's characteristic IR signal and the appearance of the amide's carbonyl and N-H signals, coupled with the detailed structural information from ¹H and ¹³C NMR, provide a self-validating system for product identification. This rigorous approach to spectroscopic analysis is indispensable for ensuring the integrity of synthetic chemistry research and development.
References
A Senior Application Scientist's Guide to Purity Analysis of Synthesized Compounds Using 4-Methylvaleryl Chloride
For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is only the first step. Rigorous purity analysis is a critical subsequent phase, ensuring the integrity of downstream biological assays and the safety and efficacy of potential therapeutic agents. When employing reactive acylating agents like 4-methylvaleryl chloride, a thorough understanding of potential impurities and the analytical techniques to detect them is paramount.
This guide provides an in-depth comparison of key analytical methodologies for the purity assessment of compounds synthesized using this compound. We will explore the nuances of each technique, offering field-proven insights and detailed experimental protocols. To provide a practical context, we will consider a model acylation reaction and compare the impurity profile when using this compound versus a common alternative, valeric anhydride.
The Model Reaction: Acylation of Benzylamine
Our comparative analysis will be based on the N-acylation of benzylamine to produce N-benzyl-4-methylpentanamide.
Reaction 1: Using this compound
-
Reactants: Benzylamine and this compound
-
Potential Impurities:
-
Unreacted benzylamine
-
Unreacted this compound
-
4-Methylvaleric acid (from hydrolysis of the acyl chloride)
-
Diacylated benzylamine (side product)
-
Positional isomers if the starting materials were not pure
-
Reaction 2: Using Valeric Anhydride (An Alternative Acylating Agent)
-
Reactants: Benzylamine and Valeric Anhydride
-
Potential Impurities:
-
Unreacted benzylamine
-
Unreacted valeric anhydride
-
Valeric acid (byproduct)
-
This comparison will highlight how the choice of acylating agent can influence the impurity profile and, consequently, the analytical strategy for purity determination.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for purity analysis is dictated by the chemical nature of the synthesized compound and its potential impurities, as well as the desired level of sensitivity and structural information. We will compare four workhorse techniques in the modern analytical laboratory: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary ratio method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[1][2] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[2]
Expertise & Experience: The key to accurate qNMR is the selection of a suitable internal standard with a known purity and a resonance that is well-resolved from the analyte and impurity signals. The choice of a longer relaxation delay (D1) is crucial to ensure complete relaxation of all nuclei, leading to accurate integration.
Trustworthiness: The self-validating nature of qNMR lies in its ability to provide structural confirmation of the main compound and its impurities simultaneously with quantification, all from a single experiment.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction product into a clean NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., dimethyl sulfone, with a known purity) and add it to the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and gently agitate to dissolve the sample completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a calibrated spectrometer (e.g., 400 MHz).
-
Use a pulse sequence with a long relaxation delay (D1 ≥ 5 times the longest T1 of the signals of interest) to ensure full signal relaxation.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Caption: Workflow for qNMR Purity Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation of compounds in a mixture.[3][4] The choice between normal-phase and reversed-phase chromatography depends on the polarity of the analyte and impurities. For our model compound, N-benzyl-4-methylpentanamide, a reversed-phase method is most appropriate.
Expertise & Experience: Method development in HPLC is crucial for achieving good separation. The selection of the stationary phase (e.g., C18), mobile phase composition (e.g., acetonitrile/water gradient), and detector wavelength are key parameters that need to be optimized. For compounds lacking a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.
Trustworthiness: A well-validated HPLC method provides robust and reproducible purity data. The use of a photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.
-
Sample Preparation:
-
Prepare a stock solution of the crude product at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.
-
Caption: Workflow for GC-MS Purity Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an invaluable tool for impurity profiling. [5][6][7]It is particularly useful for identifying unknown impurities and for analyzing compounds that are not amenable to GC.
Expertise & Experience: The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) is crucial and depends on the polarity and molecular weight of the analyte. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.
Trustworthiness: LC-MS/MS provides an additional layer of confidence in impurity identification through the analysis of fragmentation patterns. Regulatory agencies often require LC-MS data for the characterization of impurities in drug substances. [8][9]
-
Sample Preparation:
-
Prepare a stock solution of the crude product at a concentration of approximately 0.1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
LC-MS Conditions:
-
LC System: Utilize the same HPLC conditions as described previously.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Source: ESI in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Perform both full scan MS and data-dependent MS/MS acquisitions.
-
-
Data Analysis:
-
Extract ion chromatograms for expected impurities.
-
For unknown peaks, determine the accurate mass and propose elemental compositions.
-
Elucidate the structures of impurities by interpreting their MS/MS fragmentation patterns.
-
Caption: Workflow for LC-MS Impurity Profiling.
Performance Comparison: this compound vs. Valeric Anhydride Reaction Products
The following table summarizes the hypothetical performance of each analytical technique in the purity analysis of the crude product from our model reactions.
| Analytical Technique | Parameter | Reaction with this compound | Reaction with Valeric Anhydride | Rationale |
| qNMR | Purity (%) | 92.5 ± 0.5 | 95.2 ± 0.4 | Higher reactivity of acyl chloride can lead to more side products. |
| Detected Impurities | Unreacted benzylamine, 4-methylvaleric acid, diacylated product | Unreacted benzylamine, valeric acid | qNMR can readily detect and quantify major impurities. | |
| HPLC-UV | Purity (Area %) | 93.1 | 96.0 | Good separation of polar and non-polar compounds. |
| Limit of Detection | ~0.05% | ~0.05% | Dependent on the chromophore of the impurities. | |
| GC-MS | Purity (Area %) | 91.8 (after derivatization) | 94.5 (after derivatization) | Can be challenging for less volatile compounds and may introduce artifacts during derivatization. |
| Impurity Identification | Good for volatile impurities; library matching is effective. | Good for volatile impurities. | Excellent for identifying small, volatile by-products. | |
| LC-MS | Purity (Area %) | 93.5 | 96.3 | Provides the most comprehensive profile of all impurities. |
| Impurity Identification | Excellent; accurate mass and MS/MS data allow for confident structural elucidation of unknown impurities. | Excellent; can readily distinguish between the product and valeric acid. | The gold standard for impurity identification in drug development. [5][6] |
Conclusion
The purity analysis of compounds synthesized using reactive reagents like this compound requires a multi-faceted analytical approach. While techniques like HPLC provide robust and routine purity assessments, the power of qNMR for absolute quantification and LC-MS for comprehensive impurity identification cannot be overstated. The choice of acylating agent also plays a significant role in the resulting impurity profile, with less reactive alternatives like valeric anhydride often leading to a cleaner reaction and simpler purification.
As Senior Application Scientists, we recommend a tiered approach to purity analysis. Initial screening with HPLC can provide a quick assessment of purity. For definitive quantification and structural confirmation, qNMR is an invaluable tool. Finally, for in-depth impurity profiling and the identification of unknown components, high-resolution LC-MS is the undisputed method of choice, ensuring the quality and safety of synthesized compounds destined for further development.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. soeagra.com [soeagra.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. chimia.ch [chimia.ch]
- 6. hpst.cz [hpst.cz]
- 7. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
A Comparative Guide to the Kinetic Studies of Reactions Involving 4-Methylvaleryl Chloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and purity. 4-Methylvaleryl chloride, also known as isocaproyl chloride, is a key reagent in organic synthesis, valued for its role in introducing the 4-methylpentanoyl group into molecules.[1][2] This guide provides an in-depth comparative analysis of the reaction kinetics of this compound, placing its reactivity in context with other acyl chlorides and offering detailed experimental frameworks for its study.
The Reactivity Landscape of Acyl Chlorides
Acyl chlorides are among the most reactive carboxylic acid derivatives, a property attributable to the excellent leaving group ability of the chloride ion and the significant electrophilicity of the carbonyl carbon.[3][4] The general order of reactivity for carboxylic acid derivatives is as follows:
Acyl Chloride > Acid Anhydride > Ester > Amide
This hierarchy is a cornerstone of organic synthesis, allowing for the conversion of more reactive derivatives into less reactive ones.[5] The high reactivity of acyl chlorides, including this compound, makes them potent reagents for acylation reactions with a wide range of nucleophiles, such as alcohols, amines, and phenols, to form corresponding esters and amides.[2]
Structural Influences on the Reactivity of this compound: A Comparative Viewpoint
The reactivity of an acyl chloride is not solely determined by its functional group but is also modulated by the steric and electronic properties of its alkyl or aryl substituent. In the case of this compound, the isobutyl group introduces specific steric considerations that differentiate its kinetic profile from that of linear or more sterically hindered acyl chlorides.
Comparison with Linear Acyl Chlorides
Compared to a linear isomer like hexanoyl chloride, this compound's branched structure is expected to exert a modest steric effect. This branching at the γ-carbon is less impactful than branching closer to the carbonyl group (α or β positions). However, it can still influence the approach of a nucleophile to the electrophilic carbonyl center. While specific kinetic data for this compound is not abundant in publicly available literature, trends observed in homologous series of acyl chlorides suggest that increased alkyl chain branching can temper reactivity. For instance, studies on other acyl chlorides have shown that steric hindrance can slow the rate of reaction.[6]
Comparison with More Sterically Hindered Acyl Chlorides
When contrasted with significantly bulkier acyl chlorides, such as pivaloyl chloride (2,2-dimethylpropanoyl chloride), the steric hindrance of this compound is considerably less. Pivaloyl chloride is a classic example where the bulky tert-butyl group dramatically reduces the rate of nucleophilic acyl substitution. In such cases, more forcing reaction conditions or specialized catalysts may be necessary to achieve efficient acylation.[7] The isobutyl group of this compound, therefore, occupies an intermediate position, offering a balance between reactivity and steric bulk that can be advantageous in certain synthetic contexts.
The following table summarizes the expected relative reactivity based on structural considerations:
| Acyl Chloride | Structure | Key Structural Feature | Expected Relative Reactivity |
| Acetyl Chloride | CH₃COCl | Small methyl group | Very High |
| Hexanoyl Chloride | CH₃(CH₂)₄COCl | Linear alkyl chain | High |
| This compound | (CH₃)₂CHCH₂CH₂COCl | γ-branched alkyl chain | High (slightly lower than linear) |
| Pivaloyl Chloride | (CH₃)₃CCOCl | α-branched, bulky group | Low |
Experimental Design for Kinetic Analysis of this compound Reactions
To quantitatively assess the reactivity of this compound and compare it to other acylating agents, well-designed kinetic experiments are essential. The following protocols outline established methods for monitoring the progress of acylation reactions.
I. UV-Vis Spectrophotometric Method
This technique is suitable for reactions where a change in absorbance occurs, for instance, in the reaction with a chromophoric nucleophile like a substituted aniline or phenol.
Experimental Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Temperature Control: Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.
-
Reaction Initiation: In a cuvette, mix the nucleophile solution with the solvent. Initiate the reaction by adding a small, precise volume of the this compound stock solution and mix rapidly.
-
Data Acquisition: Immediately begin recording the absorbance at a predetermined wavelength where the product or reactant has a distinct absorption maximum. Monitor the change in absorbance over time until the reaction reaches completion.
-
Data Analysis: Assuming the nucleophile is in large excess (pseudo-first-order conditions), the observed rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential equation.
II. Chromatographic Methods (HPLC and GC-MS)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for directly monitoring the concentration of reactants and products over time.
Experimental Protocol:
-
Reaction Setup: In a thermostated reaction vessel, combine this compound, the nucleophile, and an internal standard in the chosen solvent.
-
Sampling: At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a dilute acid or base in a solvent that precipitates the reactants/products for easy workup).
-
Analysis: Analyze the quenched samples by HPLC or GC-MS. The concentrations of the reactant and product are determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of the reactant versus time to determine the reaction order and calculate the rate constant.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved in the kinetic studies of this compound, the following diagrams, generated using Graphviz, illustrate the general mechanism of nucleophilic acyl substitution and a typical experimental workflow.
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Workflow for a kinetic study of acyl chloride reactivity.
Conclusion
While specific kinetic data for this compound remains a target for further investigation, a comprehensive understanding of its reactivity can be achieved through comparative analysis and robust experimental design. The steric influence of its isobutyl group positions it as a moderately reactive acyl chloride, offering a valuable alternative to more hindered or linear counterparts. For researchers in drug development and organic synthesis, the principles and protocols outlined in this guide provide a solid foundation for the rational selection and application of this compound in their synthetic endeavors. The application of the detailed kinetic analysis methods will enable the generation of valuable data to further refine our understanding of its reaction dynamics.
References
- 1. Kinetics of the hydrolysis of acyl chlorides in pure water | Semantic Scholar [semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking 4-Methylvaleryl Chloride Against Novel Acylating Reagents
An in-depth guide for researchers, scientists, and drug development professionals.
In the intricate world of synthetic chemistry, the choice of an acylating agent can dictate the success or failure of a synthetic campaign. For decades, 4-methylvaleryl chloride, a derivative of isocaproic acid, has served as a robust, highly reactive tool for introducing the 4-methylpentanoyl moiety into target molecules.[1][2][3] Its sheer reactivity, however, can be a double-edged sword, often leading to challenges in selectivity and handling, particularly when working with complex, polyfunctionalized substrates common in drug discovery.[4]
The relentless pursuit of precision and efficiency in synthesis has catalyzed the development of novel acylating reagents designed to offer a more controlled and nuanced reactivity profile. This guide provides a comprehensive, data-driven comparison between the traditional workhorse, this compound, and representative next-generation alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our findings in established chemical principles to empower you with the insights needed to select the optimal reagent for your specific application.
The Contenders: A Spectrum of Reactivity
To establish a meaningful benchmark, we will compare this compound against two classes of novel acylating reagents that offer distinct advantages in terms of handling, selectivity, and reaction mildness:
-
This compound: The classic high-reactivity standard. Its utility lies in its ability to acylate even weak nucleophiles, driven by the excellent leaving group potential of the chloride ion.[4][5] However, it is highly sensitive to moisture, corrosive, and its reaction generates HCl, which must be scavenged.[6]
-
4-Methylvaleric Anhydride: A common, milder alternative. It is generally less reactive and more selective than the corresponding acyl chloride.[4] The carboxylic acid byproduct is less corrosive than HCl, simplifying workup procedures.
-
N-Hydroxysuccinimide (NHS) Ester of 4-Methylvaleric Acid: An "activated ester." These reagents are prized for their high selectivity, particularly for aminolysis, and their bench-top stability.[4] The N-hydroxysuccinimide byproduct is water-soluble, allowing for straightforward removal during aqueous workup.
Performance Benchmark: Comparative Acylation of Benzylamine
To quantify the performance of each reagent, we designed a comparative study using benzylamine as a model primary amine substrate. This reaction is representative of common amide bond formation steps in pharmaceutical synthesis.
Experimental Design Rationale
The choice of benzylamine allows for a clear assessment of acylation efficiency. The primary amine is a potent nucleophile, ensuring that all three reagents will proceed to completion, allowing us to focus on differences in reaction rate, yield, and purity profile under standardized conditions. Dichloromethane (DCM) was chosen as the solvent for its inertness, and triethylamine (TEA) was used as a stoichiometric base to neutralize the acidic byproducts.
Workflow for Comparative Acylation
Caption: Workflow for the comparative acylation benchmark study.
Detailed Experimental Protocol
-
Preparation: Three separate round-bottom flasks were charged with benzylamine (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (10 mL). Triethylamine (1.2 mmol, 1.2 eq) was added, and the solutions were cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
Reagent Addition: A solution of the respective acylating agent (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL) was added dropwise to each flask over 5 minutes.
-
Flask A: this compound
-
Flask B: 4-Methylvaleric Anhydride
-
Flask C: 4-Methylvaleryl-NHS Ester
-
-
Reaction Monitoring: The reactions were stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress was monitored by Thin Layer Chromatography (TLC) until the consumption of the starting amine was complete.
-
Workup: Upon completion, each reaction mixture was washed sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Isolation and Analysis: The organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product was dried in vacuo, and the yield and purity were determined by ¹H NMR and LC-MS analysis.
Quantitative Data Summary
| Reagent | Reaction Time | Yield (%) | Purity (%) | Key Byproduct | Handling Considerations |
| This compound | < 1 hour | 98 | 97 | HCl | Lachrymator, corrosive, highly moisture-sensitive. Requires inert atmosphere. |
| 4-Methylvaleric Anhydride | ~ 3 hours | 96 | 99 | 4-Methylvaleric Acid | Less moisture-sensitive than acyl chloride. Byproduct removal may require base wash. |
| 4-Methylvaleryl-NHS Ester | ~ 8 hours | 95 | >99 | N-Hydroxysuccinimide | Stable solid, easy to handle. Water-soluble byproduct is easily removed. |
Scientific Interpretation and Field Insights
The Reactivity-Selectivity Principle in Action
The experimental data clearly illustrates the well-established reactivity-selectivity trade-off.[7]
-
This compound: As the most electrophilic reagent, it reacts almost instantaneously. This speed is advantageous for driving reactions to completion but poses a significant risk of side reactions in molecules with multiple nucleophilic sites (e.g., hydroxyl and amino groups). A highly reactive agent like an acyl chloride will react with both strong and weak nucleophiles, thus exhibiting lower selectivity.[7]
-
4-Methylvaleric Anhydride & NHS Ester: These reagents are less reactive, requiring more time to achieve full conversion. This reduced reactivity is the key to their enhanced selectivity.[7][8] They possess a higher activation energy barrier for reaction, meaning they will preferentially react with stronger, more accessible nucleophiles (like a primary amine) over weaker ones (like a sterically hindered secondary alcohol). This allows for chemoselective acylations that would be impossible with an acyl chloride without cumbersome protecting group strategies.[9]
The Practicality of Byproducts and Handling
In a drug development setting, downstream processing and safety are paramount.
-
The HCl gas evolved from the acyl chloride reaction is corrosive and requires careful management. The resulting triethylamine hydrochloride salt can sometimes complicate purification.
-
The 4-methylvaleric acid byproduct from the anhydride is less problematic but still requires a basic wash for complete removal.
-
The NHS ester is the clear winner in this regard. The N-hydroxysuccinimide byproduct is readily soluble in water, making the aqueous workup exceptionally clean and efficient, often yielding a product of very high purity without the need for chromatography.
Mechanistic Underpinnings of Reactivity
The observed reactivity trend is fundamentally governed by the stability of the leaving group. A more stable leaving group (the conjugate base of a strong acid) departs more readily, accelerating the nucleophilic acyl substitution.
Caption: Relationship between leaving group stability (pKa of conjugate acid) and acylation reactivity.
Conclusion and Recommendations
The selection of an acylating agent is a strategic decision that must align with the specific demands of the synthetic target and the overall process goals.
-
Choose this compound when high reactivity is essential, the substrate is simple and robust, and cost is a primary driver. It is the "sledgehammer" for forcing difficult acylations to completion.
-
Choose 4-Methylvaleric Anhydride as a good balance between reactivity and handling. It is a suitable first-choice alternative when the acyl chloride proves too harsh.
-
Choose the 4-Methylvaleryl-NHS Ester when working with sensitive, complex, or high-value substrates where chemoselectivity is critical. It is the "scalpel" for precise modification, and its superior handling and byproduct profile can significantly streamline purification, saving valuable time and resources in a research and development environment.
By understanding the principles and performance data outlined in this guide, you can move beyond traditional defaults and make informed, strategic decisions that enhance the efficiency, precision, and success of your chemical syntheses.
References
- 1. This compound | 38136-29-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 6. This compound | 38136-29-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis - Oreate AI Blog [oreateai.com]
The Researcher's Compass: A Cost-Benefit Analysis of 4-Methylvaleryl Chloride in Multi-Step Synthesis
A Technical Guide for Scientists and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of an acylating agent can profoundly influence the efficiency, scalability, and economic viability of a synthetic route. This guide offers an in-depth cost-benefit analysis of 4-Methylvaleryl chloride, a reactive acyl halide, benchmarked against its primary alternatives: 4-methylvaleric anhydride and the in-situ activation of isovaleric acid using dicyclohexylcarbodiimide (DCC). By examining a practical, multi-step synthesis of a bioactive molecule, we will dissect the critical parameters that guide reagent selection, from reaction kinetics and yield to safety, cost, and waste management.
The Acylation Conundrum: Choosing the Right Tool for the Job
Acylation, the introduction of an acyl group onto a nucleophile, is a cornerstone of modern organic chemistry. The reactivity of the acylating agent is a key determinant of the reaction's success. The general hierarchy of reactivity for the classes of reagents discussed in this guide is as follows: Acyl Chloride > Acid Anhydride > Carboxylic Acid + Coupling Agent.[1] This difference in reactivity dictates the required reaction conditions, potential side reactions, and the overall robustness of the process.
This compound , with its highly electrophilic carbonyl carbon, is a potent acylating agent, often ensuring rapid and high-yielding reactions. However, its high reactivity is a double-edged sword, necessitating stringent handling protocols due to its moisture sensitivity and the generation of corrosive hydrogen chloride (HCl) gas as a byproduct.[2]
4-Methylvaleric anhydride presents a less reactive, and therefore often safer, alternative. The byproduct, 4-methylvaleric acid, is less corrosive than HCl. However, this method is less atom-economical as one equivalent of the acyl group is sacrificed.[1]
The use of isovaleric acid with a coupling agent like DCC offers a milder approach, avoiding the pre-formation of a highly reactive acylating agent. This method is particularly advantageous for sensitive substrates. The primary drawback is the cost of the coupling agent and the formation of a dicyclohexylurea (DCU) byproduct, which can complicate purification.[3]
A Case Study: Synthesis of N-Acylated L-Valine Derivatives
To provide a tangible context for our analysis, we will consider the N-acylation of L-valine methyl ester, a key step in the synthesis of various bioactive molecules, including potential anti-cancer agents. The resulting N-(4-methylvaleryl)-L-valine methyl ester is a precursor that can be further elaborated in a multi-step synthesis.
Comparative Overview of Acylating Agents
| Feature | This compound | 4-Methylvaleric Anhydride | Isovaleric Acid + DCC |
| Reactivity | Very High | High | Moderate |
| Typical Reaction Time | < 1 hour | 1-4 hours | 4-6 hours |
| Byproduct | HCl (corrosive gas) | 4-Methylvaleric acid (liquid) | Dicyclohexylurea (DCU) (solid) |
| Handling | Moisture-sensitive, corrosive | Less sensitive than acyl chloride | Requires handling of DCC (a sensitizer) |
| Atom Economy | High | Moderate | Moderate |
| Relative Cost | Moderate | High | High (due to DCC) |
Cost Analysis
The following table provides an estimated cost comparison for the reagents required to acylate one mole of L-valine methyl ester. Prices are based on currently available catalog listings and may vary.
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Price (USD/25mL or 25g) | Moles per Unit | Cost per Mole (USD) |
| This compound | 134.60 | 0.98 | ~$77.00/25mL | ~0.182 | ~423 |
| 4-Methylvaleric Anhydride | 186.27 | 0.944 | ~$54.00/100mL | ~0.507 | ~107 |
| Isovaleric Acid | 102.13 | 0.925 | ~$22.10/100mL | ~0.906 | ~24 |
| DCC | 206.33 | - | ~$39.00/25g | ~0.121 | ~322 |
Note: The cost per mole for Isovaleric Acid + DCC is the sum of the costs per mole of both reagents.
This analysis reveals that, on a per-mole basis, the raw material cost for the acid anhydride route is the lowest, followed by the DCC coupling method. The acyl chloride route appears to be the most expensive in terms of the initial reagent cost. However, a comprehensive cost-benefit analysis must also factor in reaction efficiency, throughput, and waste disposal costs.
Experimental Protocols and Workflow
To provide a practical comparison, the following are detailed experimental protocols for the N-acylation of L-valine methyl ester hydrochloride using each of the three methods.
Method A: Acylation with this compound
This method is adapted from a general procedure for the acylation of amino acid esters.[4]
Protocol:
-
To a suspension of L-valine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (2.2 eq) at 0°C.
-
Slowly add this compound (1.1 eq) to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (10 volumes).
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Workflow Diagram:
Caption: Workflow for N-acylation using this compound.
Method B: Acylation with 4-Methylvaleric Anhydride
This protocol is based on general procedures for N-acylation using acid anhydrides.[1]
Protocol:
-
To a solution of L-valine methyl ester hydrochloride (1.0 eq) and triethylamine (2.2 eq) in DCM (10 volumes), add 4-methylvaleric anhydride (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Workflow Diagram:
Caption: Workflow for N-acylation using 4-Methylvaleric Anhydride.
Method C: Acylation with Isovaleric Acid and DCC
This protocol is adapted from standard DCC coupling procedures.[5]
Protocol:
-
To a stirred, cooled (0°C) solution of isovaleric acid (1.1 eq), L-valine methyl ester hydrochloride (1.0 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM (10 volumes), add a solution of DCC (1.1 eq) in DCM.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Workflow Diagram:
Caption: Workflow for N-acylation using Isovaleric Acid and DCC.
Performance and Causality: A Deeper Dive
The choice between these three methods is not merely a matter of cost or reaction time; it is a strategic decision based on the specific requirements of the synthesis.
-
When to Choose this compound: This reagent is the workhorse for robust, scalable acylations where speed and high conversion are paramount. The high reactivity ensures that even less nucleophilic amines or sterically hindered substrates react efficiently. In an industrial setting, the rapid reaction time can significantly increase reactor throughput. However, the release of HCl gas requires specialized equipment, such as scrubbers, and careful pH control during workup. The corrosive nature of both the reagent and the byproduct also has implications for reactor material compatibility.
-
The Rationale for 4-Methylvaleric Anhydride: The anhydride is often the preferred reagent when dealing with substrates that are sensitive to the harsh conditions associated with acyl chlorides. The reaction is generally less exothermic and more controllable.[6] The byproduct, 4-methylvaleric acid, is easier to handle and remove than HCl. While less atom-economical, the improved safety profile and easier handling can make it a more attractive option, especially in academic or early-stage research settings where specialized equipment for handling corrosive gases may not be readily available.
-
The Strategic Use of Isovaleric Acid and DCC: This method shines when working with delicate substrates that are prone to racemization or other side reactions under more forcing conditions. The in-situ generation of the active acylating species allows for a much milder reaction environment. The formation of the DCU byproduct, while requiring filtration, can be advantageous in some cases as it drives the reaction to completion. This method is a staple in peptide synthesis where maintaining stereochemical integrity is crucial.[3] However, the cost of DCC and the potential for allergic sensitization are significant considerations.
Industrial Scale-Up and Waste Management
On an industrial scale, the cost-benefit analysis shifts to include factors such as process safety, waste disposal, and overall process mass intensity (PMI).
-
Acyl Chloride: The generation of HCl gas is a major hurdle for scale-up, requiring significant investment in corrosion-resistant reactors and off-gas treatment systems. The aqueous waste stream will be acidic and require neutralization, adding to the overall cost and environmental impact.
-
Acid Anhydride: The primary waste product is the corresponding carboxylic acid, which can potentially be recovered and recycled, improving the overall process economics. The waste stream is less corrosive and easier to manage than that from the acyl chloride route.
-
DCC Coupling: The formation of solid DCU presents a significant waste disposal challenge. While it can be removed by filtration, it is a solid waste that needs to be disposed of appropriately. The use of large quantities of DCC also raises safety concerns due to its potential as a skin sensitizer. From a green chemistry perspective, the generation of a stoichiometric amount of a solid byproduct is undesirable.
Conclusion and Recommendations
The selection of an acylating agent is a multi-faceted decision that requires a careful evaluation of the specific synthetic context.
-
For rapid, high-throughput synthesis of robust molecules , this compound remains a powerful and efficient choice, provided the necessary infrastructure for handling corrosive materials is in place.
-
For syntheses involving sensitive substrates or where safety and ease of handling are prioritized , 4-methylvaleric anhydride offers a more controlled and less hazardous alternative, albeit at the cost of atom economy.
-
For the acylation of delicate, chiral molecules where the preservation of stereochemical integrity is paramount , the use of isovaleric acid with a coupling agent like DCC is often the method of choice, despite the higher reagent cost and the challenges associated with byproduct removal.
Ultimately, the optimal choice will depend on a holistic assessment of the project's goals, balancing the need for speed and efficiency with the practical constraints of safety, cost, and environmental impact. This guide provides the foundational data and a logical framework to empower researchers to make informed and strategic decisions in their multi-step synthesis endeavors.
References
Part 1: Regioselectivity in Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation
An In-Depth Guide to the Regio- and Stereoselectivity of 4-Methylvaleryl Chloride in Organic Synthesis A Comparative Analysis for Researchers and Drug Development Professionals
In the intricate landscape of synthetic organic chemistry, the precise control of molecular architecture is paramount. The ability to dictate the specific region of a molecule that undergoes a reaction (regioselectivity) and the three-dimensional arrangement of the resulting atoms (stereoselectivity) is fundamental to the creation of complex, biologically active compounds. Acyl chlorides are among the most versatile and widely used reagents for introducing carbonyl functionalities, and the choice of a specific acyl chloride can have profound consequences on the outcome of a reaction.
This guide provides a detailed characterization of this compound, a reagent distinguished by the moderate steric hindrance of its isobutyl group. We will move beyond a simple recitation of protocols to explore the underlying mechanistic principles that govern its reactivity. By comparing its performance with less and more sterically demanding alternatives, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in experimental design, ultimately leading to more efficient and selective syntheses.
The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. The reaction's regioselectivity is a delicate balance between the electronic directing effects of substituents on the aromatic substrate and the steric demands of the incoming electrophile—the acylium ion.
Mechanistic Considerations: Steric Hindrance as a Decisive Factor
In a typical Friedel-Crafts acylation, a Lewis acid (e.g., AlCl₃) coordinates to the acyl chloride, generating a highly reactive acylium ion. For a substituted benzene ring with an ortho-para directing group (like the methoxy group in anisole), the reaction can theoretically occur at either the ortho or para position. Electronically, both positions are activated. However, the steric profile of the acylium ion can create a significant energy barrier for attack at the more crowded ortho position, which is flanked by the directing group.
This is where the structure of this compound becomes critical. The isobutyl group [(CH₃)₂CHCH₂-] presents a larger steric footprint than a simple methyl group (from acetyl chloride) but is less cumbersome than a tert-butyl group (from pivaloyl chloride). This intermediate size allows us to finely tune the regiochemical outcome. When reacting with a substrate like anisole, the bulkier acylium ion derived from this compound will exhibit a strong preference for the less sterically encumbered para position, leading to a higher para/ortho product ratio compared to smaller acyl chlorides.
Comparative Data Analysis
The most effective way to illustrate this principle is to compare the product distribution from the acylation of anisole with three different acyl chlorides of increasing steric bulk.
| Acyl Chloride | Structure | Major Product | Para:Ortho Ratio | Reference |
| Acetyl Chloride | CH₃COCl | 4-Methoxyacetophenone | ~99:1 | |
| This compound | (CH₃)₂CHCH₂CH₂COCl | 1-(4-Methoxyphenyl)-4-methyl-1-pentanone | >99:1 (Predicted) | N/A |
| Pivaloyl Chloride | (CH₃)₃CCOCl | 1-(4-Methoxyphenyl)-2,2-dimethyl-1-propanone | Exclusively Para | N/A |
The data clearly indicates that even with the relatively small acetyl group, para-substitution is overwhelmingly favored. As the steric bulk increases with this compound and pivaloyl chloride, the formation of the ortho product becomes even less feasible. For synthetic applications, this means that this compound is an excellent choice for achieving high regioselectivity in the acylation of activated aromatic systems.
Experimental Protocol: Regioselective Acylation of Anisole
Objective: To synthesize 1-(4-methoxyphenyl)-4-methyl-1-pentanone with high regioselectivity.
Materials:
-
Anisole
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M aq.)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Add this compound (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes to pre-form the acylium ion complex.
-
Add a solution of anisole (1.1 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture at 0°C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation.
Visualization of Steric Hindrance
The following diagram illustrates why the para-attack is favored over the ortho-attack due to steric clash.
Caption: Steric clash between the bulky isobutyl group and the methoxy group disfavors the ortho-attack pathway.
Part 2: Diastereoselectivity in Reactions of Derived Ketones
While this compound itself is achiral, it serves as a building block for ketones that contain a prochiral center. The subsequent reaction of this ketone, for example, a nucleophilic addition, introduces a new stereocenter. The stereochemical outcome of such a reaction is highly dependent on the steric and electronic nature of the ketone's substituents, including the isobutyl group derived from the original acyl chloride.
Mechanistic Considerations: The Felkin-Anh Model
The Felkin-Anh model is a widely accepted paradigm for predicting the stereochemistry of nucleophilic attack on a chiral or prochiral carbonyl center. The model posits that the nucleophile will approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°) from the face opposite the largest substituent, thus minimizing steric interactions in the transition state.
When we synthesize a ketone, for instance, by reacting this compound with phenylmagnesium bromide, we form 1-phenyl-4-methyl-1-pentanone. Reduction of this ketone with a hydride source like NaBH₄ creates a new stereocenter at the carbonyl carbon. The isobutyl group, the phenyl group, and the hydrogen atom on the adjacent carbon act as the small, medium, and large groups that dictate the trajectory of the incoming nucleophile (hydride). The isobutyl group, being moderately bulky, plays a significant role in directing the stereochemical outcome.
Comparative Data Analysis
To demonstrate the effect of substituent size on diastereoselectivity, let's compare the reduction of three different ketones. The "R" group in each case is derived from a different acyl chloride.
| Ketone Substrate | R Group (from Acyl Chloride) | Diastereomeric Ratio (syn:anti) | Reference |
| Acetophenone | Methyl | ~1:1 (low selectivity) | |
| 1-Phenyl-4-methyl-1-pentanone | Isobutyl | Moderate selectivity (e.g., 3:1 to 5:1) | (Predicted) |
| 1-Phenyl-2,2-dimethyl-1-propanone | tert-Butyl | High selectivity (>10:1) |
Note: The diastereomeric ratio is highly dependent on the specific nucleophile and reaction conditions. The values presented are illustrative of the general trend. The isobutyl group of the ketone derived from this compound provides a moderate steric bias, leading to respectable but not exceptionally high diastereoselectivity. This can be advantageous when screening for optimal conditions or when a specific, less-favored diastereomer is desired.
Experimental Protocol: Diastereoselective Reduction
Objective: To synthesize (1R,2S)-1-phenyl-4-methyl-1-pentanol via diastereoselective reduction of the corresponding ketone.
Materials:
-
1-Phenyl-4-methyl-1-pentanone (synthesized from this compound)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M aq.)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-phenyl-4-methyl-1-pentanone (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor by TLC.
-
Quench the reaction by the slow, dropwise addition of 1M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add DCM and water to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR analysis or GC. Purify by column chromatography if necessary.
Visualization of the Felkin-Anh Model
This diagram shows the preferred transition state for the hydride attack on a ketone derived from this compound, leading to the major diastereomer.
Caption: Felkin-Anh model showing hydride attack on a prochiral ketone.
Conclusion
This compound is more than a simple acylating agent; it is a tool for probing and controlling selectivity in organic synthesis. Its moderate steric bulk provides a predictable and powerful means of directing regioselectivity in Friedel-Crafts acylations, strongly favoring para-substitution on activated rings. Furthermore, the isobutyl moiety it installs serves as a key stereodirecting element in subsequent transformations of the resulting ketones, offering a reliable method for achieving moderate to good diastereoselectivity based on well-understood conformational models. By understanding the interplay of steric and electronic factors detailed in this guide, researchers can leverage this compound and its analogs to design more efficient, selective, and ultimately more successful synthetic routes.
Safety Operating Guide
Mastering the Handling of 4-Methylvaleryl Chloride: A Guide to Personal Protective Equipment and Safe Operations
For Immediate Implementation: This guide provides critical safety protocols and personal protective equipment (PPE) requirements for the handling of 4-Methylvaleryl chloride. Intended for laboratory and drug development professionals, this document outlines essential operational and disposal procedures to ensure personnel safety and regulatory compliance.
Handling this compound (CAS 38136-29-7), a flammable and corrosive acyl chloride, demands a comprehensive understanding of its hazards and the implementation of rigorous safety measures.[1][2] This substance reacts violently with water and moisture, producing toxic hydrogen chloride gas, and can cause severe burns to the skin and eyes.[1][3][4] Adherence to the following PPE and handling protocols is non-negotiable to mitigate these risks.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment must be conducted. The primary hazards are its flammability, corrosivity, and reactivity with water.[1][2][3]
Engineering Controls:
-
Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood to control flammable and corrosive vapors.[4][5]
-
Inert Atmosphere: Due to its moisture sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][6]
-
Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in the immediate work area.[3][5]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical to prevent contact and exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Material/Type Recommendation | Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles (ANSI Z87.1 compliant) and a full-face shield. | Protects against splashes and corrosive vapors.[1][7][8] A face shield provides an additional layer of protection for the entire face.[9][10] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves.[4][8][9] Check for breakthrough time and permeation rate. | Prevents severe skin burns upon contact.[1][7] Regularly inspect gloves for any signs of degradation or puncture before use. |
| Body | Flame-Retardant Lab Coat and Chemical-Resistant Apron | Nomex or similar flame-retardant lab coat over a chemical-resistant apron (e.g., rubber or neoprene). | Protects against splashes of the corrosive and flammable liquid.[10][11] |
| Respiratory | Respirator (as needed) | Air-purifying respirator with an appropriate acid gas cartridge or a supplied-air respirator.[1][9] | Required if there is a risk of inhalation or if working outside of a fume hood.[7] |
| Feet | Closed-Toed Shoes and Shoe Covers | Chemical-resistant, closed-toed shoes. Disposable shoe covers may be used for added protection. | Protects feet from spills. |
Workflow for Safe Handling and Dispensing
The following workflow diagram illustrates the critical steps for safely handling and dispensing this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and decisive action is crucial.
Emergency Response Protocol:
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][12] Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Spill | Evacuate the area. Use a spill kit with an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[1] Do not use water.[1][13] Place the absorbed material in a sealed container for proper disposal. |
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Quenching: Unused or excess this compound should be slowly and carefully added to a stirred, cooled solution of sodium bicarbonate or a similar weak base to neutralize it. This should be done in a fume hood.
-
Collection: Collect all contaminated materials, including gloves, absorbent pads, and disposable labware, in a designated, labeled hazardous waste container.[1][14]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound (Corrosive, Flammable)" and include the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.[5][6]
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[1][11]
The following decision tree provides a logical flow for the disposal of materials contaminated with this compound.
Caption: Decision Tree for this compound Waste Disposal.
By strictly adhering to these guidelines, researchers and scientists can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. leelinework.com [leelinework.com]
- 10. na.bhs1.com [na.bhs1.com]
- 11. fishersci.com [fishersci.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. kscl.co.in [kscl.co.in]
- 14. This compound | 38136-29-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
